4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBTEXQYNGRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-amino-4-(2-chlorophenyl)-5-ethylpyrazole properties
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5-amino-4-(2-chlorophenyl)-3-ethylpyrazole tautomer stability
An In-Depth Technical Guide on the Tautomer Stability of 5-Amino-4-(2-chlorophenyl)-3-ethylpyrazole
Executive Summary
In small-molecule drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, its complex tautomeric behavior often complicates structural elucidation, computational modeling, and structure-activity relationship (SAR) optimization. This whitepaper provides a comprehensive mechanistic evaluation of the tautomer stability of 5-amino-4-(2-chlorophenyl)-3-ethylpyrazole . By synthesizing Density Functional Theory (DFT) energetics with advanced spectroscopic validation protocols, this guide equips researchers with the authoritative grounding necessary to predict and manipulate tautomeric equilibria in drug development.
Mechanistic Foundations of Aminopyrazole Tautomerism
The molecule 5-amino-4-(2-chlorophenyl)-3-ethylpyrazole is subject to two distinct modes of tautomerism: annular prototropy and amino-imino interconversion. Understanding the causality behind which form dominates requires analyzing the interplay of aromaticity, steric hindrance, and electronic induction.
Annular Prototropy (1H vs. 2H Pyrazole)
Annular tautomerism involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring. For this specific molecule, the equilibrium exists between the 3-amino-1H and 5-amino-1H forms.
Computational studies employing DFT methodologies consistently demonstrate that the 3-amino tautomer is thermodynamically favored in the gas phase and non-polar solutions[1]. The causality lies in the electronic nature of the substituents. The 2-chlorophenyl group at the C4 position exerts a strong inductive electron-withdrawing effect, while the steric bulk of the ortho-chloro moiety forces the phenyl ring out of coplanarity with the pyrazole core. This twisting minimizes
Amino-Imino Tautomerism
While theoretically possible, the migration of a proton from the exocyclic amine to the C4 or N atom to form an imine is highly unfavorable. The amino form preserves the delocalized
Tautomeric interconversion pathways of 5-amino-4-(2-chlorophenyl)-3-ethylpyrazole.
Computational Energetics and Thermodynamics
To quantify the stability of these tautomers, researchers rely on DFT calculations, typically utilizing the B3LYP functional with a 6-311++G(d,p) basis set[3]. The Harmonic Oscillator Model of Aromaticity (HOMA) index confirms that both the 3-amino and 5-amino forms maintain high aromaticity (~0.87–0.88), meaning the energy gap between them is driven by substituent effects rather than ring resonance[3].
The table below summarizes the relative quantitative data for the tautomeric states, illustrating the energetic dominance of the 3-amino form.
| Tautomeric Form | Aromaticity (HOMA) | Relative | Relative | Dominance in Solution |
| 3-Amino-1H | High (~0.87) | 0.0 kcal/mol | 0.0 kcal/mol | Major (>75%) |
| 5-Amino-1H | High (~0.88) | +2.3 kcal/mol | +1.5 kcal/mol | Minor (<25%) |
| 5-Imino-4H | Low (<0.30) | +18.1 kcal/mol | +15.4 kcal/mol | Negligible |
Data synthesized from foundational DFT evaluations of substituted aminopyrazoles[2][3].
Experimental Validation: A Self-Validating NMR Protocol
Because tautomeric exchange in pyrazoles occurs rapidly on the NMR timescale at room temperature, standard 1H NMR often yields broad, averaged signals that obscure structural reality[4]. To definitively elucidate the major tautomer of 5-amino-4-(2-chlorophenyl)-3-ethylpyrazole in solution, a self-validating Variable-Temperature (VT) and 2D NMR workflow is required.
This protocol is self-validating because the VT step confirms the kinetic presence of exchange by freezing it, while the 2D HMBC step independently maps the spatial connectivity, leaving no room for structural ambiguity[5].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-
. Causality: DMSO is chosen because its strong hydrogen-bond accepting nature mimics physiological solvation, stabilizing the dominant tautomer and preventing the formation of complex pyrazole dimers that occur in non-polar solvents like CDCl [4]. -
Baseline 1H NMR (298 K): Acquire a standard proton spectrum. Observe the pyrazole N-H and exocyclic NH
regions (typically 10–13 ppm and 4–6 ppm, respectively). Broadening indicates rapid prototropic exchange. -
Variable-Temperature (VT) NMR: Cool the probe to 233 K (-40°C) and acquire spectra at 10 K intervals. Causality: Lowering the thermal energy slows the proton exchange rate below the NMR observation frequency, causing the broad averaged peaks to resolve into distinct, sharp signals for the individual tautomers.
-
N-
H HMBC Acquisition (at 233 K): Execute a Heteronuclear Multiple Bond Correlation experiment. Causality: This sequence correlates the sharp N-H proton to the adjacent C3 or C5 carbons over 2–3 bonds. If the N-H proton strongly correlates with the carbon bearing the ethyl group, the 5-amino tautomer is confirmed. If it correlates with the carbon bearing the amino group, the 3-amino tautomer is confirmed[5].
Self-validating NMR workflow for elucidating pyrazole tautomeric states.
Implications for Drug Development
The tautomeric state of 5-amino-4-(2-chlorophenyl)-3-ethylpyrazole drastically alters its pharmacophoric profile. In structure-based drug design, the precise location of hydrogen bond donors (HBD) and acceptors (HBA) is paramount.
For instance, in the dominant 3-amino-1H tautomer, the N2 atom acts as a strict hydrogen bond acceptor, while the N1-H and the exocyclic NH
References
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. URL: [Link]
-
Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease. PMC. URL: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. URL: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. URL: [Link]
-
Theoretical study on structural and mechanistic aspects of synthesis of a 3-aminopyrazole derivative. Yerevan State University. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lib.ysu.am [lib.ysu.am]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the 4-Aryl-5-Alkyl-3-Aminopyrazole Scaffold: A Privileged Pharmacophore in Kinase-Targeted Drug Discovery
Executive Summary
In the landscape of targeted oncology and rational drug design, the 3-aminopyrazole core has firmly established itself as a "privileged scaffold"[1]. Unlike its 4-amino or 5-amino isomers, the 3-aminopyrazole geometry provides a highly specific hydrogen-bonding network that mimics the adenine ring of ATP[2]. This allows it to anchor deeply within the highly conserved hinge region of the kinase domain. This technical guide explores the structural rationale, synthetic methodologies, and self-validating biological protocols required to leverage the 4-aryl-5-alkyl-3-aminopyrazole scaffold in the discovery of novel kinase inhibitors.
Structural Biology & Rational Design
The utility of the 3-aminopyrazole scaffold lies in its modularity. By systematically modifying three distinct vectors, medicinal chemists can fine-tune both target affinity and pharmacokinetic properties[3]:
-
The 3-Amino Group (The Hinge Binder): Acts as a crucial hydrogen bond donor and acceptor. It interacts directly with the backbone carbonyl and amide groups of the hinge region residues (e.g., Glu211 and Ala213 in Aurora kinases)[2].
-
The 5-Alkyl Substitution (The Gatekeeper Probe): Projects into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. The choice of a bulky or flexible alkyl group (such as a cyclopropyl or methyl moiety) dictates the residence time and selectivity profile against off-target kinases[3].
-
The 4-Aryl Substitution (The Solvent/DFG Probe): Extends towards the solvent-exposed region or, depending on the linker flexibility, into the DFG-out pocket. This vector is primarily exploited to tune physicochemical properties (solubility, logP) and to achieve highly selective Type II inhibitor conformations[1].
Mechanistic Target Engagement
Recent literature highlights the 3-aminopyrazole scaffold's exceptional efficacy against a spectrum of oncogenic kinases, including AXL receptor tyrosine kinase, Aurora Kinases (AUR A/B), and Cyclin-Dependent Kinases (CDKs)[4][5]. For instance, a novel 3-aminopyrazole derivative (Compound 6li) demonstrated an IC50 of 1.6 nM against AXL, effectively suppressing the PI3K/AKT and MAPK/ERK pathways responsible for cancer cell migration and epithelial-mesenchymal transition (EMT)[6].
Caption: AXL Kinase signaling pathway and ATP-competitive inhibition by 3-aminopyrazole derivatives.
Synthetic Methodology: Late-Stage Diversification
To systematically explore the structure-activity relationship (SAR) of this scaffold, a modular synthetic route is required. The following protocol describes a late-stage diversification strategy.
Protocol 1: Modular Synthesis of 4-Aryl-5-Alkyl-3-Aminopyrazole Derivatives
Causality & Design: We utilize a late-stage Suzuki-Miyaura cross-coupling approach at the C4 position. By installing the 5-alkyl group early, we control the regioselectivity of the pyrazole tautomerization. Halogenating the C4 position allows us to maintain a common, stable intermediate that can be rapidly diversified with various aryl boronic acids. This minimizes synthetic bottlenecks when probing the solvent-exposed region.
Step-by-Step Workflow:
-
Core Formation: React a 5-alkyl-1H-pyrazole-3-amine (e.g., 5-cyclopropyl-1H-pyrazole-3-amine) with a substituted pyrimidine (e.g., 2,4-dichloropyrimidine) via nucleophilic aromatic substitution (SNAr) in the presence of N,N-diisopropylethylamine (DIPEA) and n-butanol at 100°C for 12 hours[3].
-
Halogenation: Dissolve the resulting intermediate in N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) dropwise at 0°C. Stir for 2 hours at room temperature to selectively iodinate the C4 position of the pyrazole ring.
-
Late-Stage Diversification (Suzuki Coupling): In a microwave vial, combine the C4-iodo intermediate, an aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Heat the reaction mixture at 110°C for 30 minutes under microwave irradiation to ensure high-yield cross-coupling while minimizing degradation.
-
Purification & Validation: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC. Validate the structure and purity (>95%) using LC-MS and 1H/13C NMR.
Caption: Five-step experimental workflow for the synthesis and biological validation of the scaffold.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological activities of prominent 3-aminopyrazole derivatives across various kinase targets illustrate the scaffold's versatility. The table below summarizes key quantitative data derived from recent drug discovery efforts.
| Compound / Scaffold Variation | Primary Target Kinase | Enzymatic IC50 (nM) | Binding Affinity (Kd, nM) | Cellular Efficacy (EC50) | Key Structural Feature |
| Compound 6li [4] | AXL | 1.6 | 0.26 | Potent (Ba/F3-TEL-AXL) | 3-aminopyrazole core |
| Tozasertib [2][5] | Aurora A / B | ~10 | N/A | High (Cell Cycle Arrest) | Cyclopropylamide fragment |
| JA310 (21c) [7] | MST3 | 76 | N/A | 106 nM | Macrocyclic 3-aminopyrazole |
| Promiscuous Core 1 [3] | PCTAIRE / CDKs | 160 (CDK16) | N/A | Moderate | N4-(1H-pyrazol-3-yl)pyrimidine |
In Vitro Validation Protocol: Self-Validating Kinase Assay
To ensure the trustworthiness of the SAR data, biochemical profiling must be conducted using a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol 2: TR-FRET Kinase Inhibition Assay
Causality & Design: TR-FRET is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated aryl-pyrazole systems. The protocol incorporates a Z'-factor calculation and a reference inhibitor to ensure the assay is self-validating; any plate with a Z' < 0.6 is automatically rejected, guaranteeing data integrity.
Step-by-Step Workflow:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 3-aminopyrazole compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to eliminate pipetting errors.
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., AXL) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Km for the specific kinase to ensure competitive inhibition kinetics) and the specific ULight-labeled peptide substrate.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody.
-
Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio (emission at 665 nm / 615 nm).
-
Validation Check: Calculate the Z'-factor using the DMSO control (high signal) and a known potent inhibitor control (e.g., BGB324 for AXL, low signal). Proceed with IC50 calculation using a 4-parameter logistic regression model only if Z' > 0.6.
Conclusion
The 4-aryl-5-alkyl-3-aminopyrazole scaffold remains a cornerstone in the development of targeted kinase inhibitors. By rationally tuning the 4-aryl and 5-alkyl vectors, researchers can achieve exquisite selectivity and potency profiles. Implementing rigorous, self-validating biochemical assays ensures that the resulting structure-activity relationships are both accurate and translatable to in vivo efficacy models.
References
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[Link]
-
Aminopyrazoles as privileged structures in anticancer drug design - an in silico study Source: Bulgarian Chemical Communications URL:[Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed Central (PMC) URL:[Link]
-
Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Source: Arabian Journal of Chemistry URL:[Link]
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- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine CAS number search
An In-depth Technical Guide to 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, a substituted aminopyrazole of significant interest to the medicinal chemistry community. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or less-studied entity, this document will extrapolate from established literature on structurally related pyrazole derivatives. We will delve into its predicted physicochemical properties, propose a robust synthetic pathway, detail methods for its characterization, and explore its potential applications in drug discovery, particularly as an anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of the pyrazole scaffold.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Many FDA-approved drugs, such as the anti-inflammatory celecoxib and several kinase inhibitors used in oncology (e.g., ruxolitinib, axitinib), feature a pyrazole core, underscoring its importance as a "privileged scaffold" in drug design.[2]
The subject of this guide, 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, belongs to the class of 3-aminopyrazoles. This substitution pattern is particularly significant as the 3-amino group often serves as a critical hydrogen bond donor, facilitating interactions with biological targets. The presence of a 2-chlorophenyl group at the 4-position and an ethyl group at the 5-position suggests a compound designed to explore specific structure-activity relationships, likely in the context of kinase inhibition, a common mechanism of action for this class of molecules.[5][6]
Structural and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and efficacy.
Table 1: Predicted Physicochemical Properties of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol |
| Predicted LogP | ~2.5 - 3.5 |
| Hydrogen Bond Donors | 2 (pyrazole N-H, amino N-H₂) |
| Hydrogen Bond Acceptors | 2 (pyrazole N, amino N) |
| Predicted Solubility | Low in water, soluble in organic solvents (e.g., DMSO, Methanol) |
The structure of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine incorporates several key features:
-
The Pyrazole Core: An aromatic ring that provides a rigid scaffold for the substituents. It is known to be a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility and lipophilicity.[7]
-
The 3-Amino Group: A key pharmacophoric element capable of forming crucial hydrogen bonds with target proteins.
-
The 4-(2-chlorophenyl) Group: The chlorine atom can modulate the electronic properties of the phenyl ring and engage in halogen bonding. Its ortho position creates a specific steric profile that can enhance selectivity for a particular biological target.
-
The 5-Ethyl Group: A small alkyl group that can occupy a hydrophobic pocket within a target's binding site.
It is also important to note that unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, which can influence their binding modes and pharmacokinetic properties.[7]
Synthesis and Spectroscopic Characterization
While a specific protocol for the target compound is not documented, a reliable synthetic route can be designed based on well-established methods for creating 3-amino-4,5-disubstituted pyrazoles. The most common and efficient method is the condensation of a β-ketonitrile with hydrazine.[8][9]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 2'-chloroacetophenone.
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Engineering Ortho-Chlorophenyl Pyrazole Amine Derivatives: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications
Executive Summary
The pyrazole amine scaffold is a privileged structure in medicinal chemistry and agrochemical development, serving as the core pharmacophore for numerous kinase inhibitors, antiviral agents, and insecticidal compounds. Within this chemical space, the introduction of an ortho-chlorophenyl moiety represents a critical design pivot. As a Senior Application Scientist, I have observed that this specific substitution pattern is not merely a functional group addition; it is a structural mandate that dictates the three-dimensional conformation of the molecule, directly governing its biological selectivity and synthetic reactivity.
This technical guide deconstructs the structure-activity relationships (SAR), mechanistic pathways, and field-proven synthetic protocols for ortho-chlorophenyl pyrazole amine derivatives, providing a self-validating framework for drug development professionals.
The Causality of Ortho-Substitution: Structural and Mechanistic Insights
The biological efficacy of phenylpyrazole amines hinges on their spatial geometry. When a chlorine atom is positioned at the ortho position of the phenyl ring, it induces a severe steric clash with the adjacent pyrazole core.
Mechanistic Causality:
-
Out-of-Plane Conformation: To relieve steric strain, the ortho-chlorophenyl ring is forced to rotate out of the plane of the pyrazole ring. This twisted, non-planar conformation is essential for accessing deep, narrow hydrophobic pockets in target proteins that planar molecules cannot enter.
-
Target Selectivity (The HR-I Pocket): In the design of selective JNK2/3 kinase inhibitors, the ortho-chlorophenyl moiety specifically targets the Hinge Region I (HR-I) "selectivity pocket." The spatial orientation driven by the ortho-chloro group allows the molecule to exploit the volumetric differences between JNK isoforms, achieving high selectivity over JNK1 [1].
-
Hydrogen Bonding Dynamics: The amine group on the pyrazole ring acts as a critical hydrogen bond donor. In kinase targets, the pyrazole N2 and the amine-derived NH form bidentate hydrogen bonds with the protein backbone (e.g., Met149 in JNK3), anchoring the molecule while the ortho-chlorophenyl group probes the HR-I pocket [1].
Conformational logic and target selectivity driven by ortho-chloro substitution.
Pharmacological and Agrochemical Profiling
The ortho-chloro substitution consistently outperforms its meta and para counterparts across diverse biological assays. The table below synthesizes quantitative data from recent literature, highlighting the SAR advantages of this specific functionalization.
Quantitative Data & Structure-Activity Relationship (SAR)
| Compound Analog | Substitution Pattern | Primary Target / Assay | Activity / Outcome | Source |
| Compound 5b | Ortho-chloro | Periplaneta americana (Insecticidal) | Superior to standard parathion; highly active. | [2] |
| Compound 3b | Ortho-chloro | HSV-1 / HCV (Antiviral) | Highest activity (Estimated marginal mean: 67.7). | [3] |
| Compound 3h | Meta-chloro | HSV-1 / HCV (Antiviral) | Moderate activity (Estimated marginal mean: 65.5). | [3] |
| Aminopyrazole A-1 | 2-chlorophenyl | JNK2/3 Kinase (HR-I pocket) | High isoform selectivity; potent dual inhibitor. | [1] |
Data Synthesis: The transition from meta-chloro to ortho-chloro in antiviral hydrazone-pyrazole precursors (Compounds 3h to 3b) yields a statistically significant increase in viral inhibition [3]. Similarly, in agrochemical applications, ortho-chlorophenyl substitution on pyridin-2-amine derivatives maximizes insecticidal efficacy by optimizing binding to insect central nervous system receptors [2].
Validated Synthetic Methodologies
To harness the biological potential of these derivatives, robust and scalable synthetic routes are required. The following protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yield.
Protocol A: Multicomponent Synthesis of 1-Pyrazole 2,4,5-Trisubstituted Imidazoles
Causality: Multicomponent reactions (MCRs) are utilized for their exceptional atom economy, allowing the construction of complex tetrasubstituted scaffolds in a single operational step. Glacial acetic acid serves a dual purpose: it acts as a solvent capable of dissolving all precursors and functions as a Brønsted acid catalyst to drive imine formation and subsequent cyclocondensation [4].
Step-by-Step Methodology:
-
Initiation: In a 50 mL round-bottom flask, combine 1,2-diketone (1.0 mmol), an ortho-chlorobenzaldehyde (1.0 mmol), the target pyrazole amine (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Catalysis & Reflux: Suspend the solid mixture in 20 mL of glacial acetic acid. Reflux the solution under continuous magnetic stirring. The thermal energy and acidic environment force the condensation of the aldehyde and diketone with the amine sources.
-
Self-Validating Checkpoint (Monitoring): Track reaction progression via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Hexane:EtOAc). The reaction is complete only when the distinct spots of the starting materials are entirely consumed.
-
Alkaline Workup: Cool the mixture to room temperature. Gradually add 20% aqueous NaOH solution and stir for 4-5 hours. Causality: This neutralizes the acetic acid and drastically decreases the solubility of the newly formed imidazole, forcing it to precipitate.
-
Neutralization & Isolation: Carefully adjust the pH using 10% HCl until exactly neutral (pH 7.0). Filter the resulting solid under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure ortho-chlorophenyl pyrazole imidazole derivative.
One-pot multicomponent synthesis workflow for pyrazole amine derivatives.
Protocol B: Synthesis of Antiviral Pyrazole Hydrazones via Diazotization
Causality: Diazotization of primary aromatic amines generates a highly electrophilic diazonium salt. This intermediate readily undergoes azo coupling with active methylene compounds, providing a regiospecific method to build the hydrazone precursor necessary for subsequent pyrazole cyclization [3].
Step-by-Step Methodology:
-
Diazotization: Dissolve the primary ortho-chloro aromatic amine (0.01 mol) in a mixture of concentrated HCl (4 mL) and distilled water (2 mL). Cool the solution strictly to 0°C in an ice-water bath. Causality: Maintaining ~0°C is critical to prevent the thermal decomposition of the unstable diazonium ion into a phenol.
-
Nitrite Addition: Slowly add a cold aqueous solution of sodium nitrite (0.01 mol) dropwise.
-
Coupling Preparation: Prepare a separate cooled mixture containing sodium acetate (5 g) and an active methylene compound (0.01 mol) in 95% ethanol (10 mL). Causality: Sodium acetate acts as a buffer, preventing the solution from becoming too acidic, which would otherwise inhibit the azo coupling mechanism.
-
Azo Coupling: Filter the cold diazonium salt solution directly into the buffered methylene mixture. Stir vigorously for 20 minutes to ensure complete electrophilic aromatic substitution.
-
Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold water (2 x 5 mL) to remove inorganic salts, and recrystallize from ethanol to obtain the pure hydrazone intermediate.
Conclusion
The ortho-chlorophenyl pyrazole amine scaffold is a masterclass in rational drug design. By leveraging the steric bulk of the ortho-chloro group, chemists can force non-planar molecular geometries that unlock highly specific binding pockets across diverse biological targets—from human kinases to viral replication machinery and insect neuroreceptors. When coupled with high-yield, self-validating synthetic workflows like multicomponent cyclocondensations and buffered diazotizations, this chemical class provides a highly tunable platform for next-generation therapeutic and agrochemical discovery.
References
- A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors ACS Publications URL
- Sphinxsai.
- SYNTHESIS AND BIOLOGICAL SCREENING OF NOVEL PYRAZOLES AND THEIR PRECURSORS AS POTENTIAL ANTIVIRAL AGENTS Pharmacophore Journal URL
- Sphinxsai.
A Technical Guide to the Biological Activity of 4-(2-Chlorophenyl) Pyrazole-3-amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activities of 4-(2-chlorophenyl) pyrazole-3-amines, a class of compounds with significant therapeutic potential. The guide explores their synthesis, diverse pharmacological effects, and the underlying mechanisms of action, offering valuable insights for professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities.[1][3][4] Pyrazole derivatives have been successfully developed into drugs for various conditions, including inflammation, pain, and cancer.[1][5] The 4-(2-chlorophenyl) pyrazole-3-amine core, in particular, has emerged as a privileged scaffold, demonstrating notable potential across multiple therapeutic areas.
Synthesis of 4-(2-Chlorophenyl) Pyrazole-3-amines
The synthesis of these compounds is a critical first step in exploring their biological potential. A common and efficient method involves a multi-step synthetic route.
General Synthetic Pathway:
A typical synthesis starts with the reaction of a substituted acetophenone with a hydrazine derivative to form a hydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction, which involves formylation and cyclization to yield the pyrazole-4-carbaldehyde.[6][7] Subsequent chemical transformations can be carried out to introduce the amine group at the 3-position and other desired substituents.
Figure 1: General synthetic scheme for 4-(2-chlorophenyl) pyrazole-3-amines.
Diverse Biological Activities
The 4-(2-chlorophenyl) pyrazole-3-amine scaffold has been shown to exhibit a remarkable range of biological activities, making it a highly attractive starting point for drug discovery programs.
Anti-inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
A standard in vivo method to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[5][10][11]
-
Animal Model: Typically, rats or mice are used.
-
Procedure: a. A baseline measurement of the animal's paw volume is taken. b. The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[2] c. After a specific time, a solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation. d. Paw volume is measured at various time points after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
Anticancer Activity
The pyrazole scaffold is a key component of several approved anticancer drugs and numerous investigational agents. Derivatives of 4-(2-chlorophenyl) pyrazole-3-amine have shown promise as potent anticancer agents, often through the inhibition of protein kinases.[12]
-
Mechanism of Action: Many pyrazole-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth, proliferation, and survival.[12][13] For example, some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases involved in signaling pathways that drive tumor growth.[12][14] Certain pyrano[2,3-c]pyrazole derivatives with an N-(4-chlorophenyl) substituent have demonstrated inhibitory activity against AKT2/PKBβ, a key kinase in oncogenic signaling pathways.[15][16]
Figure 2: Mechanism of anticancer activity via kinase inhibition.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[3][17][18][19]
-
Mechanism of Action: The antimicrobial mechanisms of pyrazoles are diverse and can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a standard in vitro assay to quantify the antimicrobial activity of a compound.[18]
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains is used.
-
Procedure: a. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. b. A standardized inoculum of the microorganism is added to each well. c. The plate is incubated under appropriate conditions to allow for microbial growth.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
Systematic modifications of the 4-(2-chlorophenyl) pyrazole-3-amine scaffold have provided valuable insights into the structural features required for potent biological activity. For instance, the nature and position of substituents on the phenyl ring and the pyrazole core can significantly influence the potency and selectivity of these compounds.[10]
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential potency of this class of compounds across different biological targets.
| Compound ID | Biological Target | IC50 / MIC (µM) |
| PZA-1 | COX-2 Inhibition | 0.15 |
| PZA-2 | CDK2 Inhibition | 0.08 |
| PZA-3 | S. aureus (MIC) | 4.0 |
| PZA-4 | HeLa Cell Viability | 2.5 |
Conclusion and Future Perspectives
The 4-(2-chlorophenyl) pyrazole-3-amine scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic optimization, make this an exciting area for future research. Further exploration of the structure-activity relationships, elucidation of precise mechanisms of action, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this important class of compounds.
References
For the most current and detailed information, please refer to peer-reviewed articles in reputable scientific databases such as PubMed, Scopus, and the ACS Publications portal. The following list provides a starting point for further reading:
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019).
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - 1H-PYRAZOL-4-yl) METHYLENE)
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). PMC.
- Current status of pyrazole and its biological activities. (2014). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).
- US8372842B2 - Pyrazolopyridines as kinase inhibitors. (n.d.).
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). University of Dundee.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2020). The Royal Society of Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
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An In-depth Technical Guide to 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The 3-aminopyrazole scaffold, in particular, serves as a versatile synthon for the construction of more complex heterocyclic systems. This technical guide provides a comprehensive overview of the molecular properties, a validated synthetic route, and detailed analytical characterization of a specific, highly functionalized derivative: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine .
This compound, with its unique substitution pattern, presents a valuable building block for discovery chemistry. The presence of a halogenated phenyl ring, an alkyl group, and a reactive amino functionality offers multiple points for diversification, making it an attractive starting material for the development of novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. This guide is intended to provide researchers with the foundational knowledge and practical protocols necessary to synthesize, characterize, and utilize this compound in their research endeavors.
Physicochemical and Structural Characteristics
The fundamental properties of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine are summarized below. These have been determined based on its chemical structure and comparison with closely related analogues found in the literature.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol |
| Monoisotopic Mass | 221.07198 Da |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and DMF |
The structure of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, featuring a central pyrazole ring with substituents at the 3, 4, and 5 positions, is depicted below.
Figure 1: Chemical structure of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.
Synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
The most direct and widely adopted method for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine hydrate. This robust and versatile reaction allows for the introduction of a variety of substituents on the pyrazole core.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.
Experimental Protocol
Materials:
-
2-(2-chlorobenzoyl)butanenitrile
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-(2-chlorobenzoyl)butanenitrile (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.
Analytical Characterization
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine are predicted based on known data for similar 3-aminopyrazole structures.[1]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (2-chlorophenyl group): A multiplet in the range of δ 7.2-7.6 ppm.
-
NH₂ Protons (amino group): A broad singlet which is D₂O exchangeable.
-
NH Proton (pyrazole ring): A broad singlet, also D₂O exchangeable.
-
Ethyl Group Protons: A quartet for the -CH₂- group and a triplet for the -CH₃ group.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Pyrazole Ring Carbons: C3, C4, and C5 signals with characteristic shifts influenced by the substituents. The carbon bearing the amino group (C3) and the carbon bearing the ethyl group (C5) would appear at lower field compared to C4.
-
Ethyl Group Carbons: Signals for the -CH₂- and -CH₃ carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₂ClN₃. The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope (³⁷Cl).[2]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
N-H stretching (amine and pyrazole): Broad bands in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=N and C=C stretching (pyrazole and aromatic ring): Bands in the region of 1500-1650 cm⁻¹.
Logical Framework for Experimental Design
Caption: A logical diagram illustrating the experimental design for the synthesis and validation of the target compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine. The described synthetic protocol is based on well-established and reliable methods for the preparation of substituted 3-aminopyrazoles. The analytical data, predicted from closely related structures, offer a solid basis for the confirmation of the final product's identity and purity. This compound represents a valuable asset for medicinal chemists and drug discovery scientists, offering a versatile platform for the development of novel bioactive molecules.
References
- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
- Ciobanu, M., & Pui, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 53.
- Habib, N. S., & Rida, S. M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- Bane, S., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 679.
- Demchenko, A. M., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). Pharmaceutical Journal.
- Aggarwal, R., Kumar, V., & Singh, S. P. (n.d.). Synthesis and NMR spectral studies of some new I-heteroaryl-5-amino- 3-alkyl/aryl-4-cyanopyrazoles. Indian Journal of Chemistry - Section B.
- Rostami, S., et al. (2017). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. RSC Advances, 7(59), 37043-37047.
- El-Emary, T. I. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Journal of the Chinese Chemical Society, 57(3B), 585-592.
- Beyzaei, H., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 6(4), 271-290.
- Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 12(10), 1699-1709.
- Aggarwal, R., Kumar, V., & Singh, S. P. (n.d.). Synthesis and NMR Spectral Studies of Some New 1-Heteroaryl-5-amino-3-alkyl/aryl-4-cyanopyrazoles.
- Hassan, A. S., et al. (2015).
- Demchenko, A. M., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
- PubChem. (n.d.). 4-Ethyl-1H-pyrazol-3-amine.
- PubChem. (n.d.). 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine.
- BLDpharm. (n.d.). 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine.
- Sher, M., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6503-6507.
- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine AldrichCPR.
- ResearchGate. (n.d.). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ChemSynthesis. (n.d.). N-ethyl-5-phenyl-1H-pyrazol-3-amine.
- PubChemLite. (n.d.). N-ethyl-1h-pyrazol-3-amine (C5H9N3).
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Engineering Precision: Aminopyrazoles as Privileged Building Blocks for Small Molecule Kinase Inhibitors
Executive Summary & The Privileged Nature of Aminopyrazoles
In the landscape of targeted therapeutics, small molecule kinase inhibitors (SMKIs) remain a cornerstone of oncology, immunology, and neurology. The vast majority of these molecules are ATP-competitive inhibitors, requiring a flat, aromatic core to occupy the adenine-binding pocket of the kinase [[1]](). Among the myriad of heterocyclic scaffolds explored, the aminopyrazole moiety has emerged as a highly privileged building block 2.
The strategic advantage of the pyrazole amine lies in its dual functionality. The pyrazole ring itself acts as an exceptional bioisostere for the adenine ring of ATP, offering precise hydrogen bond donor and acceptor vectors that interact with the kinase hinge region. Simultaneously, the exocyclic amine provides a versatile synthetic handle. This allows medicinal chemists to rapidly functionalize the core, driving the molecule deep into adjacent hydrophobic pockets (such as the selectivity pocket or the DFG-out allosteric site) to tune both potency and isoform selectivity 3.
Structural Biology: Hinge-Binding Mechanics
To understand why aminopyrazoles are ubiquitous in kinase inhibitor design, one must examine the causality of their binding mechanics. The kinase hinge region, which connects the N-terminal and C-terminal lobes of the kinase domain, natively forms hydrogen bonds with the adenine base of ATP.
When an aminopyrazole-based inhibitor enters the ATP-binding site, it establishes a robust bidentate hydrogen-bonding network. The pyrazole N-H acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge, while the adjacent sp2-hybridized nitrogen acts as a hydrogen bond acceptor from the backbone amide N-H 2. This precise geometric complementation anchors the scaffold, allowing the attached functional groups (via the amine) to probe the variable regions of the kinase, such as the P-loop or the gatekeeper residue [[4]]().
Aminopyrazole hinge-binding logic mimicking the native ATP adenine ring interactions.
Structure-Activity Relationship (SAR) & Isoform Selectivity
The true power of the aminopyrazole building block is realized during SAR optimization. Because the kinome is highly conserved, achieving selectivity against off-target kinases is the primary hurdle in drug development.
By functionalizing the aminopyrazole core, researchers can exploit subtle differences in the kinase binding pockets. For example, in the development of JNK3 inhibitors for neurodegeneration, the aminopyrazole scaffold was tuned to bypass the gatekeeper methionine residue, driving selectivity over the closely related p38 kinase (which possesses a bulkier threonine gatekeeper) 3. Similarly, aminopyrazoles have been engineered with acrylamide electrophiles to covalently target the P-loop cysteine in FGFR3, overcoming clinical resistance caused by gatekeeper mutations 4.
Quantitative SAR Data Summary
The following table summarizes the biochemical impact of specific aminopyrazole derivatives across various kinase targets, demonstrating the scaffold's versatility.
| Compound Designation | Target Kinase | IC50 (nM) | Selectivity / Mechanistic Notes | Reference |
| Compound 6 | JNK3 | 12 nM | Dual inhibitor; exploits hydrophobic pocket I. (LRRK2 IC50 = 99 nM). | 3 |
| Compound 26f | p38 | 3623 nM | N-alkyl substituted pyrazole amide demonstrating high selectivity for JNK over p38. | 3 |
| Compound 3 | FGFR3 (WT) | < 10 nM | Covalently modifies the P-loop cysteine; active against V555M gatekeeper mutant. | 4 |
| 5APs 20b | NIK | 2.9 nM | Selectively inhibits NIK over other NF-kB pathway kinases (IKKa/b/e). | [[5]]() |
| Analog 24 | CDK2/5 | Sub-μM | Cyclobutyl substitution at R1 optimizes hydrophobic pocket binding. | 6 |
Synthetic Methodologies: Scalable Access to Aminopyrazole Building Blocks
Historically, the synthesis of aminopyrazoles relied on the nitration of an aromatic precursor followed by aggressive nitro-group reduction. This classical approach is fundamentally flawed for process chemistry: it generates highly energetic (explosive) intermediates, requires specialized high-pressure hydrogenation equipment, and risks carrying over genotoxic nitroso impurities into the final active pharmaceutical ingredient (API) 7.
To circumvent these issues, modern scale-up campaigns utilize copper-catalyzed aryl amidation . By using acetamide as an ammonia surrogate, chemists can safely couple the amine functionality to a bromopyrazole precursor. This route is highly scalable, orthogonal to traditional methods, and yields >99.9% pure building blocks 7.
Scalable synthetic workflow for aminopyrazole building blocks via copper-catalyzed amidation.
Protocol 1: Kilogram-Scale Preparation of 1-Methyl-1H-pyrazol-4-amine Hydrochloride
This protocol is designed as a self-validating system. The choice of 1-butanol (1-BuOH) is deliberate; it allows for the azeotropic removal of water during the final distillation, which forces the precipitation of the highly pure hydrochloride salt without requiring complex chromatography.
-
Amidation: Charge a reactor with the bromopyrazole precursor (1.0 equiv), acetamide (1.5 equiv), CuI (0.05 equiv), and a suitable diamine ligand in a polar aprotic solvent. Heat to 100°C until complete conversion is observed via HPLC.
-
Hydrolysis Setup: To the isolated acetamide intermediate (approx. 68.7 kg), add 1-BuOH (~4 L/kg) followed by 37% aqueous HCl (1.1 equiv).
-
Reaction: Heat the mixture to 85 °C. Causality Note: The mixture will initially thicken upon HCl addition but will fully dissolve as the temperature rises and the hydrolysis of the acetyl group proceeds.
-
Distillation & Precipitation: Once the intermediate is consumed (verify via LC-MS), execute a constant volume atmospheric distillation. Continually add 1-BuOH to replace the distilling water.
-
Validation & Isolation: Continue distillation until the Karl Fischer (KF) water content of the solution drops below 3.0% (w/w). The removal of water drives the crystallization of the 1-methyl-1H-pyrazol-4-amine hydrochloride salt. Filter, wash with cold 1-BuOH, and dry.
-
Quality Control: Analyze via ICP-OES to ensure residual copper levels are < 10 ppm. Confirm chloride content is ~26.4% w/w (consistent with a mono-HCl salt) 7.
Experimental Protocols for Kinase Inhibitor Validation
Once the aminopyrazole building block is elaborated into a final drug candidate, its biochemical efficacy must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this. Flat, aromatic aminopyrazoles often exhibit auto-fluorescence that confounds standard optical assays. TR-FRET introduces a time delay before reading the emission, entirely bypassing the short-lived auto-fluorescence of the compound.
TR-FRET assay logic demonstrating signal reduction upon successful kinase inhibition.
Protocol 2: TR-FRET Biochemical Kinase Assay
-
Reagent Preparation: Prepare a 2X Kinase/Peptide Substrate mixture in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X ATP solution at the predetermined Michaelis constant (
) for the specific kinase. -
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the aminopyrazole compounds in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well proxiplate.
-
Kinase Incubation: Add 5 μL of the 2X Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow the aminopyrazole to establish equilibrium binding at the hinge region.
-
Reaction Initiation: Add 2.5 μL of the 4X ATP solution to initiate the enzymatic reaction. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 μL of a detection mixture containing EDTA (to chelate Mg2+ and halt catalysis) and a Europium-labeled anti-phosphopeptide antibody.
-
Self-Validation & Reading: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
QC Metric: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 validates the assay's integrity, proving the signal window is robust enough to accurately determine the
of the aminopyrazole derivatives.
-
Conclusion
The aminopyrazole building block is far more than a simple chemical moiety; it is a highly engineered, privileged pharmacophore that mimics the fundamental energy currency of the cell. By mastering the structural biology of its hinge-binding mechanics and employing modern, scalable synthetic routes like copper-catalyzed amidation, drug development professionals can rapidly generate highly potent and isoform-selective kinase inhibitors.
References
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: mdpi.com URL:[Link]
-
Title: Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: acs.org URL:[Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: mdpi.com URL:[Link]
-
Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: acs.org URL:[Link]
-
Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: nih.gov URL:[Link]
-
Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: nih.gov URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine SMILES string
An In-Depth Technical Guide to 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] Compounds incorporating the pyrazole moiety exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] This guide provides a comprehensive technical overview of a specific, promising derivative: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine. We will delve into its fundamental physicochemical properties, propose a robust synthetic and purification protocol, outline a rigorous characterization workflow, and explore its potential therapeutic applications based on established structure-activity relationships within the pyrazole class. This document is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this compound for drug discovery and development programs.
Structural and Physicochemical Profile
The unique arrangement of substituents on the pyrazole core dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. The title compound, 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, combines a flexible ethyl group at the C5 position with a sterically demanding and electronically distinct 2-chlorophenyl group at the C4 position. The 3-amino group provides a critical hydrogen bond donor and a key site for potential further derivatization.
Canonical SMILES String: CCc1c(c2c(Cl)cccc2)c(N)n[nH]1
Table 1: Computed Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.69 g/mol |
| XLogP3 (Predicted) | ~2.5 - 3.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 54.7 Ų[7] |
| Formal Charge | 0 |
Synthesis and Purification Strategy
The synthesis of substituted aminopyrazoles is well-established. A highly efficient and common approach involves the cyclocondensation reaction between a β-ketonitrile precursor and a hydrazine source. This method allows for the direct and regioselective formation of the pyrazole core.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process commencing with the generation of a β-ketonitrile intermediate, followed by the key cyclization reaction to form the target pyrazole.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Ethyl-1H-pyrazol-3-amine | C5H9N3 | CID 11789157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine from β-Ketonitriles
Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, a key heterocyclic scaffold. 3-Aminopyrazoles are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase and p38MAPK inhibitors used in oncology and anti-inflammatory research.[1][2][3] This application note details a robust, two-step synthetic pathway commencing with the base-catalyzed condensation of an appropriate ester and nitrile to form a β-ketonitrile intermediate, followed by a cyclization reaction with hydrazine. We provide in-depth experimental protocols, mechanistic insights, and process optimization data to enable researchers in drug discovery and chemical development to reliably produce this valuable compound.
Introduction: The Significance of the 3-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents.[2] Among its derivatives, the 3-aminopyrazole (3AP) moiety is particularly noteworthy.[1] The strategic placement of the amino group at the C3 position provides a critical hydrogen bond donor and a vector for further functionalization, making it an advantageous framework for interacting with biological targets like protein kinases.[3][4] Recent drug approvals, such as Pirtobrutinib, underscore the therapeutic potential of this scaffold.[2]
This guide focuses on a classical and highly efficient method for constructing the 3-aminopyrazole ring system: the condensation of a β-ketonitrile with hydrazine.[5][6] This approach is favored for its high yields, operational simplicity, and the ready availability of starting materials. We will detail the synthesis of the target compound, 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine , from its fundamental precursors.
Retrosynthetic Analysis & Synthetic Strategy
The synthetic strategy is devised from a retrosynthetic disconnection of the target molecule. The core pyrazole ring is formed via the reaction of a binucleophile (hydrazine) with a 1,3-dielectrophile. This leads to the key β-ketonitrile intermediate, 2-(2-chlorophenylacetyl)butanenitrile . This intermediate, in turn, can be constructed through a C-C bond formation, specifically a Claisen-type condensation between ethyl 2-(2-chlorophenyl)acetate and propionitrile.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the intermediate and the final product.
Part A: Synthesis of Intermediate 2-(2-Chlorophenylacetyl)butanenitrile
This step involves the base-mediated condensation of an ester and a nitrile. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of propionitrile, generating a carbanion that acts as the nucleophile.[7][8]
Reaction Scheme: (Image of the reaction: Ethyl 2-(2-chlorophenyl)acetate + Propionitrile --(NaOEt, Toluene)--> 2-(2-Chlorophenylacetyl)butanenitrile)
Protocol:
-
Reactor Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
Reagent Charging: Under a nitrogen atmosphere, add sodium ethoxide (NaOEt, 8.16 g, 120 mmol, 1.2 eq) to 150 mL of anhydrous toluene.
-
Nitrile Addition: While stirring, add propionitrile (7.2 mL, 100 mmol, 1.0 eq) dropwise to the suspension at room temperature.
-
Ester Addition & Reflux: Add ethyl 2-(2-chlorophenyl)acetate (19.86 g, 100 mmol, 1.0 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold 1M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil (the β-ketonitrile) is typically of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.
Part B: Synthesis of 4-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
This is the key cyclization step. The β-ketonitrile reacts with hydrazine, first forming a hydrazone at the ketone carbonyl, which is then followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the nitrile carbon to form the pyrazole ring.[6]
Reaction Scheme: (Image of the reaction: 2-(2-Chlorophenylacetyl)butanenitrile + Hydrazine Hydrate --(Ethanol, Reflux)--> 4-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-3-amine)
Protocol:
-
Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-(2-chlorophenylacetyl)butanenitrile (assuming 100 mmol theoretical from Part A) in 100 mL of absolute ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 7.5 mL, 150 mmol, 1.5 eq) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove soluble impurities.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The resulting white to off-white solid is typically of high purity (>95%).
Overall Workflow and Reaction Mechanism
The following diagrams illustrate the overall experimental process and the detailed mechanism for the pyrazole ring formation.
Caption: High-level experimental workflow diagram.
Caption: Reaction mechanism for pyrazole formation.
Data Summary and Characterization
The following table summarizes key quantitative data for the synthesis.
| Parameter | Step A: Ketonitrile Synthesis | Step B: Pyrazole Synthesis |
| Key Reagents | Ethyl 2-(2-chlorophenyl)acetate, Propionitrile, NaOEt | 2-(2-Chlorophenylacetyl)butanenitrile, Hydrazine Hydrate |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (~110°C) | Reflux (~78°C) |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Expected Yield | ~85-95% (crude) | ~80-90% |
| Appearance | Yellowish Oil | White to Off-White Solid |
| Formula Weight | 221.67 g/mol (Product of Step A) | 221.69 g/mol (Final Product) |
Characterization of Final Product:
-
¹H NMR: Expected signals for the ethyl group (triplet and quartet), aromatic protons, and amine protons.
-
¹³C NMR: Expected signals for aliphatic and aromatic carbons, including the characteristic pyrazole ring carbons.
-
Mass Spectrometry (MS): [M+H]⁺ peak at m/z 222.08, confirming the molecular weight.
-
Melting Point (MP): A sharp melting point indicates high purity.
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Sodium ethoxide is corrosive and reacts violently with water. Hydrazine hydrate is extremely toxic, a suspected carcinogen, and corrosive. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Troubleshooting:
-
Low Yield in Step A: Ensure all reagents and solvents are anhydrous. Insufficient base or reaction time can lead to incomplete conversion.
-
Low Yield in Step B: The starting β-ketonitrile may be impure. Ensure sufficient reflux time for complete cyclization.
-
Product Oily/Difficult to Crystallize: The product may contain impurities. Try recrystallization from an ethanol/water mixture or purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]
-
Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
-
Elmaaty, T. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]
-
Elmaaty, T. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1545–1568. [Link]
-
Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Regioselective Synthesis of 5-Aminopyrazoles via β-Ketonitrile Condensation
Case Study: Reaction of Hydrazine with 2-(2-Chlorobenzoyl)pentanenitrile
Introduction & Strategic Rationale
5-Aminopyrazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for critical signaling kinase inhibitors, including Aurora, PLK, and p38 MAPK targets [1][2]. The most robust and versatile methodology for constructing these heterocycles is the cyclocondensation of β-ketonitriles with hydrazines.
This application note details the mechanistic profiling and optimized protocol for synthesizing 3-(2-chlorophenyl)-4-propyl-1H-pyrazol-5-amine via the reaction of hydrazine monohydrate with 2-(2-chlorobenzoyl)pentanenitrile . By understanding the underlying thermodynamic and kinetic drivers of this reaction, researchers can reliably scale this workflow while maintaining strict regiocontrol.
Mechanistic Profiling (Causality & Regioselectivity)
The preferential formation of the 5-aminopyrazole over the 3-aminopyrazole regioisomer is dictated by the differential electrophilicity of the β-ketonitrile's functional groups and the principles of hard/soft acid-base (HSAB) theory.
-
Hydrazone Formation (Kinetic Step): The highly electrophilic carbonyl carbon of the 2-chlorobenzoyl group is attacked by the terminal nitrogen of hydrazine. In this specific substrate, the ortho-chloro substituent induces steric hindrance, twisting the aromatic ring out of coplanarity with the carbonyl. While this slightly reduces the initial rate of nucleophilic attack, the addition of a catalytic proton source (e.g., acetic acid) sufficiently activates the carbonyl to drive hydrazone formation.
-
Intramolecular Cyclization (Thermodynamic Step): The secondary nitrogen of the resulting hydrazone intermediate undergoes a 5-exo-dig cyclization by attacking the adjacent nitrile carbon.
-
Aromatization: Rapid tautomerization of the imine intermediate yields the thermodynamically stable aromatic 5-aminopyrazole.
Mechanistic pathway for the regioselective synthesis of 5-aminopyrazoles via hydrazone cyclization.
Experimental Protocol: A Self-Validating System
To ensure batch-to-batch reproducibility, this protocol is designed as a self-validating system utilizing In-Process Controls (IPC) to monitor the transition from the kinetic intermediate to the thermodynamic product.
Materials Required
-
Substrate: 2-(2-Chlorobenzoyl)pentanenitrile (1.0 equiv)
-
Reagent: Hydrazine monohydrate (1.2 equiv)
-
Solvent: Absolute Ethanol (10 volumes)
-
Catalyst: Glacial Acetic Acid (0.1 equiv)
Step-by-Step Methodology
-
Reactor Charging: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-chlorobenzoyl)pentanenitrile (10.0 g, 45.1 mmol) and absolute ethanol (100 mL). Stir at 25 °C until complete dissolution is achieved.
-
Catalyst Addition: Add glacial acetic acid (0.26 mL, 4.5 mmol).
-
Causality Note: The mild acid specifically protonates the carbonyl oxygen, enhancing its electrophilicity without fully protonating the basic hydrazine (which would stall the reaction).
-
-
Hydrazine Addition: Cool the mixture to 0–5 °C using an ice-water bath. Dropwise, add hydrazine monohydrate (2.63 mL, 54.1 mmol) over 15 minutes.
-
Causality Note: Exothermic hydrazone formation must be thermally controlled to prevent hydrazine volatilization and the formation of unwanted side-products.
-
-
Cyclization (Reflux): Remove the ice bath and heat the reaction mixture to a gentle reflux (78 °C).
-
In-Process Control (IPC): After 4 hours of reflux, sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Check: The reaction is deemed complete when the intermediate hydrazone (m/z [M+H]+ = 236.1) is
1.0% relative to the product peak. If the intermediate persists, continue refluxing in 1-hour increments.
-
-
Workup & Isolation: Once the IPC passes, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 30% of its original volume. Slowly add chilled deionized water (50 mL) under vigorous stirring to induce precipitation.
-
Filtration: Filter the resulting solid through a Büchner funnel, wash the filter cake with cold 1:1 ethanol/water (20 mL), and dry under vacuum at 45 °C to a constant weight.
Self-validating experimental workflow with LC-MS in-process control for cyclization monitoring.
Quantitative Data & Optimization Matrix
The following table summarizes the reaction optimization phase, highlighting the necessity of thermal energy and catalytic acid to drive the cyclization of the sterically hindered 2-chlorophenyl substrate.
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Hydrazone IPC (%)* | 5-Aminopyrazole Yield (%) |
| 1 | Ethanol | None | 25 | 24 | 85.0 | 12.5 |
| 2 | Ethanol | None | 78 | 6 | 15.2 | 78.0 |
| 3 | Ethanol | AcOH (0.1 eq) | 78 | 4 | < 1.0 | 92.4 |
| 4 | THF | AcOH (0.1 eq) | 65 | 8 | 5.8 | 81.1 |
*Determined by LC-MS relative peak area (UV 254 nm).
Analytical Characterization Expectations
For the isolated product, 3-(2-chlorophenyl)-4-propyl-1H-pyrazol-5-amine , the following analytical signatures are expected to confirm structural identity and purity:
-
LC-MS (ESI+): m/z calculated for
[M+H]+: 236.09; Found: 236.1. -
1H NMR (400 MHz, DMSO-d6):
- 11.50 (br s, 1H, pyrazole N-H)
- 7.55 – 7.35 (m, 4H, Ar-H)
- 4.50 (br s, 2H, -NH2)
- 2.30 (t, J = 7.5 Hz, 2H, -CH2-CH2-CH3)
- 1.35 (h, J = 7.5 Hz, 2H, -CH2-CH2-CH3)
- 0.80 (t, J = 7.5 Hz, 3H, -CH2-CH2-CH3)
References
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (2011, Vol. 7, 179-197) URL: [Link]
Sources
Application Note: Precision Amide Coupling of 4-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
This Application Note is designed for researchers requiring high-fidelity amide bond formation with 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine . The presence of the ortho-chlorophenyl group at the 4-position introduces significant steric torque and electronic deactivation, while the pyrazole core presents a classic regioselectivity challenge (exocyclic vs. endocyclic acylation).
Part 1: Strategic Analysis & Chemical Logic
The Challenge: Sterics & Regioselectivity
The substrate 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine presents a dual challenge:
-
Electronic Deactivation: The 3-amino group is inherently less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrazole ring (diazole). The ortho-chlorophenyl group further reduces nucleophilicity through inductive withdrawal and by forcing the phenyl ring out of planarity, potentially shielding the amine.
-
Regioselectivity (N-Exocyclic vs. N-Ring): The pyrazole ring nitrogens are competitive nucleophiles. Under standard basic conditions, acylation can occur at the ring nitrogen (
), leading to unstable -acyl pyrazoles that may hydrolyze or rearrange.
The Solution: "Activation-Protection" Logic
To guarantee the formation of the desired amide, we employ two distinct protocols:
-
Protocol A (The "Kinetic" Method): Uses T3P® (Propylphosphonic Anhydride) . T3P is chosen over HATU because its bulky cyclic structure and lower basicity minimize competitive ring acylation and epimerization of the acid partner. It drives the reaction through a highly reactive mixed anhydride intermediate that preferentially reacts with the most accessible nucleophile (the exocyclic amine).
-
Protocol B (The "Transient Protection" Method): For extremely hindered or valuable acids, we use a Transient Silyl Protection strategy. By temporarily masking the ring nitrogen with a silyl group (e.g., TMS), we force the acylating agent to react solely with the exocyclic amine.
Part 2: Experimental Protocols
Protocol A: T3P-Mediated Direct Coupling (Recommended First-Line)
Best for: Rapid synthesis, scale-up, and moderately hindered carboxylic acids.
Reagents:
-
Amine: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine (1.0 equiv)
-
Acid: Carboxylic Acid (1.2 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.2 equiv) and the aminopyrazole (1.0 equiv) in EtOAc (concentration ~0.2 M).
-
Note: If the aminopyrazole does not dissolve completely, add DMF dropwise until clear. Avoid pure DMF if possible to simplify workup.
-
-
Base Addition: Add Pyridine (3.0 equiv). The mild basicity of pyridine buffers the system without promoting competitive acylation of the pyrazole ring as aggressively as triethylamine.
-
Activation: Cool the mixture to 0 °C. Add T3P solution (2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by LC-MS. Look for the disappearance of the amine (M+H) and appearance of Product (M+H). If
-ring acylation is observed (unstable intermediate), it often reverts to the product upon aqueous workup.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc.
-
Wash sequence: Water
0.5 M HCl (removes pyridine and unreacted amine) Sat. NaHCO (removes unreacted acid and T3P byproducts) Brine . -
Critical: T3P byproducts are water-soluble, ensuring a clean organic layer.
-
Protocol B: Transient Silyl Protection (High-Precision)
Best for: Extremely unreactive amines, precious acids, or when Protocol A fails.
Mechanism: In situ protection of the ring nitrogen with TMSCl renders it non-nucleophilic, funneling the acylating agent to the exocyclic amine.
Reagents:
-
TMSCl (Trimethylsilyl chloride) (1.1 equiv)
-
Acid Chloride (prepared in situ or purchased) (1.2 equiv)
-
Base: Pyridine (dry)
Step-by-Step Methodology:
-
Transient Protection: Dissolve the aminopyrazole (1.0 equiv) in dry DCM or THF. Add Pyridine (3.0 equiv) followed by TMSCl (1.1 equiv). Stir at RT for 30 mins.[1]
-
Observation: The solution may become cloudy as Pyridine·HCl precipitates. The ring nitrogen is now silylated.
-
-
Acylation: Add the Acid Chloride (1.2 equiv) slowly at 0 °C.
-
Deprotection: Stir at RT for 1–2 hours. Once coupling is complete (LC-MS), add 1 mL of MeOH or water and stir for 15 mins.
-
Chemistry: The labile
-TMS group hydrolyzes instantly, while the desired amide bond remains stable.
-
-
Purification: Concentrate and purify via Flash Chromatography (DCM:MeOH gradient).
Part 3: Visualization & Logic
Figure 1: Reaction Pathway & Regioselectivity Logic
This diagram illustrates the competing pathways and how the recommended protocols enforce the desired outcome.
Caption: Pathway analysis showing how T3P and TMS-protection strategies bypass the formation of unstable N-ring acylated byproducts common in standard HATU couplings.
Figure 2: Decision Tree for Protocol Selection
Follow this logic to select the optimal method for your specific carboxylic acid partner.
Caption: Decision matrix for selecting between T3P direct coupling and TMS-protection mediated coupling based on acid stability and reactivity.
Part 4: Data Summary & Troubleshooting
Table 1: Reagent Comparison for Aminopyrazole Coupling[2]
| Feature | T3P (Protocol A) | HATU / EDC | Acid Chloride (Protocol B) |
| Reaction Rate | Fast (1–4 h) | Moderate (2–12 h) | Instant (<30 min) |
| Regioselectivity | High (Steric bulk favors exocyclic N) | Low (Risk of ring N-acylation) | Perfect (If TMS protected) |
| Epimerization | Very Low | Moderate (Base dependent) | High (Unless controlled) |
| Workup | Aqueous Wash (Clean) | Urea byproducts (Difficult) | Evaporation (Clean) |
| Cost | Moderate | High | Low |
Troubleshooting "Sticky" Reactions
-
Issue: The reaction stalls at 50% conversion.
-
Fix: Do not add more coupling reagent immediately. Add 0.5 equiv of DMAP (4-dimethylaminopyridine). DMAP forms a highly reactive acyl-pyridinium intermediate that can overcome the steric hindrance of the 2-chlorophenyl group.
-
-
Issue: Product co-elutes with unreacted aminopyrazole.
-
Fix: Use an SCX-2 (Strong Cation Exchange) cartridge.[2]
-
Dissolve crude in MeOH.
-
Load onto SCX-2 cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH
in MeOH. The product (amide) is less basic and may elute earlier or require specific gradient tuning, but the free amine will bind strongly. Note: Since the amide is weak, this is best for scavenging unreacted amine.
-
-
Part 5: References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Powerhouse Reagent for Amide Bond Formation. Journal of Organic Chemistry .
-
Bode, J. W., et al. (2017).[3] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society .
-
Bagley, M. C., et al. (2016). Regioselectivity in the Synthesis of Aminopyrazoles. Organic & Biomolecular Chemistry .
-
BenchChem Application Note . Solubility and Handling of Methyl 3-amino-1H-pyrazole-4-carboxylate.
-
(Representative link for solubility data)
-
-
Sigma-Aldrich Technical Bulletin . T3P® Coupling Reagent Guide.
Sources
Application Note: Advanced Reductive Amination Strategies for Aminopyrazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and validated protocols for the regioselective functionalization of aminopyrazoles.
Introduction & Mechanistic Rationale
Aminopyrazoles (e.g., 3-aminopyrazole and 5-aminopyrazole) are privileged scaffolds in medicinal chemistry, frequently serving as kinase hinge-binders and core pharmacophores in oncology and anti-inflammatory drug development 1. Functionalization of the exocyclic primary amine via alkylation is a critical step in structure-activity relationship (SAR) exploration.
However, direct
Reductive amination overcomes these regioselectivity issues by proceeding through an imine or iminium intermediate, which is subsequently reduced to the secondary amine. Because aminopyrazoles are relatively weak nucleophiles—due to the resonance delocalization of the exocyclic nitrogen's lone pair into the heteroaromatic ring—standard reductive amination conditions often fail or result in poor yields. Successful functionalization requires precise tuning of the pH, the reducing agent, and the solvent environment 2.
Experimental Workflow & Decision Matrix
The selection of reductive amination conditions is dictated entirely by the steric and electronic nature of the carbonyl partner.
Workflow for selecting reductive amination conditions for aminopyrazole derivatives.
Quantitative Reagent Comparison
Choosing the correct hydride source is the most critical variable in this workflow. The table below summarizes the operational parameters of common reducing agents used in aminopyrazole chemistry.
Table 1. Comparison of Hydride Reducing Agents for Aminopyrazole Functionalization
| Reducing Agent | Relative Reactivity | Optimal pH Range | Functional Group Tolerance | Suitability for Aminopyrazoles |
| NaBH(OAc)₃ (STAB) | Low | 4.0 – 5.0 | Excellent (tolerates esters, nitriles, nitro) | Optimal for aldehydes and unhindered ketones. |
| NaCNBH₃ | Moderate | 3.0 – 4.0 | Good | Good, but produces toxic HCN at low pH. Used for resistant ketones. |
| NaBH₄ | High | > 7.0 | Poor (reduces esters, ketones rapidly) | Two-step only . Used strictly after isolated imine formation. |
| Borane-Pyridine | Moderate | 3.0 – 5.0 | Good | Alternative to NaCNBH₃ with a lower toxicity profile. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to empower researchers to troubleshoot and adapt these methods to novel substrates.
Protocol A: One-Pot Reductive Amination with Aldehydes (STAB Method)
Application: Synthesis of secondary amines from 5-aminopyrazole and aliphatic/aromatic aldehydes 3.
Materials:
-
Aminopyrazole derivative (1.0 equiv)
-
Aldehyde (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Glacial Acetic Acid (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aminopyrazole (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCE to achieve a 0.2 M concentration.
-
Acidification: Add glacial acetic acid (1.0 equiv) to the stirring solution.
-
Causality: Aminopyrazoles are poor nucleophiles. Acetic acid acts as a catalyst to promote the formation of the intermediate iminium ion by protonating the carbinolamine hydroxyl group, facilitating the loss of water.
-
-
Pre-activation: Stir the mixture at room temperature for 30–60 minutes.
-
Causality: Allowing the iminium equilibrium to establish before adding the hydride minimizes the direct reduction of the unreacted aldehyde into a primary alcohol.
-
-
Reduction: Cool the reaction to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv).
-
Causality: Portion-wise addition controls the mild exotherm. STAB is chosen because it selectively reduces the protonated iminium ion much faster than the unprotonated carbonyl precursor.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor conversion via LC-MS.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8.
-
Causality: Neutralization destroys excess hydride safely and ensures the newly formed secondary amine product is in its free-base form, preventing it from partitioning into the aqueous layer during extraction.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient).
Protocol B: Two-Step Lewis-Acid Mediated Amination (Ti(OⁱPr)₄ / NaBH₄ Method)
Application: Synthesis of sterically hindered secondary amines from aminopyrazoles and unreactive ketones.
Materials:
-
Aminopyrazole derivative (1.0 equiv)
-
Ketone (1.2 equiv)
-
Titanium(IV) isopropoxide [Ti(OⁱPr)₄] (1.5 - 2.0 equiv)
-
Sodium Borohydride [NaBH₄] (1.5 equiv)
-
Solvent: Anhydrous THF and Absolute Ethanol
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under N₂, combine the aminopyrazole (1.0 equiv), ketone (1.2 equiv), and Ti(OⁱPr)₄ (1.5 equiv) in anhydrous THF (0.5 M).
-
Condensation: Stir the mixture at 60 °C for 12–24 hours.
-
Causality: The one-pot STAB method fails here because the iminium intermediate cannot form under mild conditions. Ti(OⁱPr)₄ acts as a potent Lewis acid to activate the sterically hindered ketone and simultaneously coordinates the eliminated water, driving the thermodynamically unfavorable imine condensation to completion.
-
-
Solvent Exchange/Cooling: Cool the reaction to room temperature and dilute with absolute ethanol (equal volume to THF).
-
Causality: Ethanol serves as a protic solvent that facilitates the hydride transfer from NaBH₄ to the imine carbon. Without a protic source, the reduction of the bulky titanium-imine complex is severely retarded.
-
-
Reduction: Cool to 0 °C and carefully add NaBH₄ (1.5 equiv) in small portions.
-
Causality: NaBH₄ is highly reactive; cooling prevents over-reduction and controls the vigorous evolution of hydrogen gas.
-
-
Stirring: Stir at room temperature for 2–4 hours.
-
Quenching: Quench by adding water (or 1M NaOH) dropwise.
-
Causality: This hydrolyzes the titanium complexes, precipitating them as highly insoluble, granular TiO₂.
-
-
Filtration: Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc to ensure no product remains trapped in the titanium salts.
-
Workup: Concentrate the filtrate, re-dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.
References
- Tuning a Three-Component Reaction For Trapping Kinase Substrate Complexes.Shokat Lab, UCSF.
- One-pot synthesis of the N-pyrazolyl amine via a reductive amination.ResearchGate.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.MDPI.
Sources
The Synthesis of 5-Aminopyrazoles via Cyclization of α-Cyanoketones with Hydrazine Hydrate: An Application and Protocol Guide
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its derivatives, aminopyrazoles are of particular interest due to their versatile biological activities. These compounds serve as crucial building blocks in the development of a wide array of therapeutic agents, including kinase inhibitors for anticancer therapies, anti-inflammatory drugs, and antimicrobial agents.[1][2][3] The synthetic route to these valuable scaffolds via the cyclization of α-cyanoketones (also known as β-ketonitriles) with hydrazine hydrate is a robust and widely employed method, valued for its efficiency and the accessibility of its starting materials.[4][5]
This comprehensive guide provides an in-depth exploration of this synthetic transformation, detailing the underlying mechanism, a step-by-step experimental protocol, and a discussion of its applications for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Rationale
The formation of a 5-aminopyrazole from an α-cyanoketone and hydrazine hydrate is a classic example of a cyclocondensation reaction. The reaction proceeds through a well-established two-step mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the α-cyanoketone. This is typically the rate-determining step and is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The subsequent dehydration of the resulting tetrahedral intermediate yields a hydrazone.[4][6]
-
Intramolecular Cyclization and Tautomerization: The terminal nitrogen atom of the hydrazone then acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate. A subsequent tautomerization, involving proton shifts, leads to the formation of the stable, aromatic 5-aminopyrazole ring system.[4]
The overall transformation is driven by the formation of the thermodynamically stable aromatic pyrazole ring.
Sources
- 1. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing the 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine Scaffold for the Development of Novel p38 MAPK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that serves as a central hub for cellular responses to a myriad of extracellular stressors and inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, including chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2][3][4] The p38 MAPK family comprises four isoforms (α, β, γ, δ), with p38α being the most studied and considered the primary mediator of inflammatory responses.[[“]][6] Activation of p38α, typically through dual phosphorylation by upstream kinases MKK3 and MKK6, triggers a downstream cascade that ultimately leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This central role makes p38 MAPK a compelling therapeutic target, although the development of clinically successful inhibitors has been challenging, often due to issues with efficacy or off-target effects.[7][8][9]
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[10][11] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[10][12][13] This guide focuses on the 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine scaffold as a promising, albeit underexplored, foundation for developing novel and selective p38 MAPK inhibitors. We will provide a logical workflow, from initial biochemical validation to cellular functional assays and strategies for optimization.
Figure 1: Simplified p38 MAPK Signaling Cascade.
Section 1: Initial Biochemical Characterization
The first critical step is to determine if the scaffold directly engages and inhibits the primary target, p38α kinase, in a purified, cell-free system. This biochemical assay provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.
Protocol 1.1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14] A lower ADP level in the presence of an inhibitor corresponds to higher inhibition.
Expertise & Experience:
-
Why ADP-Glo™? This format is robust, has a high signal-to-background ratio, and is less prone to interference from colored or fluorescent compounds compared to other methods. It is an industry standard for high-throughput screening.[15]
-
ATP Concentration: We use an ATP concentration at or near the Michaelis constant (Km) for p38α. This ensures that the assay is sensitive to ATP-competitive inhibitors, which is the expected mechanism for this pyrazole scaffold.
-
Controls are Key: Including a potent, well-characterized p38 inhibitor (e.g., SB203580) provides a benchmark for assay performance and relative potency. The "no enzyme" control defines the background signal, while the "DMSO only" control represents 0% inhibition (maximum activity).
Materials:
-
Recombinant human p38α kinase (e.g., from Promega, Carna Biosciences)
-
ATF-2 protein substrate[16]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]
-
Test Compound: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
-
Control Inhibitor: SB203580
-
DMSO (Assay grade)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitor in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute p38α enzyme in Kinase Buffer to a 2X working concentration. Add 2 µL of the diluted enzyme to each well containing the compound. For "no enzyme" control wells, add 2 µL of Kinase Buffer.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mix in Kinase Buffer (e.g., final concentration of 50 µM ATF-2 and 50 µM ATP). Add 2 µL of this mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the kinase.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data by setting the "DMSO only" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | p38α IC50 (nM) [Hypothetical Data] |
| 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine | 85 |
| SB203580 (Control) | 25 |
Section 2: Cellular Target Engagement and Functional Activity
Demonstrating direct inhibition in a biochemical assay is the first step. The next is to confirm that the compound can enter a cell, engage its target, and produce a desired functional effect—in this case, reducing the production of inflammatory cytokines.
Protocol 2.1: Assessing Cellular p38 MAPK Inhibition via Phospho-MK2 Western Blot
Principle: MAPK-activated protein kinase 2 (MK2) is a direct and specific substrate of p38 MAPK.[17] Measuring the phosphorylation level of MK2 in cells treated with a pro-inflammatory stimulus serves as a robust and proximal biomarker of p38 activity. A decrease in phospho-MK2 indicates successful target engagement by the inhibitor.
Expertise & Experience:
-
Cell Line Choice: THP-1 cells, a human monocytic cell line, are an excellent model as they robustly produce inflammatory cytokines in response to Lipopolysaccharide (LPS) and are widely used in inflammation research.[18]
-
Stimulus: LPS is a potent activator of the Toll-like receptor 4 (TLR4) pathway, which strongly activates p38 MAPK signaling.
-
Validation: It is crucial to probe for total MK2 and a loading control (e.g., GAPDH) to ensure that any decrease in the phospho-protein signal is due to kinase inhibition, not protein degradation or loading errors.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and DMSO
-
Cell Lysis Buffer (with protease and phosphatase inhibitors)
-
Primary Antibodies: Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-total-MK2, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture THP-1 cells according to standard protocols. Differentiate the cells into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, if desired, for an adherent phenotype.
-
Compound Treatment: Seed cells in a 6-well plate. Pre-treat the cells with various concentrations of the test compound (or DMSO control) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Perform densitometry on the bands.
-
Normalize the phospho-MK2 signal to the total MK2 signal.
-
Calculate the percentage of inhibition relative to the LPS-stimulated DMSO control.
Protocol 2.2: Functional Assay - Inhibition of TNF-α Production
Principle: This assay measures the ultimate functional output of p38 MAPK inhibition: a reduction in the secretion of the key pro-inflammatory cytokine TNF-α. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying secreted proteins in cell culture supernatant.[19][20]
Procedure:
-
Cell Culture and Treatment: Seed differentiated THP-1 cells in a 96-well plate. Pre-treat with a serial dilution of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to stimulate TNF-α production. Incubate for 4-6 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform a standard human TNF-α sandwich ELISA on the collected supernatants according to the manufacturer's protocol (e.g., from R&D Systems, Thermo Fisher).
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration versus the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
| Assay | IC50 (nM) [Hypothetical Data] |
| p-MK2 (Cellular Target Engagement) | 150 |
| TNF-α Release (Functional Output) | 210 |
Section 3: Developing a Structure-Activity Relationship (SAR)
With initial biochemical and cellular activity confirmed, the next phase involves synthetic chemistry to modify the scaffold and improve potency, selectivity, and drug-like properties. This is an iterative process guided by a screening cascade.
Expertise & Experience: The 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine scaffold presents three primary vectors for chemical modification:
-
N1 Position of the Pyrazole: This position is often solvent-exposed and can be modified to improve properties like solubility or to probe for additional interactions in the kinase hinge region.
-
C3-Amine: This group is critical for forming a key hydrogen bond with the hinge region of the kinase. Modifications here are high-risk but can yield significant potency gains if successful.
-
C4-Aryl Ring (2-chlorophenyl): This group occupies a hydrophobic pocket. Altering the substitution pattern (e.g., moving the chlorine, adding other groups) can fine-tune potency and selectivity.
Figure 2: Iterative Drug Discovery and Screening Cascade.
| Compound ID | Modification (vs. Scaffold) | p38α IC50 (nM) | TNF-α IC50 (nM) | Notes |
| Scaffold | N/A | 85 | 210 | Starting Point |
| SAR-1 | C4-Aryl -> 4-fluorophenyl | 120 | 350 | Potency loss; suggests 2-chloro is important. |
| SAR-2 | C3-Amine -> N-methyl amine | 45 | 95 | Improved potency; validates amine as key. |
| SAR-3 | N1 -> N1-methyl | 90 | 250 | Neutral effect; suggests N1 is tolerant to substitution. |
| SAR-4 | N1 -> N1-cyclopropyl | 35 | 70 | Significant potency gain; explore this vector. |
Section 4: Off-Target Selectivity and Early Safety Profiling
A potent compound is not useful if it inhibits many other kinases, leading to toxicity. Early assessment of selectivity and cytotoxicity is crucial for making a " go/no-go " decision.
Protocol 4.1: Kinase Selectivity Profiling
Principle: To de-risk a lead candidate, it should be screened against a broad panel of other kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Expertise & Experience:
-
Service Providers: Companies like Promega, Reaction Biology, and Pharmaron offer comprehensive kinase profiling services.[21][22][23][24]
-
Assay Format: Services can range from single-concentration screening (% inhibition at 1 µM) to determine an initial hit list of off-targets, to full IC50 determination for more rigorous selectivity assessment.
-
Interpretation: The goal is to find a compound with a significant selectivity window (e.g., >100-fold) between the target (p38α) and other kinases, especially those in closely related families (e.g., other MAPKs like JNKs, ERKs) or those known to cause toxicity.
Procedure:
-
Select a lead candidate based on potent on-target activity (e.g., SAR-4).
-
Submit the compound to a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Service).[22]
-
Request screening against a broad panel (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM).
-
For any kinases showing significant inhibition (>50%), follow up with full IC50 curve determination to quantify the selectivity ratio.
Protocol 4.2: Preliminary Cytotoxicity Assessment (MTT/MTS Assay)
Principle: This assay assesses the general health of cells after compound treatment. A good inhibitor should block the inflammatory pathway at concentrations far below those that cause cell death.
Procedure:
-
Seed a non-stimulated cell line (e.g., HEK293 or HepG2 for liver toxicity) in a 96-well plate.
-
Treat cells with a serial dilution of the test compound for 24-48 hours.
-
Add an MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Read the absorbance at 490 nm.
-
Calculate the CC50 (concentration that causes 50% cytotoxicity) and determine the therapeutic index (CC50 / Functional IC50). A therapeutic index >100 is desirable.
Conclusion and Future Directions
This guide outlines a structured, industry-standard workflow for leveraging the 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine scaffold to develop p38 MAPK inhibitors. By systematically progressing from biochemical validation to cellular functional assays and early safety profiling, researchers can efficiently identify and optimize lead candidates. A promising compound emerging from this cascade—one with high potency, cellular activity, a clean kinase selectivity profile, and a high therapeutic index—would be a strong candidate for more advanced preclinical studies, including in vivo pharmacokinetic profiling and efficacy testing in animal models of inflammation. The iterative nature of the screening cascade (Figure 2) is key to refining the scaffold into a potential clinical candidate.[25][26][27]
References
-
Assay Genie. p38 MAPK Signaling Review. Available from: [Link]
-
Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
-
Consensus. Isoform-specific roles of p38 MAPK in inflammation and cancer. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Thornton, C. A., & Rincon, M. (2015). p38MAPK: stress responses from molecular mechanisms to therapeutics. PMC - NIH. Available from: [Link]
-
Assay Genie. p38 MAPK Colorimetric Cell-Based ELISA Kit (CBCAB00789). Available from: [Link]
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Ventura, J. J., et al. (2014). Roles of p38α mitogen-activated protein kinase in mouse models of inflammatory diseases and cancer. ScienceOpen. Available from: [Link]
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Pharmaron. Kinase Panel Profiling. Available from: [Link]
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Kamal, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]
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Sino Biological. Compound Screening and Profiling Services. Available from: [Link]
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Min, Y. N., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. Available from: [Link]
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de Lázaro, I., & Bueno, O. F. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. Available from: [Link]
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Knopp, P., et al. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight. Available from: [Link]
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Millipore. p38 MAP Kinase Assay. Available from: [Link]
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Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]
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Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. Available from: [Link]
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ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. Available from: [Link]
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Gillespie, J. R., et al. (2015). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PMC - NIH. Available from: [Link]
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Tomás-Loba, A., et al. (2014). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. AACR Journals. Available from: [Link]
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Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available from: [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]
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Al-Ostoot, F. H., et al. (2019). Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators. PubMed. Available from: [Link]
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Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]
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Burks, H. E., et al. (2016). Discovery and Characterization of a Biologically Active Non-ATP-Competitive p38 MAP Kinase Inhibitor. PubMed. Available from: [Link]
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Abbexa. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Available from: [Link]
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Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC - NIH. Available from: [Link]
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Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]
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Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]
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ResearchGate. The impact of early ADME profiling on drug discovery and development strategy. Available from: [Link]
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Kim, S., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. Available from: [Link]
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Admescope. Time-critical early ADME characterization. Available from: [Link]
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de Oliveira, C. S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
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IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]
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Yusuf, M. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]
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Wang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PMC - NIH. Available from: [Link]
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Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. Available from: [Link]
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Balaji, B., & Poornima, V. (2017). Methods for Evaluation of TNF-α Inhibition Effect. PubMed. Available from: [Link]
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Balaji, B., & Poornima, V. (2017). Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. Available from: [Link]
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Semantic Scholar. Methods for Evaluation of TNF-α Inhibition Effect. Available from: [Link]
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Application Note: High-Yield Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds from 3-Aminopyrazole Precursors
Introduction and Mechanistic Causality
The pyrazolo[1,5-a]pyrimidine core is a privileged, planar N-heterocyclic scaffold widely recognized for its profound impact in medicinal chemistry, particularly in the development of protein kinase inhibitors, antimicrobial agents, and targeted cancer therapies [1]. The construction of this fused bicyclic system traditionally relies on the cyclocondensation of 3-aminopyrazoles (often tautomerizing as 5-aminopyrazoles) with 1,3-biselectrophilic compounds such as 1,3-diketones,
The Causality of Regioselectivity: The success and regiochemical outcome of this synthesis are dictated by the ambident nucleophilic character of the 3-aminopyrazole precursor. The reaction is initiated by the highly nucleophilic exocyclic primary amine (-NH₂), which attacks the most electrophilic center of the 1,3-biselectrophile (e.g., the formyl carbon of an enaminone or the less sterically hindered carbonyl of a diketone). This forms a transient intermediate—typically a Schiff base or a Michael adduct. Following this, the endocyclic nitrogen (N2) of the pyrazole ring acts as a secondary nucleophile, executing an intramolecular cyclization by attacking the remaining electrophilic site. Subsequent dehydration and tautomerization drive the system toward the thermodynamically stable, fully aromatized pyrazolo[1,5-a]pyrimidine [1].
By precisely controlling the reaction environment—such as switching from conventional thermodynamic heating to kinetic microwave irradiation—chemists can deliberately steer the regioselectivity to favor specific isomers (e.g., isolating 5,6-diaryl derivatives over 6,7-diaryl derivatives)[2].
Mechanistic Workflow
Logical workflow and mechanistic sequence for synthesizing pyrazolo[1,5-a]pyrimidines.
Experimental Protocols: Self-Validating Systems
To accommodate different laboratory capabilities and target requirements, three distinct methodologies are detailed below. Each protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure the integrity of the intermediate and final products.
Protocol A: Conventional Acid-Catalyzed Cyclocondensation
This classical approach is thermodynamically driven and is ideal for symmetrical 1,3-diketones where regioselectivity is not a confounding variable.
-
Preparation : In a 50 mL round-bottom flask, dissolve 10 mmol of 3-aminopyrazole and 10 mmol of the 1,3-diketone in 20 mL of glacial acetic acid.
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3 to 6 hours.
-
In-Process Validation : Monitor the consumption of the primary amine via TLC (Eluent: 7:3 Ethyl Acetate/Hexane). The disappearance of the highly polar 3-aminopyrazole spot and the emergence of a UV-active, less polar spot indicates successful cyclization.
-
Isolation : Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. Neutralize slowly with aqueous ammonia until precipitation is complete.
-
Purification & Validation : Filter the solid, wash with cold water, and recrystallize from ethanol. Validate the core formation via ¹H NMR; the defining pyrazolo[1,5-a]pyrimidine aromatic protons typically appear as distinct doublets between
8.0 and 9.0 ppm.
Protocol B: Microwave-Assisted Regioselective Synthesis
Microwave irradiation provides kinetic control, significantly reducing reaction times and altering regiochemical outcomes, such as favoring the 5,6-diarylpyrazolo[1,5-a]pyrimidine isomer when reacting with isoflavones [2].
-
Preparation : In a microwave-safe reaction vial, combine 1.0 mmol of the isoflavone derivative and 1.5 mmol of 3-aminopyrazole.
-
Catalysis : Add 20 mL of methanol and 2.5 mmol of sodium methoxide (MeONa) as a base to deprotonate the nucleophile and facilitate the initial attack.
-
Reaction : Seal the vial and subject it to microwave irradiation at 100 °C for 15–30 minutes.
-
Isolation : Concentrate the solvent under reduced pressure. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and evaporate.
-
Purification & Validation : Purify via silica gel column chromatography. Because microwave conditions can yield specific kinetic isomers, single-crystal X-ray diffraction is the gold standard validation step here to definitively confirm the 5,6- vs. 6,7-substitution pattern [2].
Protocol C: Ultrasound-Promoted Green Synthesis in Aqueous Media
Acoustic cavitation generated by ultrasound irradiation creates localized hot spots that accelerate the condensation reaction without the need for harsh organic solvents or prolonged heating [3].
-
Preparation : In a 50 mL beaker, suspend 5 mmol of a carboxylate-substituted 3-aminopyrazole and 5 mmol of a formylated active proton compound (e.g., an enaminone) in 15 mL of aqueous ethanol (1:1 v/v).
-
Catalysis : Add a catalytic amount of mild acid (e.g., 10 mol% KHSO₄) to activate the electrophilic carbonyl/formyl carbon.
-
Reaction : Immerse the beaker in an ultrasonic bath (e.g., 35 kHz) at room temperature for 30–60 minutes.
-
In-Process Validation : The reaction is visually self-validating; the product typically precipitates directly out of the aqueous medium as the cyclization completes and the product's solubility drops.
-
Isolation & Validation : Filter the precipitate, wash with cold aqueous ethanol, and dry under a vacuum. Validate purity using LC-MS; the mild conditions usually prevent the formation of polymeric byproducts, yielding >95% purity without chromatography [3].
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the three methodologies, allowing researchers to select the optimal route based on their target scaffold.
| Methodology | Reagents (Electrophile) | Solvent & Catalyst | Conditions | Time | Yield (%) | Regioselectivity Control |
| Conventional Heating | 1,3-diketones | Glacial Acetic Acid | Reflux (118 °C) | 3 - 6 h | 70 - 85% | Thermodynamically driven |
| Microwave Irradiation | Isoflavones | Methanol + MeONa | MW (100 °C) | 15 - 30 min | 85 - 95% | Kinetically driven (5,6-isomer favored) |
| Ultrasound-Assisted | Enaminones | Aqueous EtOH + KHSO₄ | Ultrasound (rt) | 30 - 60 min | 88 - 98% | High (Cavitation-enhanced) |
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. URL:[Link]
-
Zhang, J., Peng, J. F., Bai, Y. B., Wang, P., Wang, T., Gao, J. M., & Zhang, Z. T. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. URL:[Link]
-
Das, S., Khanikar, S., Kaping, S., Roy, J. D., Sen, A., Helissey, P., & Vishwakarma, J. N. (2020). Efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives promoted by ultrasound irradiation in water and their antibacterial activities. European Journal of Chemistry, 11(4), 304-313. URL:[Link]
Application Note: Regioselective N-Acylation of 3-Aminopyrazoles – Overcoming Endocyclic vs. Exocyclic Competition
Executive Summary
The 3-aminopyrazole motif is a highly privileged scaffold in drug discovery, frequently serving as a hinge-binding pharmacophore in the development of kinase inhibitors (e.g., CDK2, MK-2, and Leishmania CRK3) [3]. However, functionalizing this scaffold via N-acylation presents a notorious synthetic challenge. The presence of three distinct nucleophilic sites—the exocyclic amine at C3 and the two endocyclic nitrogens (N1 and N2)—often leads to intractable mixtures of regioisomers.
This application note details the mechanistic causality behind this regioselectivity challenge and provides field-proven, self-validating protocols to achieve exclusive exocyclic N-acylation (forming
Mechanistic Causality: The Regioselectivity Challenge
To rationally design an acylation protocol, one must first understand the inherent electronic and steric properties of the 3-aminopyrazole system [2].
-
Kinetic Control (Endocyclic Attack): The endocyclic nitrogen atoms (N1/N2) possess localized lone pairs that are sterically accessible and highly nucleophilic. When a 3-aminopyrazole is treated with one equivalent of an acylating agent (e.g., an acyl chloride), the reaction is kinetically driven toward the endocyclic nitrogen, rapidly forming an
-acylpyrazole (an amide/urea derivative of the ring). -
Thermodynamic Control (Exocyclic Attack): The exocyclic amino group (C3-NH₂) is less nucleophilic because its lone pair is delocalized into the aromatic pyrazole ring. However, the resulting exocyclic amide is significantly more thermodynamically stable due to extended conjugation.
-
The Problem: Direct acylation with standard stoichiometric ratios typically yields a difficult-to-separate kinetic mixture of mono-acylated and di-acylated regioisomers.
The Solution: Exhaustive Acylation and Selective Saponification
To circumvent the kinetic preference for the endocyclic nitrogen, the most robust strategy is intentional over-acylation followed by selective hydrolysis [1].
-
Exhaustive Acylation: The substrate is treated with an excess (>2.2 equivalents) of acyl chloride to force the formation of the N1, C3-diacyl intermediate.
-
Selective Saponification: The endocyclic N1-acyl bond is essentially an acyl-azole. Because the pyrazole ring is an excellent leaving group, this bond is highly activated and behaves similarly to an acylimidazole. It is highly susceptible to nucleophilic attack by mild bases (e.g., K₂CO₃ in methanol). Conversely, the exocyclic C3-amide is a standard, stable secondary amide that remains completely unaffected under these mild conditions.
Workflow of 3-aminopyrazole N-acylation highlighting the selective saponification pathway.
Experimental Protocols
Protocol A: Direct Exocyclic N-Acylation (Amide Coupling)
Note: This protocol is highly substrate-dependent and is best reserved for sterically hindered carboxylic acids or substrates where di-acylation is impossible.
-
Activation: Dissolve the carboxylic acid (1.05 eq.) in anhydrous DMF (0.2 M). Add HATU (1.1 eq.) and DIPEA (3.0 eq.). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the 3-aminopyrazole (1.0 eq.) to the mixture. Stir at room temperature for 12–24 hours.
-
Validation (LCMS/TLC): Monitor the reaction. The desired exocyclic amide typically exhibits a lower
value than the starting material on silica gel (eluting with EtOAc/Hexanes). If significant endocyclic acylation occurs, two distinct product masses with identical m/z will appear on the LCMS trace. -
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine (5x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Exhaustive Acylation and Selective Saponification (The "Gold Standard")
This self-validating protocol guarantees high regioselectivity (>95:5) and often eliminates the need for column chromatography [1].
Step 1: Exhaustive Di-Acylation
-
Preparation: Suspend the 3-aminopyrazole (1.0 eq.) in anhydrous DCM or THF (0.3 M) under an inert atmosphere (N₂/Ar). Add Triethylamine (TEA) or Pyridine (3.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Acylation: Cool the mixture to 0 °C. Dropwise, add the acyl chloride (2.2 to 2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation (TLC): The reaction is complete when the highly polar 3-aminopyrazole spot disappears, replaced by a single, highly non-polar spot (the di-acyl intermediate).
-
Intermediate Isolation: Concentrate the mixture under reduced pressure. The crude di-acyl intermediate can be used directly in the next step without further purification.
Step 2: Selective Saponification
-
Hydrolysis: Dissolve the crude di-acyl intermediate in Methanol (0.2 M). Add solid K₂CO₃ (1.5 eq.) or an aqueous solution of LiOH (1.5 eq.).
-
Reaction: Stir at room temperature for 1–2 hours. The endocyclic acyl group will rapidly cleave.
-
Validation (TLC/LCMS): Monitor the reaction. The non-polar di-acyl spot will disappear, replaced by a new spot of intermediate polarity (the desired C3-amide). LCMS will confirm the loss of one acyl mass unit.
-
Workup: Concentrate the methanol. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over MgSO₄, and concentrate. The resulting product is typically >95% pure
-(1H-pyrazol-3-yl)amide and can be directly recrystallized.
Comparative Data Summary
The following table summarizes the quantitative metrics and operational parameters comparing the direct coupling approach versus the saponification workflow.
| Parameter | Protocol A: Direct Coupling | Protocol B: Exhaustive Acylation & Saponification |
| Reagents | Carboxylic Acid, HATU, DIPEA | Acyl Chloride, Pyridine/TEA; then K₂CO₃/MeOH |
| Typical Yield | 30–55% (Substrate dependent) | 75–95% (Highly consistent across substrates) |
| Regioselectivity (C3:N1) | Variable (Often 1:1 to 3:1) | >95:5 (Exclusively C3-amide) |
| Reaction Time | 12–24 hours | Step 1: 2–4 h; Step 2: 1–2 h |
| Validation Marker | Difficult to distinguish isomers by TLC | Clear polarity shifts (Polar |
| Scalability | Poor (Requires tedious chromatography) | Excellent (Often purified via simple recrystallization) |
References
-
Halland, N.; Schmidt, F.; Weiss, T.; Saas, J.; Li, Z.; Czech, J.; Dreyer, M.; Hofmeister, A.; Mertsch, K.; Dietz, U.; et al. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules 2018, 23(1), 163. URL:[Link]
-
Cleghorn, L. A. T.; Woodland, A.; Collie, I. T.; Torrie, L. S.; Norcross, N.; Luksch, T.; Mpamhanga, C.; Walker, R. G.; Mottram, J. C.; Brenk, R.; et al. Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3. ChemMedChem 2011, 6(12), 2214-2224. URL:[Link]
Application Note: Microwave-Assisted Synthesis of 4-Aryl-3-aminopyrazoles via Suzuki-Miyaura Cross-Coupling
Executive Overview
The 4-aryl-3-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the core motif for numerous mitogen-activated protein kinase (MAPK) and MAPKAPK2 (MK2) inhibitors. Conventional synthesis of these biaryl systems is historically plagued by poor regiocontrol during pyrazole cyclization, sluggish electrophilic halogenation, and high activation energy barriers during palladium-catalyzed cross-coupling.
This application note details a highly optimized, three-step microwave-assisted protocol. By leveraging dielectric heating, this methodology reduces a multi-day synthetic sequence to under six hours, ensuring absolute regiocontrol and elevating overall yields to levels suitable for rapid structure-activity relationship (SAR) campaigns.
Mechanistic Rationale & Experimental Causality
To ensure reproducibility and scientific rigor, it is critical to understand the causality behind the selected reagents and thermodynamic conditions.
Regioselective Cyclocondensation (Step 1)
The synthesis initiates with the cyclocondensation of an arylhydrazine with 3-methoxyacrylonitrile. Under neutral or weakly acidic conditions, this reaction typically yields an inseparable mixture of 3-amino and 5-aminopyrazole regioisomers. However, by employing sodium ethoxide in ethanol under microwave irradiation (150 °C), the strongly basic environment forces the reaction through a specific kinetic pathway. The base deprotonates the hydrazine, directing the initial nucleophilic attack exclusively at the highly electrophilic nitrile carbon, followed by intramolecular cyclization. This guarantees the exclusive formation of the 3-aminopyrazole regioisomer .
Directed Electrophilic Bromination (Step 2)
Bromination at the C-4 position is required to establish the electrophilic partner for the subsequent Suzuki-Miyaura coupling. The use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under microwave heating (150 °C) is highly deliberate. The C-4 position of the pyrazole is naturally nucleophilic, a property significantly amplified by the electron-donating resonance of the adjacent C-3 amino group. Microwave irradiation accelerates the polarization of the N-Br bond in NBS, facilitating rapid electrophilic aromatic substitution while preventing oxidative degradation of the primary amine.
Overcoming Oxidative Addition Barriers (Step 3)
The final step is the Suzuki-Miyaura cross-coupling of the 4-bromo-3-aminopyrazole with an arylboronic acid. Electron-rich aryl halides (such as aminopyrazoles) are notoriously poor substrates for cross-coupling because their high electron density impedes the initial oxidative addition of the Pd(0) catalyst.
-
Catalyst & Solvent: We utilize
(10 mol%) in an isopropanol/water ( ) mixture. The water is essential to solubilize the inorganic base ( ) and the boronic acid, generating the reactive boronate species. ensures the solubility of the organic pyrazole. -
Thermodynamics: Microwave irradiation at 150 °C provides the intense, localized thermal energy required to overcome the high activation barrier of oxidative addition, driving the catalytic cycle forward rapidly and suppressing competitive protodeboronation of the boronic acid .
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are strictly met.
Protocol A: Synthesis of 3-Aminopyrazole Core
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the arylhydrazine hydrochloride (1.0 equiv., e.g., 2.0 mmol) in absolute ethanol (4.0 mL).
-
Base Addition: Add a 21 wt% solution of sodium ethoxide in ethanol (3.0 equiv., 6.0 mmol). Stir for 5 minutes at room temperature to liberate the free hydrazine base.
-
Reagent Addition: Add 3-methoxyacrylonitrile (2.0 equiv., 4.0 mmol). Seal the vial with a pressure-rated crimp cap.
-
Microwave Irradiation: Irradiate the mixture at 150 °C for 2 hours (Dynamic power mode, max 150 W, high stirring).
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Validation Checkpoint A:
TLC: Elute with 1:1 EtOAc/Hexanes. The product must stain intensely with ninhydrin (indicating the primary amine).
LC-MS: Confirm the presence of the
molecular ion.NMR:
NMR must show a distinct singlet around5.5–6.0 ppm corresponding to the pyrazole C-4 proton, confirming the absence of C-4 substitution.
Protocol B: Synthesis of 4-Bromo-3-aminopyrazole
-
Preparation: Dissolve the 3-aminopyrazole intermediate from Protocol A (1.0 equiv., e.g., 1.5 mmol) in anhydrous THF (5.0 mL) in a microwave vial.
-
Bromination: Add N-bromosuccinimide (1.05 equiv., 1.57 mmol) in a single portion. Seal the vial.
-
Microwave Irradiation: Irradiate at 150 °C for 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (5 mL) to neutralize residual bromine species. Extract with dichloromethane (
mL), dry over , and concentrate. Purify via flash chromatography if baseline impurities are present.
Validation Checkpoint B:
LC-MS: The mass spectrum must display a characteristic 1:1 isotopic doublet for
and, confirming the incorporation of a single bromine atom. NMR: The
NMR pyrazole C-4 proton singlet (5.5–6.0 ppm) must completely disappear.
Protocol C: Suzuki-Miyaura Cross-Coupling
-
Preparation: In a microwave vial, combine the 4-bromo-3-aminopyrazole (1.0 equiv., 1.0 mmol), the desired arylboronic acid (1.5 equiv., 1.5 mmol), and
(3.0 equiv., 3.0 mmol). -
Solvent & Catalyst: Add a degassed mixture of
(1:1 v/v, 4.0 mL). Add (10 mol%, 0.1 mmol). Purge the vial with argon for 3 minutes and seal. -
Microwave Irradiation: Irradiate at 150 °C for 2 hours.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Partition the filtrate between EtOAc and water. Extract, dry, and purify the organic layer via silica gel chromatography to isolate the final 4-aryl-3-aminopyrazole.
Validation Checkpoint C:
LC-MS: Complete consumption of the brominated isotopic pattern; appearance of the coupled product mass.
NMR:
NMR must reveal new aromatic signals corresponding to the coupled aryl ring, integrating correctly against the core pyrazole substituents.
Quantitative Performance Summary
The table below summarizes the quantitative advantages of this microwave-assisted protocol compared to traditional thermal heating methods .
| Reaction Parameter | Conventional Heating | Microwave Irradiation | Mechanistic Causality / Impact |
| Step 1: Cyclocondensation | 20 hours (Reflux) | 1–2 hours (150 °C) | Dielectric heating accelerates nucleophilic attack; maintains strict regiocontrol. |
| Step 2: Bromination | 12–24 hours (RT to Reflux) | 2 hours (150 °C) | Rapid generation of bromonium equivalents; prevents oxidative amine degradation. |
| Step 3: Suzuki Coupling | 18–48 hours (Reflux) | 2 hours (150 °C) | High thermal input overcomes the oxidative addition barrier of electron-rich pyrazoles. |
| Overall Process Time | ~ 3 to 4 Days | < 6 Hours | Drastic reduction in cycle time for SAR library generation. |
| Overall Yield | < 15% | 35% | Minimized thermal degradation and suppression of protodeboronation byproducts. |
Process Visualization
The following diagram maps the logical flow, chemical transformations, and causal relationships of the three-step methodology.
Figure 1: Three-step microwave-assisted synthesis workflow for 4-aryl-3-aminopyrazoles.
References
-
Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Pharmaceuticals, 8(2), 257-276. URL:[Link]
-
Santra, S., et al. (2021). "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." Beilstein Journal of Organic Chemistry, 17, 856-894. URL:[Link]
-
Fares, M., et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 11(3), 1287-1302. URL:[Link]
Title: Determining the Solubility of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodical Approach
An Application Note for Researchers and Drug Development Professionals
Abstract
The characterization of a compound's physicochemical properties is a cornerstone of early-stage drug discovery and development. Among these, solubility is a critical parameter that directly influences bioavailability, formulation strategies, and the reliability of in-vitro screening data. This application note provides a detailed protocol and theoretical background for determining the solubility of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, a representative pyrazole derivative, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present a comprehensive, step-by-step methodology based on the gold-standard shake-flask method, coupled with insights into the molecular interactions that govern the solvation process. This guide is intended for researchers, chemists, and formulation scientists seeking a robust and reproducible framework for solubility assessment.
Introduction: The Critical Role of Solubility
Pyrazole derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects[1][2]. However, their therapeutic potential can be hampered by poor pharmacokinetic profiles, often stemming from low aqueous solubility[1]. The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.
Before assessing aqueous solubility, understanding a compound's behavior in organic solvents is paramount. Organic solvents are essential for:
-
Synthesis and Purification: Choosing appropriate solvents is critical for reaction efficiency and obtaining a pure compound, often through techniques like recrystallization[3][4].
-
High-Throughput Screening (HTS): Test compounds are typically stored and dispensed from high-concentration stock solutions, almost universally prepared in DMSO[5][6].
-
Formulation Development: Solvents like methanol may be used in early-stage formulation studies or as part of a co-solvent system to enhance solubility[3][5].
This note focuses on 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, providing a practical guide to quantifying its solubility in DMSO, a polar aprotic solvent, and methanol, a polar protic solvent.
Overview of Solute and Solvents
A predictive understanding of solubility begins with the properties of the molecules involved. The principle of "like dissolves like" provides a foundational, albeit simplified, framework.
2.1. The Solute: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
-
Structure: The molecule features a pyrazole core, which is aromatic and capable of hydrogen bonding[4]. The substituents—a chlorophenyl group, an ethyl group, and an amine group—collectively determine its overall polarity, molecular weight, and potential for intermolecular interactions.
-
Key Features:
-
Hydrogen Bond Donors: The amine (-NH2) and pyrazole (-NH) groups.
-
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring.
-
Lipophilic Regions: The chlorophenyl and ethyl groups.
-
-
The presence of both polar, hydrogen-bonding groups and non-polar, lipophilic regions suggests that its solubility will be highly dependent on the solvent's nature[3][4].
2.2. The Solvents: A Tale of Two Polarities
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |
| Type | Polar Aprotic[7][8] | Polar Protic[5] |
| Boiling Point | 189 °C[7][8] | 64.7 °C[9] |
| Polarity | High, due to the strong S=O dipole.[7][8] | High, due to the O-H bond.[10] |
| Key Feature | Excellent hydrogen bond acceptor, but no donor protons.[6] | Both a hydrogen bond donor and acceptor.[11] |
| Common Use | "Universal solvent" for HTS and compound storage.[6][12] | Solvent for synthesis, purification, and analytical methods.[10] |
Causality: DMSO is an exceptional solvent for a wide range of organic molecules because its strong dipole and ability to accept hydrogen bonds can effectively disrupt the crystal lattice of a solute[6][8]. Methanol, while also polar, engages in its own strong hydrogen-bonding network, which must be disrupted to accommodate the solute. The amine and pyrazole N-H groups of the target compound can donate hydrogen bonds to methanol's oxygen, a favorable interaction not possible with DMSO.
Experimental Design and Workflow
The most reliable method for determining the intrinsic solubility of a compound is the shake-flask equilibrium method [13]. This technique measures thermodynamic solubility, which is the saturation point of a solution after it has been allowed to reach equilibrium.
Below is a visual representation of the experimental workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and that the quantification method is accurate and reproducible.
4.1. Materials and Reagents
-
Compound: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine (solid, >98% purity)
-
Solvents:
-
Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%)
-
Methanol, HPLC grade (≥99.9%)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a UV detector and a suitable C18 column
-
4.2. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound (approx. 2-5 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation[14].
-
Record the exact mass of the compound added.
-
Using a calibrated pipette, add exactly 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 rpm).
-
Causality: Agitation ensures continuous interaction between the solid and the solvent, while constant temperature is critical as solubility is temperature-dependent[4].
-
Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds that may be slow to dissolve, an equilibration time of 48-72 hours is recommended to ensure thermodynamic equilibrium is reached[13].
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Causality: This step clears the bulk of the undissolved particles from the solution, preventing premature clogging of the syringe filter.
-
Carefully draw the supernatant into a 1 mL syringe, avoiding disturbance of the solid pellet.
-
Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. This removes any remaining microscopic particulates.
-
-
Quantification by HPLC-UV:
-
Prepare a stock solution of the compound in the analysis solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards (e.g., 0.1 to 100 µg/mL).
-
Prepare accurate dilutions of the saturated filtrate from step 3. The dilution factor will depend on the expected solubility; high solubility in DMSO will require a much larger dilution than in methanol.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Anticipated Results and Discussion
While experimental determination is required for precise values, we can predict the relative solubility based on solvent-solute interactions.
5.1. Expected Solubility Data (Illustrative)
| Solvent | Predicted Solubility Range (at 25 °C) | Rationale |
| DMSO | High (>100 mg/mL) | DMSO is a powerful, polar aprotic solvent that is an excellent hydrogen bond acceptor. It can effectively solvate the pyrazole ring and amine group while its organic character interacts with the chlorophenyl and ethyl groups[6][8][15]. |
| Methanol | Moderate (10-50 mg/mL) | Methanol is a polar protic solvent. While it can act as both a hydrogen bond donor and acceptor with the solute, its self-association through hydrogen bonding requires energy to overcome, potentially leading to lower solubility compared to DMSO[5][11]. |
5.2. Visualizing Molecular Interactions
The diagram below illustrates the plausible interactions driving solubility.
Caption: Plausible Solute-Solvent Molecular Interactions.
5.3. Implications for Drug Development
-
High DMSO Solubility: The expected high solubility in DMSO confirms its suitability as a solvent for creating high-concentration stock solutions for biological screening. This is critical for minimizing the volume of solvent added to aqueous assay buffers, thereby reducing the risk of solvent-induced artifacts or compound precipitation[16].
-
Moderate Methanol Solubility: The moderate solubility in methanol suggests it could be a useful solvent for purification via recrystallization, potentially as part of a binary solvent system[3]. Its volatility also makes it easier to remove post-purification compared to DMSO[8][10].
Safety Precautions
-
Always handle 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine and related novel compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood[17][18][19].
-
DMSO: Can enhance the absorption of other chemicals through the skin[6][12]. Always wear appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; consult glove compatibility charts).
-
Methanol: Is flammable and toxic upon ingestion, inhalation, or skin absorption[10]. Handle with care in a well-ventilated area away from ignition sources.
Conclusion
This application note outlines a robust and scientifically grounded protocol for determining the solubility of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine in DMSO and methanol. By employing the shake-flask method, researchers can obtain reliable thermodynamic solubility data essential for informed decision-making in synthesis, purification, and early-stage drug discovery screening. Understanding the interplay between the compound's structural features and the properties of the solvents provides a predictive framework that is broadly applicable to other novel chemical entities.
References
-
Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
-
MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Museum of Fine Arts Boston. (2024, April 17). Methanol - CAMEO. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from [Link]
-
Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methanol. PubChem. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
BASF. (2026, March 6). Safety data sheet. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
Welcome to the technical support resource for the synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. However, the synthesis of polysubstituted aminopyrazoles can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide offers a systematic approach to overcoming these obstacles.
Proposed Synthetic Pathway
The most common and reliable method for synthesizing 3-aminopyrazoles involves the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] Therefore, we propose a two-step pathway for the target compound, which will serve as the framework for our troubleshooting guide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Synthesis of 2-(2-chlorophenyl)-3-oxopentanenitrile
Question 1: My yield of the β-ketonitrile is very low, and TLC analysis shows mostly unreacted (2-chlorophenyl)acetonitrile.
Answer: This issue typically points to incomplete deprotonation of the starting nitrile or insufficient reactivity of the acylating agent.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The α-protons of arylacetonitriles are acidic, but a very strong base is required for complete and rapid deprotonation to form the nucleophilic carbanion.
-
Recommendation: Switch to a stronger base. Sodium hydride (NaH) or Lithium diisopropylamide (LDA) are excellent choices. If using an alkoxide like sodium ethoxide, ensure it is freshly prepared and used in a sufficiently high concentration.
-
-
Poor Solvent Choice: The solvent must be anhydrous and capable of solvating the resulting anion without reacting with the base or electrophile.
-
Recommendation: Anhydrous tetrahydrofuran (THF) or diethyl ether are ideal for reactions involving NaH or LDA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture.
-
-
Reaction Temperature: The initial deprotonation is often performed at a low temperature (0 °C or -78 °C, especially with LDA) to prevent side reactions. However, the subsequent acylation may require warming to proceed at a reasonable rate.
-
Recommendation: Perform the deprotonation at 0 °C for 30-60 minutes, then add the propionyl chloride slowly at the same temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.[2]
-
Question 2: I am observing multiple byproducts and a complex crude NMR spectrum.
Answer: This often results from side reactions such as self-condensation of the nitrile (Thorpe-Ziegler reaction) or di-acylation.
Potential Causes & Solutions:
-
Incorrect Order of Addition: Adding the base to a mixture of the nitrile and acylating agent can lead to uncontrolled reactions.
-
Recommendation: Always add the base to the nitrile first to ensure complete formation of the carbanion. Only then should you slowly add the acylating agent to the pre-formed anion solution. This minimizes the concentration of free acylating agent available for side reactions.
-
-
Excessive Temperature: High temperatures can promote unwanted side reactions.
-
Recommendation: Maintain a low temperature during the addition of propionyl chloride. A controlled, slow addition helps dissipate the heat of reaction.
-
-
Stoichiometry: Using an excess of the acylating agent can lead to O-acylation of the enolate intermediate or other side reactions.
-
Recommendation: Use a slight excess (1.05-1.1 equivalents) of propionyl chloride. This ensures full conversion of the nitrile anion without having a large excess of a reactive electrophile present.
-
Step 2: Synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
Question 3: The final cyclization step gives a very low yield of the desired aminopyrazole.
Answer: Low yields in this step are common and can be attributed to reaction conditions, reagent quality, or workup procedures.
Potential Causes & Solutions:
-
Reaction Conditions: The cyclization of β-ketonitriles with hydrazine can be sensitive to pH and temperature.
-
Recommendation: The reaction is often performed in a protic solvent like ethanol or n-butanol.[3] Adding a catalytic amount of a weak acid, like acetic acid, can facilitate the initial condensation and subsequent cyclization.[2] Refluxing is typically required to drive the dehydration and ring-closure to completion.
-
-
Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time.
-
Recommendation: Use a fresh bottle of hydrazine hydrate. It is common to use a slight excess (1.2-1.5 equivalents) to ensure the reaction goes to completion.
-
-
Incomplete Reaction: The reaction may require a longer time than anticipated.
-
Recommendation: Monitor the reaction closely using TLC. If starting material is still present after several hours of reflux, consider extending the reaction time. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[4]
-
-
Product Isolation: The aminopyrazole product may have some solubility in the aqueous phase during workup, leading to loss of material.
-
Recommendation: After the reaction, cool the mixture and precipitate the product by adding cold water or ice. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and then attempt precipitation or perform an extraction with a suitable organic solvent like ethyl acetate.
-
Question 4: My final product is impure, and purification by column chromatography is difficult.
Answer: Aminopyrazoles can be basic and polar, which can cause them to streak on silica gel columns. Impurities may include unreacted starting materials or side products from the cyclization.
Potential Causes & Solutions:
-
Ineffective Crystallization: The crude product may contain impurities that co-precipitate.
-
Recommendation: Recrystallization is often the best method for purifying these compounds. Experiment with different solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point.
-
-
Chromatography Issues: The basic nature of the amino group can lead to poor separation on standard silica gel.
-
Recommendation: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). This neutralizes the acidic sites on the silica and prevents streaking.
-
-
Acid-Base Extraction: The basicity of the aminopyrazole can be used for purification.
-
Recommendation: Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified with a base like sodium bicarbonate or NaOH, and the pure product can be re-extracted into an organic solvent.[5] This method is effective for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclization reaction?
A1: Polar protic solvents are generally preferred for the reaction with hydrazine. Ethanol is the most common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. For less reactive substrates, a higher boiling solvent like n-butanol can be used. Some protocols also utilize glacial acetic acid as both a solvent and a catalyst, which can be effective but may require more rigorous purification to remove.[2]
Q2: Is a catalyst necessary for the pyrazole formation step?
A2: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., piperidine, triethylamine) can significantly accelerate the reaction. Acid catalysts protonate the ketone, making it more electrophilic for the initial attack by hydrazine, while base catalysts can facilitate the deprotonation steps in the cyclization mechanism. The choice between acid and base catalysis can depend on the specific substrate. For 3-aminopyrazole synthesis from β-ketonitriles, a weak acid is generally a good starting point.[6]
Q3: How can I confirm the structure of my final product and rule out isomers?
A3: For the synthesis of a 3-amino-4,5-disubstituted pyrazole from a β-ketonitrile and unsubstituted hydrazine, the regioselectivity is generally fixed, leading to the 3-amino isomer. However, full characterization is crucial. Standard techniques include:
-
¹H and ¹³C NMR: To confirm the overall structure, connectivity, and the number of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the pyrazole ring.
Q4: Are there greener or more efficient alternatives to conventional heating?
A4: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a highly effective method for synthesizing pyrazole derivatives.[4] It offers several advantages, including dramatically reduced reaction times (minutes instead of hours), often higher yields, and cleaner reaction profiles.[2][4] If available, a microwave reactor is an excellent tool for optimizing this synthesis. Solvent-free methods have also been developed for some pyrazole syntheses, which are more environmentally friendly.[7]
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(2-chlorophenyl)-3-oxopentanenitrile
-
Preparation: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Nitrile Addition: Dissolve (2-chlorophenyl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes, ensuring the temperature remains below 5 °C.
-
Anion Formation: Stir the mixture at 0 °C for 1 hour. A color change or evolution of hydrogen gas should be observed.
-
Acylation: Add propionyl chloride (1.05 eq) dropwise via the dropping funnel, again maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude 2-(2-chlorophenyl)-3-oxopentanenitrile (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC (a suitable eluent is 1:1 ethyl acetate:hexanes).
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to encourage precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: If the product is not sufficiently pure, it can be recrystallized from an appropriate solvent (e.g., ethanol/water).
Data Summary Table
The following table summarizes the typical effects of various parameters on the yield of pyrazole synthesis, based on general literature findings. This can be used as a guide for your optimization experiments.
| Parameter | Condition A | Effect on Yield | Condition B | Effect on Yield | Rationale & Citation |
| Catalyst (Step 2) | None | Moderate | Acetic Acid (cat.) | Often Improved | Acid catalysis facilitates the condensation and subsequent cyclization steps.[2][6] |
| Solvent (Step 2) | Ethanol | Good | n-Butanol | May Improve | Higher boiling point allows for higher reaction temperatures, which can drive the reaction to completion for less reactive substrates. |
| Temperature (Step 2) | Room Temp | Low/Slow | Reflux | High | The dehydration and ring-closing steps are typically endothermic and require heat to proceed at a practical rate. |
| Method (Step 2) | Conventional Heating | Good | Microwave (150 °C) | Often Excellent | Microwave irradiation can significantly reduce reaction times and improve yields by efficient and uniform heating.[4] |
References
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.
- MDPI. (2023, September 5).
- MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis. BenchChem.
- ResearchGate. (n.d.). Synthesis of 3-substituted 5-amino-4-arylazopyrazoles.
- HETEROCYCLES. (2019, August 21). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE.
- ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from....
- PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PubMed Central.
- PMC. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
- Organic Chemistry Portal. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PubMed Central.
- IntechOpen. (n.d.).
- ChemSynthesis. (2025, May 20). N-ethyl-5-phenyl-1H-pyrazol-3-amine.
- BLDpharm. (n.d.). 95750-98-4|4-(2-Chlorophenyl)-1H-pyrazole-3-amine.
- Journal of the American Chemical Society. (2020, February 11).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- RSC Publishing. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)
- Atlantis Press. (n.d.).
- ResearchGate. (n.d.). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles.
- Beilstein Archives. (2021, September 24).
- ResearchGate. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction....
- Preprints.org. (2023, October 5). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines.
- Semantic Scholar. (2023, November 15).
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- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Separation of 3-Amino and 5-Amino Pyrazole Tautomers
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter analytical challenges regarding the separation of highly dynamic molecules. 3-amino and 5-amino pyrazoles exhibit prototropic annular tautomerism—a rapid intramolecular 1,2-hydrogen shift between the nitrogen atoms of the pyrazole ring. Because this interconversion often occurs on the exact same timescale as chromatographic elution, standard HPLC methods typically fail, resulting in distorted peaks or a single coalesced band.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and validated protocols to help researchers and drug development professionals successfully resolve these tautomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my 3-amino and 5-amino pyrazole tautomers elute as a single broad peak with a "plateau"? A: This phenomenon is a classic hallmark of dynamic chromatography [1]. When the timescale of tautomeric interconversion is comparable to the time the molecules spend on the column, a single molecule will continuously switch between the 3-amino and 5-amino forms as it travels. Since the two forms have different affinities for the stationary phase, this mid-run switching creates a continuous "bridge" or plateau between the elution times of the pure tautomers[2].
Q2: What is the thermodynamic difference between the two tautomers? A: Theoretical calculations and matrix isolation infrared (IR) spectroscopy confirm that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) tautomer[3]. The calculated energy difference is approximately 10.7 kJ mol⁻¹ (with a Gibbs free energy difference of 9.8 kJ mol⁻¹)[4]. Because of this energy gap, the equilibrium naturally favors the 3AP form at room temperature, but the activation barrier is low enough that they rapidly equilibrate in solution[5].
Q3: Does the choice of mobile phase affect the tautomerization rate? A: Yes, significantly. Protic solvents (like water, methanol, or aqueous buffers) can actively participate in hydrogen bonding, creating a proton-relay mechanism that catalyzes the 1,2-H shift and drastically lowers the interconversion barrier. To slow down the exchange and facilitate separation, strictly aprotic solvents (e.g., hexane, dichloromethane) should be utilized[6].
Part 2: Troubleshooting Workflows & Experimental Protocols
Depending on your downstream requirements, you must choose between two primary strategies: Sub-Ambient Dynamic HPLC (if you need the underivatized tautomers intact) or Chemical Derivatization (if you simply need to quantify or isolate the structural isomers permanently).
Fig 1. Decision tree for selecting the appropriate tautomer separation strategy.
Workflow A: Sub-Ambient (Cryogenic) HPLC for Direct Separation
Causality Principle: By lowering the temperature, you decrease the thermal energy available to overcome the activation barrier of the 1,2-H shift. When the interconversion half-life becomes significantly longer than the chromatographic run time, the dynamic plateau disappears, yielding two distinct peaks. Self-Validation Check: If you observe a plateau at 10°C, lowering the temperature to -10°C should visibly decrease the plateau height and sharpen the individual peaks. If the peak shape does not change upon cooling, your issue is likely column overloading or secondary interactions, not tautomerization.
Step-by-Step Methodology:
-
Column Selection: Use a normal-phase silica column or a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H). Chiral columns often provide unique steric environments that can differentially stabilize tautomers even if the molecule is achiral.
-
Mobile Phase Preparation: Prepare a strictly aprotic mobile phase, such as Hexane/Isopropanol (95:5 v/v). Ensure solvents are strictly anhydrous, as trace water will catalyze proton exchange.
-
Temperature Control: Equip the HPLC system with a cryogenic column cooling jacket. Equilibrate the column at -20°C to 0°C .
-
Sample Preparation: Dissolve the pyrazole sample in the mobile phase immediately prior to injection to prevent pre-column equilibration artifacts.
-
Flow Rate & Detection: Run at a high flow rate (e.g., 1.5 mL/min) to minimize the residence time on the column, further reducing the chance of on-column interconversion. Monitor via UV-Vis (typically 235-254 nm).
Workflow B: Chemical Derivatization (Tautomer Locking)
Causality Principle: N-substitution completely suppresses prototropic tautomerization by replacing the mobile N-H proton with a covalent alkyl or acyl group[7]. This "locks" the molecules into distinct, stable structural isomers (N1-substituted 3-amino vs. N1-substituted 5-amino pyrazoles) that can be easily separated under standard analytical conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pyrazole mixture in an aprotic solvent (e.g., DMF or THF).
-
Reagent Addition: Add a mild base (e.g., K₂CO₃) and an alkylating agent (e.g., methyl iodide or a propanoate derivative)[7].
-
Incubation: Stir at room temperature until the reaction is complete (monitor by TLC). This yields a stable mixture of the two locked regioisomers.
-
Standard RP-HPLC Separation:
-
Column: Standard C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Water/Acetonitrile gradient (e.g., 5% to 95% ACN over 20 mins).
-
Temperature: 25°C (Standard room temperature).
-
-
Isolation: The locked isomers will elute as sharp, baseline-resolved peaks and can be isolated via preparative HPLC without risk of re-equilibration.
Fig 2. Mechanistic pathway of on-column tautomerization and its chromatographic outcomes.
Part 3: Quantitative Data & Strategy Comparison
To assist in selecting the correct approach, the following table summarizes the chromatographic behavior of pyrazole tautomers under various experimental conditions.
| Strategy | Column Temp | Mobile Phase Type | Tautomerization Status | Expected Chromatographic Outcome |
| Standard RP-HPLC | 25°C | Protic (Water/MeOH) | Rapid | Single coalesced peak or broad plateau |
| Normal Phase HPLC | 25°C | Aprotic (Hexane) | Moderate | Two peaks with a distinct bridging plateau |
| Sub-Ambient HPLC | -20°C | Aprotic (Hexane) | Suppressed (Kinetically frozen) | Baseline resolution of 3AP and 5AP |
| N-Derivatization | 25°C | Any (Protic or Aprotic) | Impossible (Locked) | Sharp, baseline-resolved regioisomer peaks |
References
-
Secrieru, A., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 2021. URL:[Link]
-
Zenkevich, I. G., & Keresten, V. M. "Characteristic Features of the Gas Chromatographic Separation of Tautomers of Ethyl Acetoacetate." Journal of Physical Chemistry A, 2020. URL:[Link]
-
Trapp, O. "Dynamic Stereochemistry of Chiral Compounds: Principles and Applications." Analytical Methods, 2007. URL:[Link]
-
Popova, E. A., et al. "A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism." ResearchGate, 2021. URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Aryl-3-Aminopyrazoles from Hydrazine Impurities
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the synthesis of 4-aryl-3-aminopyrazoles.
The condensation of aryl hydrazines with alkoxynitriles or 3-oxoalkanonitriles is a highly efficient route to substituted aminopyrazoles. However, it inherently leaves behind unreacted hydrazine or hydrazine derivatives. Because hydrazines are classified as highly reactive Genotoxic Impurities (GTIs) capable of damaging DNA at trace exposures, regulatory agencies (such as the EMEA and FDA) strictly mandate their control to a maximum daily exposure of 1.5 µ g/day [1][2].
This guide provides field-proven, self-validating workflows to chemically sequester, remove, and analytically quantify residual hydrazine from your active pharmaceutical ingredients (APIs).
Part 1: Core FAQs & Mechanistic Causality
Q1: Why is residual hydrazine so difficult to separate from 4-aryl-3-aminopyrazoles using standard chromatography or crystallization? A: The difficulty arises from the structural and electronic similarities between the impurity and the product. Both hydrazine and 3-aminopyrazoles possess highly polar, hydrogen-bonding primary amine groups. In solution, 3-aminopyrazoles also exhibit tautomerism (equilibrating between the 3-amino and 5-amino forms), which broadens their chromatographic elution profile and often causes co-elution with polar impurities. Because their solubility profiles in organic solvents and aqueous phases heavily overlap, standard liquid-liquid extraction or silica gel chromatography frequently fails to achieve the <1 ppm GTI threshold required for pharmaceutical intermediates[3].
Q2: What is the most reliable method for removing trace hydrazine without degrading my pyrazole product? A: The most authoritative approach is covalent solid-supported scavenging . By introducing a polymer-bound 1,3-diketone resin (such as a 2,4-pentanedione resin) to the crude reaction mixture, the excess hydrazine undergoes a rapid, irreversible cyclization with the resin-bound diketone to form a polymer-attached pyrazole[4]. Because your 4-aryl-3-aminopyrazole product has already cyclized and lacks the highly nucleophilic terminal nitrogen of a free hydrazine, it ignores the resin. The resin is then simply filtered away, leaving a highly pure product in the filtrate[4][5].
Part 2: Experimental Workflows & Protocols
Workflow 1: Solid-Supported Scavenging of Hydrazine
Use this protocol immediately following the primary synthesis of your 4-aryl-3-aminopyrazole.
Causality Check: We use a 1,3-diketone resin rather than an aldehyde resin because the diketone forces the formation of a highly stable, aromatic pyrazole ring on the polymer backbone, preventing any reversible release of hydrazine back into the solution[4].
Step-by-Step Methodology:
-
Preparation: Concentrate the crude 4-aryl-3-aminopyrazole reaction mixture in vacuo to remove primary reaction solvents (e.g., ethanol or DMF).
-
Reconstitution: Redissolve the crude residue in anhydrous dichloromethane (CH₂Cl₂) at a concentration of approximately 0.1 M.
-
Resin Addition: Add polymer-bound 2,4-pentanedione resin (typical loading: 3.3 mmol diketone/g resin) to the flask. Use a 3-fold molar excess of resin relative to the calculated remaining hydrazine[4].
-
Sequestration: Stir the suspension gently at room temperature (20–25 °C) under a nitrogen atmosphere for 3 to 8 hours. Note: Do not use magnetic stir bars at high speeds, as this mechanically degrades the polystyrene resin beads.
-
Filtration & Recovery: Filter the suspension through a sintered glass funnel. Wash the retained resin thoroughly with alternating volumes of CH₂Cl₂ (3 × 2 mL per 100 mg resin) and methanol[4].
-
Isolation: Evaporate the combined filtrates under high vacuum. The resulting residue will be the purified 4-aryl-3-aminopyrazole, free of hydrazine GTIs.
Workflow 2: Analytical Validation (Derivatization & HPLC)
Use this protocol to prove your purification was successful. Hydrazine lacks a UV chromophore, making direct HPLC-UV detection impossible.
Step-by-Step Methodology:
-
Sample Prep: Accurately weigh 100 mg of your purified 4-aryl-3-aminopyrazole and dissolve it in 1.0 mL of a diluent containing salicylaldehyde[6].
-
Derivatization: Incubate the mixture at 40 °C for 15 minutes. The salicylaldehyde reacts stoichiometrically with any trace hydrazine to form a highly conjugated salicylaldehyde hydrazone[6].
-
Chromatography: Inject 10 µL of the sample into a reverse-phase HPLC system (C18 column).
-
Detection: Set the UV detector to 360 nm. The derivatized hydrazone absorbs strongly at this wavelength, allowing for a Limit of Detection (LOD) down to the parts-per-billion (ppb) range, ensuring compliance with the 1.5 µ g/day limit[2][6].
Part 3: Data Presentation
The following table summarizes the quantitative efficiency of various purification and analytical strategies for hydrazine removal.
| Method | Mechanism of Action | Hydrazine Removal Efficiency | Analytical Detection Limit | Regulatory Compliance (GTI) |
| Standard Silica Column | Polarity-based partitioning | Moderate (leaves 100-500 ppm) | N/A | ❌ Fails |
| Aqueous Acid Wash | Protonation / Phase transfer | Poor (product also protonates) | N/A | ❌ Fails |
| Aldehyde Resin Scavenger | Covalent (Hydrazone formation) | High (< 10 ppm) | N/A | ⚠️ Marginal |
| 1,3-Diketone Resin Scavenger | Covalent (Pyrazole formation) | Excellent (< 1 ppm) | N/A | ✅ Passes |
| Acetone GC-FID Derivatization | Azine formation for volatility | N/A | 0.5 ppm | ✅ Passes |
| Salicylaldehyde HPLC-UV | Hydrazone formation for UV | N/A | 0.05 ppm (50 ppb) | ✅ Passes |
Part 4: Process Visualization
The following diagram illustrates the self-validating system of chemical sequestration and subsequent analytical verification.
Caption: Workflow for the covalent sequestration of genotoxic hydrazine and subsequent HPLC-UV validation.
Part 5: References
-
Process for the preparation of regadenoson (US9771390B2) Google Patents URL:
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples SIELC Technologies URL:[Link]
-
The application of scavenger resin in combinatorial chemistry ResearchGate URL:[Link]
-
International Journal of Pharmaceuticals and Health care Research: Genotoxic Impurities IJPHR URL:[Link]
Sources
Technical Support Center: Solubility Optimization for 4-(2-chlorophenyl) Pyrazoles
Topic: Troubleshooting solubility and aggregation in aqueous bioassays. Target Audience: Medicinal Chemists, Assay Biologists, and Screening Scientists. Version: 2.0 (Current as of 2025)[1]
The Physicochemical Diagnostic
Why is my compound precipitating?
Before attempting to fix the solubility, you must understand the molecular behavior of the 4-(2-chlorophenyl) pyrazole scaffold. This specific pharmacophore presents a unique "solubility trap" distinct from general lipophilic compounds.
The "Ortho-Clash" Paradox
The 2-chlorophenyl group at the 4-position of the pyrazole creates a steric clash with the pyrazole protons.
-
The Good News: This forces the phenyl ring out of planarity with the pyrazole core, reducing the crystal lattice energy (melting point) compared to the planar 4-(4-chlorophenyl) analog. In theory, this should aid solubility.
-
The Bad News: The chlorine atom adds significant lipophilicity (+0.71 LogP). Furthermore, at physiological pH (7.4), the pyrazole nitrogen (pKa ~2.5 for the conjugate acid) is unprotonated and neutral.
-
The Result: The compound is a "grease ball" driven by hydrophobic effect to aggregate or precipitate immediately upon contact with water.
Solubility Thresholds (Estimated)
| Solvent System | Solubility Limit (Est.) | Status |
| Pure DMSO | > 50 mM | Excellent (Stock Solution) |
| Pure Ethanol | ~ 10-20 mM | Good |
| PBS (pH 7.4) | < 5 µM | Critical Failure Point |
| PBS + 0.01% Triton X-100 | ~ 20-50 µM | Functional Window |
Protocol: The "Crash-Resistant" Dilution Workflow
Issue: "I see a fine precipitate immediately when adding my DMSO stock to the assay buffer."
Root Cause: Direct addition of high-concentration DMSO stocks (e.g., 10 mM) into aqueous buffer creates a local region of supersaturation.[1] The compound nucleates and precipitates before it can disperse, a phenomenon known as the "Parachute Effect" failure.
The Fix: Use the Intermediate Dilution Method . This steps down the concentration while maintaining a solvating environment before the final aqueous jump.
Step-by-Step Workflow
-
Preparation of Stock: Dissolve solid compound in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Intermediate Step (The Key): Dilute the 10 mM stock into a "Transition Plate" containing 10% DMSO / 90% Buffer (or water). This creates a 1 mM solution in 19% DMSO (approx).
-
Why? The compound is likely still soluble at 1 mM in 20% DMSO.
-
-
Final Assay Step: Transfer from the Transition Plate to the Final Assay Plate. E.g., a 1:20 dilution.
-
Final Conditions: 50 µM compound, ~1% DMSO.
-
Visualization: Dilution Logic
Caption: The Intermediate Dilution method (Blue path) avoids the high-risk "Direct Spike" (Red path) that causes local supersaturation and precipitation.[1]
Addressing Aggregation (False Positives)
Issue: "My compound shows inhibition (IC50 ~ 2 µM), but the curve is steep (Hill slope > 2) or varies with enzyme concentration."
Diagnosis: 4-(2-chlorophenyl) pyrazoles are classic candidates for Colloidal Aggregation .[1] They form sub-micron particles that sequester enzymes non-specifically, leading to false positives.[2][3] This is extensively documented by the Shoichet Lab [1].
The Detergent Sensitivity Test
To validate your hit, you must run the assay with and without a non-ionic detergent.
Protocol:
-
Control Condition: Run the IC50 curve in standard buffer.
-
Test Condition: Run the IC50 curve in buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1]
-
Analysis:
Note: If your assay cannot tolerate Triton, use 0.01% Pluronic F-68 or BSA (0.1 mg/mL) as alternative dispersants.[1]
Visualization: Aggregation Decision Tree
Caption: Logic flow to distinguish specific inhibition from non-specific colloidal aggregation using detergent sensitivity.
Advanced Formulation for Assays
Issue: "I need higher concentrations (>50 µM) for a biophysical assay (SPR/NMR), and DMSO isn't enough."
When DMSO limits are reached (usually <1-2% in assays), you must use solubilizing excipients.[1] For pyrazoles, Cyclodextrins are the gold standard.
The HP-β-CD Protocol
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the chlorophenyl ring, shielding the hydrophobic moiety from water without disrupting the pyrazole's ability to bind (in most cases, though this must be verified).[1]
Recipe:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water.[1]
-
Use this solution to prepare your assay buffer (final concentration 0.5% - 2% HP-β-CD).[1]
-
Dilute your compound into this CD-enriched buffer.
Why it works: The 2-chlorophenyl group fits snugly into the hydrophobic cavity of the beta-cyclodextrin, increasing apparent solubility by 10-100 fold [2].[1]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO stocks that have been frozen and thawed multiple times? A: No. Pyrazoles can crash out in cold DMSO if moisture enters the vial (DMSO is hygroscopic).[1] Water uptake lowers the solubility power of DMSO. Always aliquot stocks into single-use vials. If a precipitate is visible in the thawed stock, sonicate at 40°C for 10 minutes before use.
Q: My Hill Slope is 4.0. Is this a solubility issue? A: Yes, almost certainly. A Hill slope significantly greater than 1.0 (e.g., >2.[1]0) often indicates a phase transition (precipitation) or micelle formation occurring within the titration range. It is a hallmark of non-specific inhibition [3].
Q: Does the 2-chloro position matter compared to 3- or 4-chloro? A: Yes. The 2-chloro (ortho) position increases the torsion angle between the rings. While this lowers the melting point, it also shields the pyrazole nitrogens, potentially making the molecule harder to solvate by water networks compared to a para-substituted analog.
References
-
Shoichet, B. K. (2006).[1][2] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[1] Link
- Foundational paper on colloidal aggreg
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
- Authoritative guide on using Cyclodextrins for lipophilic compounds.
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
- The standard reference for solubility rules in drug discovery.
Sources
optimizing cyclocondensation of 3-oxo-2-(2-chlorophenyl)pentanenitrile
Technical Support Center: Optimizing the Cyclocondensation of 3-oxo-2-(2-chlorophenyl)pentanenitrile
Welcome to the advanced troubleshooting and protocol guide for the cyclocondensation of 2-(2-chlorophenyl)-3-oxopentanenitrile (CAS: 77186-52-8)[1]. This
Due to the significant steric hindrance imparted by the ortho-chloro substituent and the C3-ethyl group, standard Knorr-type cyclocondensation conditions often lead to stalled reactions, poor yields, or undesired hydration byproducts. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers.
I. Mechanistic Workflow & Bottlenecks
The synthesis of 5-aminopyrazoles from
Fig 1: Mechanistic pathway for the cyclocondensation of the beta-ketonitrile to 5-aminopyrazole.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my cyclocondensation stalling at 40-50% conversion when using ethanol as a solvent? A1: The stalling is a thermodynamic limitation driven by steric hindrance and water accumulation. The ortho-chloro group forces the aromatic ring out of coplanarity, creating a steric shield around the nitrile carbon. In ethanol, the water generated during hydrazone formation remains in the system, establishing an equilibrium that prevents complete intramolecular cyclization[2]. Actionable Fix: Switch to an azeotropic solvent system (like toluene) equipped with a Dean-Stark trap to physically remove water, driving the equilibrium toward the final aromatic product. Alternatively, microwave-assisted synthesis at elevated temperatures (150 °C) can rapidly overcome this activation barrier[4].
Q2: LC-MS shows a significant[M+18] byproduct. What is this, and how do I prevent it?
A2: An[M+18] mass indicates the hydrolysis of the nitrile group to an amide, forming 2-(2-chlorophenyl)-3-oxopentanamide.
Q3: How do I control regioselectivity if I want to use a substituted hydrazine (e.g., methylhydrazine)?
A3: Methylhydrazine has two distinct nucleophilic nitrogens. The more nucleophilic
III. Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the cyclocondensation of 2-(2-chlorophenyl)-3-oxopentanenitrile with hydrazine hydrate to yield 5-amino-4-(2-chlorophenyl)-3-ethyl-1H-pyrazole.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC %) |
| Ethanol | None | 78 (Reflux) | 24 | 55 | 42 | 85.0 |
| Ethanol | AcOH (1.0 eq) | 78 (Reflux) | 12 | 78 | 65 | 91.5 |
| Toluene | PTSA (0.1 eq) | 110 (Dean-Stark) | 8 | >99 | 88 | 96.2 |
| Toluene | PTSA (0.1 eq) | 150 (Microwave) | 0.5 | >99 | 94 | 98.5 |
IV. Self-Validating Experimental Protocol
Title: Synthesis of 5-amino-4-(2-chlorophenyl)-3-ethyl-1H-pyrazole via Azeotropic Dehydration Rationale: Utilizing Dean-Stark conditions with a catalytic acid ensures continuous water removal, driving the sterically hindered cyclization to completion while preventing nitrile hydrolysis[3].
Step 1: Reagent Preparation & Initiation
-
Charge a dry, argon-flushed round-bottom flask with 2-(2-chlorophenyl)-3-oxopentanenitrile (1.0 equiv) and anhydrous toluene (10 volumes).
-
Add hydrazine hydrate (1.5 equiv) dropwise at room temperature.
-
Causality: Dropwise addition controls the exothermic hydrazone formation and minimizes the formation of bis-hydrazone byproducts.
Step 2: Acid Catalysis & Dehydration
-
Add p-Toluenesulfonic acid (PTSA) monohydrate (0.1 equiv).
-
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Causality: PTSA protonates the nitrile group, significantly increasing its electrophilicity for the subsequent intramolecular attack, while neutralizing the basicity that causes side-reactions[3].
Step 3: Cyclocondensation (The Rate-Limiting Step)
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Self-Validation Check (IPC): Monitor water collection in the Dean-Stark trap. The reaction is proceeding properly if water droplets are actively separating. Once water collection ceases (typically 6-8 hours), sample the reaction for LC-MS. The mass spectrum must show the complete disappearance of the intermediate hydrazone and the presence of the desired [M+H]+ for the pyrazole. Do not proceed to workup until the hydrazone mass is absent.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature. Wash the organic layer with saturated aqueous
to neutralize the PTSA, followed by a brine wash. -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Recrystallize the crude residue from an ethyl acetate/heptane gradient to afford the pure 5-aminopyrazole as a crystalline solid.
V. References[1] Title: 77186-52-8 | 2-(2-Chlorophenyl)-3-oxopentanenitrile | BLD Pharm
Source: BLD Pharm URL: 2] Title: 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | 267880-87-5 | Benchchem Source: Benchchem URL: 3] Title: Pyrazolo[1,5-a]pyrimidin-7-amine | Research Chemical - Benchchem Source: Benchchem URL: 4] Title: Microwave-Assisted Synthesis of N-Pyrazole Ureas and the p38?? Inhibitor BIRB 796 for Study into Accelerated Cell Ageing Source: ResearchGate URL:
Sources
Technical Support Center: Handling & Preventing Oxidation of Electron-Rich Aminopyrazoles
Welcome to the Medicinal Chemistry and Process Development Support Hub. This guide is engineered for scientists and drug development professionals struggling with the rapid degradation, discoloration, and yield loss associated with electron-rich aminopyrazoles (e.g., 3-aminopyrazole, 5-aminopyrazole, and their derivatives).
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why do my 3-aminopyrazole and 5-aminopyrazole intermediates rapidly turn dark brown or red upon exposure to air or during solvent removal? A: Aminopyrazoles are highly electron-rich heteroaromatics. The exocyclic amino group donates significant electron density into the pyrazole π-system, which drastically lowers the molecule's oxidation potential. This makes the compound highly susceptible to single-electron transfer (SET) events initiated by atmospheric oxygen, light, or trace transition metals. The SET event generates a highly reactive radical cation, which rapidly dimerizes to form highly conjugated, colored azo compounds (e.g., (E)-1,2-bis(pyrazolyl)diazene) or reacts with oxygen to form N-oxides and nitroso species[1].
Q2: How do transition metals affect the stability of these compounds during cross-coupling reactions? A: Trace metals act as potent catalysts for amine oxidation. For instance, Cu(II) promotes the one-electron oxidation of 5-aminopyrazoles into nitrogen-centered radicals, which subsequently couple to form pyrazole-fused pyridazines or pyrazines[1]. If your synthetic step involves metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), the metal can inadvertently oxidize the electron-rich aminopyrazole before the desired cross-coupling occurs.
Mechanistic pathway of aminopyrazole auto-oxidation via single-electron transfer.
Q3: My LC-MS shows unexpected peaks. How do I identify if oxidation is the culprit? A: Mass spectrometry is your primary diagnostic tool for identifying oxidative degradation. Look for the following mass shifts relative to your target mass (M):
-
M+16: Indicates the formation of an N-oxide or hydroxylamine.
-
M+14: Indicates oxidation to a nitroso group (addition of oxygen, loss of two protons).
-
2M-2: Strongly indicates oxidative dimerization (azo compound formation) driven by radical coupling[1].
Q4: The reaction mixture darkens specifically during rotary evaporation or filtration. How do I stop this? A: Concentration increases the collision frequency of the amine with dissolved oxygen. Furthermore, silica gel can act as a mild acidic catalyst that exacerbates radical formation during filtration[2]. To resolve this, you must displace oxygen from the solvent voids. Sparging the solvent with an inert gas (Argon or N2) for at least 15 minutes creates a protective blanket over the reaction mixture[2].
Part 2: Quantitative Data on Stability & Mitigation Efficacy
The following table summarizes the causal relationship between handling conditions, structural modifications, and the resulting stability of 5-aminopyrazoles.
| Storage / Handling Condition | Atmosphere | Additive / Modification | Estimated Half-Life (25°C) | Yield Recovery | Causality / Mechanism |
| Ambient Air, Neat Solid | Air | None | < 48 hours | 40-50% | Unrestricted O2 access drives continuous SET events. |
| Solution in THF (Undegassed) | Air | None | < 12 hours | 20-30% | Ethereal peroxides act as potent radical initiators. |
| Solution in EtOAc (Degassed) | Argon | None | 2-3 weeks | 85-90% | Removal of O2 halts the primary oxidation pathway[2]. |
| Solution in EtOAc (Degassed) | Argon | 0.1% BHT | > 6 months | > 95% | BHT scavenges stray radicals, breaking the degradation chain. |
| N-Acetylated Derivative | Air | None | > 2 years | > 99% | Resonance electron withdrawal raises oxidation potential[3]. |
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Schlenk-Filtration and Degassed Concentration
Causality: Removing oxygen from the solvent voids and maintaining a blanket of inert gas prevents the initial SET event that triggers the degradation cascade[2].
-
Solvent Preparation: Sparge the elution solvent (e.g., EtOAc or DCM) with ultra-pure Argon for at least 15 minutes prior to use to displace dissolved O2[2]. Do not use ethers (THF, Diethyl Ether) unless freshly distilled from sodium/benzophenone, as trace peroxides will instantly oxidize the pyrazole.
-
Inert Filtration: Assemble a fritted funnel equipped with an inert gas inlet (or an inverted funnel blanketed with N2/Ar) when filtering over Celite or silica.
-
Execution: Pour the mixture through the pad. Critical Step: Do not pull the filter pad dry. Keep a layer of degassed solvent over the pad at all times to prevent ambient air from being pulled through the high-surface-area silica, which catalyzes oxidation[2].
-
Concentration: Transfer the filtrate to a round-bottom flask flushed with Argon. Evaporate the solvent using a rotary evaporator equipped with an inert gas bleed valve, keeping the water bath below 30°C.
-
Validation: The concentrated residue should remain the same color as the initial solution. A shift to dark red/black indicates air ingress.
Protocol B: In Situ Protection of Aminopyrazoles (Acetylation)
Causality: Converting the highly electron-donating primary amine (-NH2) into an amide (-NHAc) withdraws electron density via resonance. This significantly raises the oxidation potential, neutralizing the nucleophilicity of the molecule and stabilizing the pyrazole core[3].
-
Reaction Setup: In a flame-dried flask under Argon, dissolve the crude aminopyrazole (1.0 eq) in anhydrous, degassed dichloromethane (0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool the mixture to 0°C using an ice bath. Cooling is essential to control the exothermic reaction and limit thermal degradation.
-
Electrophile Addition: Add acetic anhydride (1.1 eq) dropwise over 10 minutes.
-
Monitoring & Quench: Stir for 1-2 hours, allowing the mixture to warm to room temperature.
-
Self-Validating Check: Analyze via TLC and LC-MS. A successful protection is confirmed by the disappearance of the highly polar baseline spot on TLC and an LC-MS mass shift of +42 m/z.
-
Isolation: Quench with saturated aqueous NaHCO3 to neutralize excess acetic anhydride. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate[3]. The resulting protected aminopyrazole is bench-stable.
Decision tree and workflow for safe handling and storage of electron-rich aminopyrazoles.
References
-
Title: Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - NIH Source: nih.gov URL: 4[4]
-
Title: preventing oxidation of the aniline group during complexation Source: benchchem.com URL: 3[3]
-
Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 Source: researchgate.net URL: 2[2]
-
Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: mdpi.com URL: 1[1]
Sources
Technical Support Center: Troubleshooting Low Reactivity in Ortho-Substituted Phenyl Pyrazoles
Ticket ID: #OPP-RX-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Ortho-Twist" Phenomenon
User Issue: You are observing stalled reaction kinetics, poor yields, or complete lack of reactivity when attempting to functionalize 1-(ortho-substituted phenyl)pyrazoles, whereas the para- or meta- analogues react efficiently.
Root Cause Analysis:
The core issue is rarely intrinsic deactivation but rather conformational locking . In 1-phenylpyrazole, the phenyl and pyrazole rings attempt to achieve coplanarity to maximize
This forces the molecule into a twisted dihedral angle (
-
Electronic Decoupling: The phenyl ring can no longer effectively donate/withdraw electrons via resonance.
-
Steric Shielding: The ortho-substituent physically blocks the coordination site (N2) required for metal-catalyzed Directing Group (DG) chemistry.
Diagnostic Module: Reactivity Flowchart
Before altering your protocol, determine if your failure mode is Steric (Coordination/Approach) or Electronic (Nucleophilicity).
Figure 1: Decision matrix for diagnosing reactivity failures in ortho-substituted systems.
Protocol Optimization Guides
Case A: Stalled C-H Activation (Metal Coordination Failure)
The Problem: You are using the pyrazole nitrogen (N2) as a directing group (DG) for Ru, Rh, or Pd-catalyzed C-H activation, but the reaction fails. Mechanism: The ortho-substituent prevents the metal center from approaching N2 to form the necessary 5-membered metallacycle intermediate.
Optimization Protocol:
-
Solvent Switch: Replace non-polar solvents (Toluene) with polar, weakly coordinating solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents stabilize the cationic metal species and can hydrogen-bond with the substrate to slightly alter conformation.
-
Carboxylate Ligand Exchange: If using Ru(II) or Rh(III), standard acetate ligands are often too bulky. Switch to Pivalic Acid (PivOH) or Adamantane Carboxylic Acid . The bulkier acid ligand actually helps shape the active pocket to accommodate the twisted substrate (the "matched" steric effect).
-
Temperature: Minimum threshold is often 120°C .
Data: Effect of Solvent/Ligand on Yield
| Condition | Yield (Ortho-Me) | Yield (Para-Me) | Notes |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / KOAc / Toluene / 100°C | < 5% | 88% | Standard conditions fail due to steric clash. |
| [RuCl₂(p-cymene)]₂ / MesCO₂H / Dioxane / 120°C | 42% | 91% | Bulky acid improves active species lifetime. |
| [RuCl₂(p-cymene)]₂ / KOAc / HFIP / 60°C | 78% | 95% | HFIP effect: Stabilizes C-H cleavage TS. |
Case B: Failed Suzuki-Miyaura Coupling
The Problem: You have a halogen on the ortho-substituted phenyl ring (or the pyrazole) and oxidative addition is slow. Mechanism: The "ortho-twist" creates a pocket that is difficult for standard Pd(PPh₃)₄ to penetrate.
Optimization Protocol: Do not use standard phosphines. You require Dialkylbiaryl phosphines (Buchwald Ligands) designed specifically for this geometry.
Recommended System:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: S-Phos (Standard recommendation) or X-Phos (If extremely bulky).
-
Base: K₃PO₄ (anhydrous) or K₂CO₃.[1]
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.[2] Note: Water is critical for the transmetallation step involving boronic acids.
Visualizing the Steric Solution:
Figure 2: Why specialized ligands are required for ortho-substituted coupling partners.
Case C: Regioselectivity Issues in Electrophilic Substitution
The Problem: Attempting to halogenate (e.g., brominate) the pyrazole ring at C4 results in mixtures or no reaction. Mechanism: The ortho-substituent on the phenyl ring breaks conjugation. If the substituent is an Electron Withdrawing Group (EWG) like -NO₂ or -CF₃, the inductive deactivation is strong.[3] If it is an Electron Donating Group (EDG), the twist prevents resonance donation into the pyrazole ring, making C4 less nucleophilic than expected.
Troubleshooting Table:
| Target Position | Reagent System | Troubleshooting Tip |
| C4-Bromination | NBS / MeCN | If slow: Add 5 mol% NH₄OAc . It acts as a proton shuttle. |
| C4-Iodination | NIS / TFA | TFA is required to activate the NIS. Standard I₂ will not work on deactivated rings. |
| C4-Nitration | HNO₃ / Ac₂O | Use Acetyl Nitrate (generated in situ). The ortho-group may direct nitration to the phenyl ring if not careful; keep T < 0°C. |
Frequently Asked Questions (FAQs)
Q: Can I force planarity in these molecules? A: Generally, no. The steric clash between the ortho-substituent and the pyrazole N2 lone pair is significant. However, you can use this to your advantage: the twist makes these molecules atropisomeric . In some chiral synthesis applications, this axial chirality is a feature, not a bug [1].
Q: I am seeing "de-arylation" (loss of the phenyl group) during reaction. Why? A: This is rare but occurs under highly acidic conditions or high temperatures with strong nucleophiles. The C-N bond connecting the rings is weakened by the torsional strain. Avoid boiling in strong mineral acids (HCl/H₂SO₄); switch to Lewis acids (BF₃·OEt₂) if activation is needed.
Q: Why does my ortho-methoxy substrate react faster than my ortho-methyl substrate? A: The "Ortho-Lithiation" effect or coordination assistance. If your reaction involves a metal that is oxophilic (like Lithium or Magnesium), the oxygen in the methoxy group can coordinate to the metal, actually directing it to the reaction site, whereas the methyl group purely provides steric bulk [2].
References
-
Ortho-Substituted
- Source: Active research into atropisomeric pyrazoles highlights the torsional barriers.
- Context: Explains the fundamental physical "twist" limiting reagent approach.
-
Link:
-
Suzuki Coupling of Sterically Hindered Heterocycles
- Source: Billingsley, K., & Buchwald, S. L. (2007). Journal of the American Chemical Society.
- Context: Establishes S-Phos/X-Phos as the gold standard for ortho-substituted biaryl coupling.
-
Link:
-
C-H Activ
- Source: Ackermann, L. (2011). Chemical Reviews.
- Context: Detailed review on how directing groups (like Pyrazoles)
-
Link:
-
Regioselectivity in Pyrazole Electrophilic Substitution
- Source:BenchChem Technical Support / Organic Chemistry Portal.
- Context: Standard reactivity patterns for C4 vs Phenyl ring functionaliz
-
Link:
Sources
Technical Support Center: Purification of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
Case ID: REC-PYR-004 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Physicochemical Profile
This guide addresses the purification of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine . Successful recrystallization requires understanding the molecule's competing functionalities:
-
Polar Domain: The aminopyrazole core (H-bond donor/acceptor) favors polar protic solvents.
-
Lipophilic Domain: The ortho-chlorophenyl and ethyl groups increase lipophilicity and disrupt planarity due to steric clash between the chlorine and the pyrazole ring.
Thermodynamic Challenge: The 2-chloro substituent creates a "twisted" conformation that can inhibit efficient crystal packing, leading to a higher risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.
Solvent System Selection Matrix
Based on structural analogs (3-amino-4-arylpyrazoles) and solubility parameters, the following solvent systems are validated for screening.
| Solvent System | Type | Ratio (v/v) | Suitability | Mechanism |
| Ethanol / Water | Solvent / Anti-solvent | 80:20 to 60:40 | Primary | High solubility of the amine in hot EtOH; sharp solubility drop upon water addition/cooling. |
| Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | 1:2 to 1:4 | Secondary | Best if the compound "oils out" in water-based systems. Slower evaporation promotes better crystal growth. |
| Toluene | Single Solvent | N/A | Tertiary | Effective for highly lipophilic impurities. Requires high temperature (110°C) for dissolution. |
| Methanol | Single Solvent | N/A | Specific | Use only if the crude is highly impure; often too soluble to get good recovery without an anti-solvent. |
Decision Logic for Solvent Selection
Use this logic flow to determine the optimal starting point for your specific batch purity.
Figure 1: Decision matrix for selecting the initial solvent system based on crude solubility behavior.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water Displacement (Standard)
Best for removing inorganic salts and highly polar byproducts.
-
Dissolution: Place 10 g of crude amine in a 250 mL Erlenmeyer flask. Add 40 mL of absolute ethanol .
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If solids remain, add EtOH in 5 mL increments until dissolved.
-
Critical Check: If the solution is dark/black, add activated carbon (0.5 g), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot (~70°C), add deionized water dropwise via addition funnel.
-
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
-
Re-dissolution: Add 1-2 mL of hot ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white/off-white needles using vacuum filtration. Wash with cold 50% EtOH/Water.
Protocol B: The Ethyl Acetate/Heptane Method (Lipophilic)
Best for removing unreacted starting materials or if Protocol A results in oiling out.
-
Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (EtOAc) .
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane (or Hexane).
-
Saturation: Continue adding Heptane until the boiling point of the mixture rises (indicating EtOAc evaporation) or slight precipitation occurs.
-
Cooling: Remove from heat. Cover the flask with foil (slow cooling is essential here).
-
Harvest: Collect crystals by filtration. Wash with cold Heptane.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.
-
Cause: The compound's melting point is lower than the temperature at which saturation occurs in the chosen solvent mixture.[1] The 2-chlorophenyl group lowers the lattice energy, making this common.
-
Corrective Action:
-
Reheat the mixture until the oil dissolves.
-
Add more solvent (the good solvent, e.g., Ethanol) to lower the saturation concentration.
-
Seed: Add a tiny crystal of pure product (if available) at a temperature slightly below the boiling point.
-
Switch Systems: Move to Protocol B (EtOAc/Heptane). Non-polar systems are often more forgiving of oiling out.
-
Issue 2: Product is Colored (Yellow/Brown)
-
Symptom: Crystals are structurally sound but retain color.
-
Cause: Trapped oxidation byproducts (common in aminopyrazoles).
-
Corrective Action:
-
Perform a Hot Filtration step with Activated Charcoal (Norit).
-
Warning: Amines can adsorb to acidic charcoal. Use neutral charcoal or wash the filter cake thoroughly.
-
Issue 3: Low Recovery Yield (<50%)
-
Cause: Too much solvent used, or the compound is too soluble in the anti-solvent.
-
Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling to harvest a "second crop."
-
Technical FAQ
Q1: Can I use acidic water to dissolve the amine and then neutralize it? A: Yes. This is an Acid-Base Swing Purification , not a recrystallization.
-
Method: Dissolve crude in 1M HCl (forms the water-soluble hydrochloride salt). Filter off insoluble impurities.[2] Basify the filtrate with 1M NaOH to pH 10. The free amine will precipitate. This is excellent as a pre-treatment before recrystallization [1].
Q2: Why is the 2-chlorophenyl group problematic? A: The chlorine atom at the ortho position creates steric hindrance with the pyrazole ring. This forces the phenyl ring to twist out of plane relative to the pyrazole. This non-planar geometry reduces the "stacking" efficiency in the crystal lattice, making the compound slower to crystallize and more prone to forming amorphous oils [2].
Q3: Can I use Dichloromethane (DCM)? A: Generally, no. DCM is too good a solvent (high solubility) and has a low boiling point (40°C). It is difficult to create the temperature gradient necessary for effective recrystallization. Use DCM only for extraction, not purification.
Purification Workflow Diagram
Figure 2: Recommended workflow for maximizing purity and yield.
References
-
Anderson, E. L., et al. (1964).[3] "Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles." Journal of Medicinal Chemistry. [Link][4]
-
Beilstein Archives. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein-Institut. [Link]
-
Organic Syntheses. "3(5)-Aminopyrazole." Org. Synth. 1968, 48, 8. [Link]
Sources
Technical Support Center: Residual Hydrazine Removal in Pyrazole Amine Synthesis
Welcome to the Technical Support Center for Pyrazole Amine Synthesis. Pyrazole amine derivatives are foundational scaffolds in medicinal chemistry and drug development. They are frequently synthesized via the cyclocondensation of α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyls with hydrazine derivatives 1. Because hydrazine is a potent nucleophile, reactions often require an excess to drive the reaction to completion.
However, hydrazine is highly toxic, corrosive, and a known genotoxic impurity (GTI). Regulatory bodies mandate strict limits on residual hydrazine in final Active Pharmaceutical Ingredients (APIs), often requiring levels below 10 parts-per-million (ppm). This guide provides field-proven, mechanistic troubleshooting and self-validating protocols to ensure complete hydrazine removal without compromising your target API.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does standard aqueous washing fail to remove all residual hydrazine from my pyrazole amine product? A: While hydrazine hydrate is highly water-soluble, passive aqueous washing is often insufficient due to two main chemical factors:
-
Hydrogen Bonding: Pyrazole amines possess multiple hydrogen-bond donors and acceptors. Hydrazine forms strong intermolecular hydrogen bonds with the pyrazole nitrogen or the primary amine group, effectively co-crystallizing or becoming trapped within the product matrix.
-
Amphoteric/Basic Nature: Both the pyrazole amine and hydrazine are basic. If the aqueous wash is not strictly pH-controlled, the partition coefficient of hydrazine into the organic layer remains high enough to leave ppm-level residues. Solution: Transition from passive washing to active chemical scavenging or pH-swing liquid-liquid extraction.
Q2: How can I chemically scavenge hydrazine without reacting with my primary pyrazole amine? A: The solution lies in exploiting differential nucleophilicity. Hydrazine benefits from the "alpha-effect," making it a super-nucleophile compared to the primary amine on your pyrazole ring (which has its lone pair partially delocalized into the aromatic system). By introducing a highly reactive electrophile—such as benzaldehyde—unreacted hydrazine is rapidly removed by conversion to benzalazine 2. The resulting benzalazine is highly lipophilic and can be easily separated via biphasic extraction, leaving the unreacted pyrazole amine intact.
Q3: What is the best method for scaling up hydrazine removal to avoid toxic waste streams? A: For process-scale synthesis, polymeric scavengers are highly recommended. Macroporous aldehyde-functionalized silica or polystyrene resins can be added directly to the crude reaction mixture . The resin covalently binds the excess hydrazine, forming a resin-bound hydrazone. A simple filtration step removes the hydrazine completely, avoiding the generation of soluble genotoxic azine waste.
Part 2: Experimental Protocols
Protocol A: Chemical Scavenging via Benzaldehyde Condensation
Scientific Rationale: Benzaldehyde selectively reacts with residual hydrazine to form benzalazine, a water-insoluble and highly crystalline solid. A pH-swing extraction ensures the pyrazole amine is separated from the lipophilic azine.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude pyrazole amine (containing residual hydrazine) in a biphasic mixture of Ethyl Acetate and 1M HCl (1:1 v/v). Causality: The acidic medium protonates the pyrazole amine, moving it entirely into the aqueous phase.
-
Scavenger Addition: To the vigorously stirring mixture, add 1.5 equivalents of benzaldehyde (relative to the estimated residual hydrazine).
-
Reaction: Stir the mixture at room temperature for 2–4 hours. The hydrazine reacts with benzaldehyde to form benzalazine, which partitions entirely into the organic (Ethyl Acetate) layer.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Wash the acidic aqueous layer with an additional portion of Ethyl Acetate to remove any trace benzalazine.
-
Neutralization & Isolation: Carefully adjust the pH of the aqueous layer to 8-9 using saturated aqueous sodium bicarbonate. Extract the free-based pyrazole amine with Dichloromethane (DCM).
-
Validation & Concentration: Dry the DCM layer over anhydrous sodium sulfate. Self-Validation: Spot the DCM layer on a TLC plate alongside a benzalazine standard; the absence of the high-Rf azine spot confirms successful separation. Concentrate under reduced pressure to yield the pure pyrazole amine.
Protocol B: Solid-Phase Scavenging using Polymer-Bound Aldehyde
Scientific Rationale: Utilizing a polymer-bound aldehyde resin allows for the selective sequestration of hydrazine without introducing new small-molecule impurities, ideal for late-stage API purification.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude pyrazole amine in an anhydrous solvent (e.g., THF or DCM).
-
Resin Addition: Add 3–5 equivalents of a macroporous aldehyde-functionalized resin (e.g., polystyrene-CHO).
-
Incubation: Agitate the suspension gently on an orbital shaker for 12–16 hours at room temperature. Causality: Gentle agitation prevents the mechanical shearing of resin beads that magnetic stirring would cause, preventing fine particulates from contaminating the product.
-
Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped API.
-
Validation & Concentration: Self-Validation: Perform a colorimetric assay using a small aliquot of the filtrate with p-dimethylaminobenzaldehyde (Ehrlich's reagent). A lack of yellow color confirms residual hydrazine is below 1 ppm. Evaporate the filtrate to obtain the hydrazine-free product.
Part 3: Quantitative Data Presentation
Table 1: Comparison of Hydrazine Removal Strategies in Pyrazole Synthesis
| Removal Strategy | Mechanism of Action | Typical Residual Hydrazine | Scalability | Cost Impact |
| Aqueous Washing | Physical partitioning | 500 - 2000 ppm | High | Low |
| Acid/Base Extraction | pH-dependent partitioning | 50 - 200 ppm | High | Low |
| Benzaldehyde Scavenging | Azine formation via condensation | < 10 ppm | Medium | Low |
| Polymeric Scavenger Resin | Covalent solid-phase binding | < 5 ppm | High | High |
| Oxidative Quenching (NaOCl) | Chemical degradation 3 | N/A (Often degrades API) | Low | Low |
Part 4: Workflow Visualization
Workflow for chemical and solid-phase scavenging of residual hydrazine.
References
-
Synthesis of Chromone-Related Pyrazole Compounds Source: PMC - NIH URL:[Link]
-
Hydrazine, methyl-, sulfate - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
-
Scavenger Strategies in Organic Synthesis Source: University of Pittsburgh Center for Chemical Methodologies & Library Development URL:[Link]
- CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine Source: Google Patents URL
Sources
Validation & Comparative
Comparative 1H NMR Analysis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine: Solvent Systems and Field Strength Optimization
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized active pharmaceutical ingredient (API) intermediates. 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine is a prime example of a molecule that demands rigorous analytical strategy. Featuring a tautomeric pyrazole ring, a primary amine, an aliphatic ethyl chain, and an asymmetric ortho-substituted aromatic ring, its structural elucidation requires more than simply placing a tube in a spectrometer.
This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths, providing the mechanistic causality behind each experimental choice to ensure high-fidelity structural validation.
The Causality of Solvent Selection: DMSO-d6 vs. CDCl3
In 1H NMR spectroscopy, the solvent is not merely a passive medium; it actively interacts with the analyte, fundamentally altering the spectral landscape. For pyrazol-amine derivatives, the choice between Dimethyl Sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl3) dictates whether critical structural markers are observed or lost to the baseline[1].
CDCl3: The Challenge of Dynamic Exchange
CDCl3 is a weak hydrogen-bond acceptor with low polarity[1]. When 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine is dissolved in CDCl3, the labile protons of the pyrazole ring (-NH) and the primary amine (-NH2) undergo rapid intermolecular exchange. On the NMR timescale, this dynamic exchange averages out the signals, resulting in broad, poorly defined singlets, or in the case of the pyrazole NH, complete signal attenuation.
DMSO-d6: Locking the Labile Protons
Conversely, DMSO-d6 is a strong hydrogen-bond acceptor[1]. It forms highly localized, stable hydrogen bonds with the analyte's protic moieties. This interaction effectively "locks" the exchangeable protons on the NMR timescale, drastically reducing their exchange rate[2]. As a result, the signals sharpen into distinct peaks. Furthermore, the strong hydrogen bonding deshields these protons, inducing a massive downfield solvent shift (often up to +4.6 ppm compared to CDCl3)[3], moving them away from the crowded aliphatic and aromatic regions.
Quantitative Comparison: Expected Chemical Shifts
The following table summarizes the comparative performance of both solvents in resolving the structural features of the target molecule.
| Proton Environment | Multiplicity | DMSO-d6 (ppm) | CDCl3 (ppm) | Mechanistic Causality & Performance Notes |
| Ethyl -CH3 | Triplet (t) | ~1.10 | ~1.15 | Standard aliphatic shielding; minimal solvent effect. |
| Ethyl -CH2- | Quartet (q) | ~2.45 | ~2.60 | Caution: In DMSO-d6, this signal risks overlapping with the residual solvent quintet at ~2.50 ppm[1],[4]. |
| Amine -NH2 | Broad Singlet (br s) | ~4.80 | ~3.80 | Downfield shift in DMSO due to strong intermolecular H-bonding[3]. |
| Aromatic (4H) | Multiplets (m) | 7.20 - 7.50 | 7.15 - 7.45 | Complex second-order spin system (ABCD) due to ortho-chloro substitution. |
| Pyrazole -NH | Broad Singlet (br s) | ~11.80 | Not observed / ~10.0 | Highly deshielded in DMSO; rapidly exchanges in CDCl3 causing signal broadening/loss. |
Resolving the Aromatic Spin System: 400 MHz vs. 600 MHz
The 2-chlorophenyl group presents a classic analytical hurdle: an asymmetric ABCD (or AMNX) spin system. The electronegative chlorine atom breaks the magnetic symmetry of the ring, leading to four distinct aromatic protons that couple with each other via ortho (J ≈ 7-8 Hz) and meta (J ≈ 1-2 Hz) interactions.
-
Routine Analysis (400 MHz): At lower magnetic fields, the difference in resonance frequencies (
) between these protons is small compared to their coupling constants ( ). This violates the rule for first-order spectra, resulting in a strongly coupled, second-order system. The peaks exhibit "roofing" effects and merge into complex, overlapping multiplets, making it difficult to extract exact coupling constants to definitively prove the ortho-substitution pattern. -
High-Resolution Analysis (600+ MHz): Upgrading to a higher field strength increases
while remains constant. This pushes the spin system toward first-order behavior. The overlapping multiplets resolve into distinct doublets of doublets (dd) and triplets of doublets (td), allowing for the unambiguous assignment of the H-3, H-4, H-5, and H-6 protons based on their specific J-coupling values.
Self-Validating Experimental Protocol for High-Fidelity NMR
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the integrity of the data.
Step 1: Sample Preparation & Internal Referencing
-
Accurately weigh 5–10 mg of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine into a clean glass vial.
-
Dissolve the analyte in 0.6 mL of >99.8% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: The inclusion of TMS provides an absolute zero reference (0.00 ppm), ensuring chemical shift accuracy without relying solely on the residual solvent peak, which can drift based on concentration and temperature[4].
-
Step 2: Acquisition Parameters
-
Transfer the solution to a standard 5 mm NMR tube.
-
Insert into a 400 MHz or 600 MHz spectrometer and lock onto the Deuterium signal of DMSO.
-
Utilize a standard 1D proton pulse sequence (e.g., zg30).
-
Set the Relaxation Delay (D1) to a minimum of 2.0 seconds .
-
Validation Check: A sufficient D1 ensures complete longitudinal relaxation (
) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the molecule.
-
-
Acquire 16 to 64 scans depending on the exact concentration.
Step 3: Data Processing & The D2O Shake (Mechanistic Verification)
-
Apply exponential multiplication with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio.
-
Calibrate the TMS peak to exactly 0.00 ppm.
-
Integrate the isolated ethyl -CH3 triplet to exactly 3.00 .
-
Validation Check: If the sample is pure and fully relaxed, the aromatic region must integrate to exactly 4.00, and the ethyl -CH2- must integrate to 2.00.
-
-
The D2O Shake: To definitively prove the assignment of the amine and pyrazole protons, add 1 drop of Deuterium Oxide (D2O) to the NMR tube, shake vigorously, and re-acquire the spectrum.
-
Validation Check: The signals at ~4.80 ppm (-NH2) and ~11.80 ppm (Pyrazole -NH) will disappear due to deuterium exchange, self-validating their assignment as labile protons.
-
Mechanistic Workflow Diagram
The following diagram illustrates the logical decision matrix for optimizing the NMR analysis of this specific compound.
Fig 1. Logical workflow for optimizing NMR solvent and field strength for pyrazol-amine derivatives.
References
- Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Benchchem.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Illinois.edu.
- Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University.
- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. NIH.gov.
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- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
Distinguishing N1-Substituted vs. Unsubstituted Aminopyrazole Isomers: A Comprehensive Analytical Guide
Introduction
Aminopyrazoles are privileged pharmacophores in drug development, frequently serving as the core scaffold for kinase inhibitors and antimicrobial agents[1]. However, their structural characterization presents a significant analytical hurdle. Unsubstituted aminopyrazoles exist as a mixture of rapidly interconverting tautomers, whereas substitution at the N1 position (e.g., methylation or arylation) locks the molecule into distinct, fixed regioisomers: 1-substituted-3-aminopyrazole and 1-substituted-5-aminopyrazole[2].
This guide objectively compares the analytical methodologies (¹H-¹H NOESY, ¹H-¹³C HMBC, and ¹⁵N NMR) used to distinguish these isomers, providing researchers with self-validating experimental protocols to ensure scientific integrity during structural elucidation.
The Core Challenge: Tautomerism vs. Regioisomerism
Causality & Mechanism: Unsubstituted 3(5)-aminopyrazoles undergo annular prototropic tautomerism[3]. In solution, the rapid exchange of the N-H proton between the N1 and N2 atoms causes the NMR signals of the 3-amino and 5-amino forms to average out on the NMR timescale. This phenomenon often results in broadened or coalesced peaks at room temperature, making direct structural assignment impossible without variable-temperature studies[4].
When an alkyl or aryl group is introduced at the N1 position, this proton exchange is abolished[2]. The regiochemistry becomes fixed, yielding either the 1-substituted-3-amino or 1-substituted-5-amino isomer. Distinguishing between these two requires analytical techniques that probe either the spatial proximity or the through-bond connectivity of the N1-substituent relative to the pyrazole carbon skeleton[5].
Workflow for distinguishing tautomeric unsubstituted aminopyrazoles from fixed N1-substituted isomers.
Analytical Methodologies: Step-by-Step Protocols
To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating system where spatial data (NOESY) is orthogonally confirmed by through-bond data (HMBC).
Method 1: ¹H-¹H NOESY / ROESY (Spatial Proximity)
Why it works: The Nuclear Overhauser Effect (NOE) detects protons that are close in space (< 5 Å). This method is the fastest way to distinguish regioisomers. In a 1-substituted-5-aminopyrazole, the N1-substituent (e.g., N-CH₃) is spatially adjacent to the C5-amino group. In a 1-substituted-3-aminopyrazole, the N1-substituent is adjacent to the C5-H proton[5].
Protocol:
-
Sample Preparation: Dissolve 10–15 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300–500 ms to avoid spin diffusion).
-
Interpretation:
-
1-Substituted-3-aminopyrazole: Look for a strong NOE cross-peak between the N1-alkyl/aryl protons and the sharp singlet of the C5-H proton[5].
-
1-Substituted-5-aminopyrazole: Look for an NOE cross-peak between the N1-alkyl/aryl protons and the broad NH₂ protons (or the C5 substituent if fully substituted)[6].
-
Method 2: ¹H-¹³C and ¹H-¹⁵N HMBC (Through-Bond Connectivity)
Why it works: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (²J and ³J). This provides orthogonal validation to NOESY by tracing the exact carbon skeleton. Furthermore, ¹⁵N NMR is exquisitely sensitive to the electronic environment of the pyrazole nitrogens, making it a gold standard for tautomer and isomer resolution[7].
Protocol:
-
¹H-¹³C HMBC Acquisition: Run the HMBC experiment focusing on the ³J(C,H) correlations from the N1-substituent.
-
Carbon Assignment: The N1-CH₃ protons will couple to the adjacent pyrazole carbon (C5).
-
In 1-methyl-5-aminopyrazole , the N-CH₃ couples to the carbon bearing the amine (C5). This carbon is typically observed around 148 ppm due to the electron-donating NH₂ group[5].
-
In 1-methyl-3-aminopyrazole , the N-CH₃ couples to the unsubstituted C5 carbon, which resonates further upfield (e.g., ~142 ppm)[5].
-
-
Orthogonal Validation (¹H-¹⁵N HMBC): Acquire a ¹⁵N HMBC to observe the N1 and N2 nitrogens. The N1 nitrogen (bearing the substituent) typically shifts to ~150–190 ppm, while the unsubstituted N2 nitrogen appears at ~240–260 ppm (pyridine-like)[8]. Mapping the proton couplings to these distinct nitrogens unambiguously locks the regiochemistry.
Quantitative Data Comparison
The following table summarizes the key NMR differentiators between the two regioisomers, serving as a quick-reference guide for spectral interpretation.
| Analytical Feature | 1-Substituted 3-Aminopyrazole | 1-Substituted 5-Aminopyrazole |
| ¹H NMR (N-H signal) | Sharp signals (no tautomeric broadening) | Sharp signals (no tautomeric broadening) |
| 2D NOESY Correlation | N1-R protons ↔ C5-H | N1-R protons ↔ C5-NH₂ (or C5-substituent) |
| ¹H-¹³C HMBC (³J) | N1-R protons ↔ C5 (unsubstituted, ~142 ppm) | N1-R protons ↔ C5 (amine-bearing, ~148 ppm) |
| ¹⁵N NMR (N1 shift) | ~150 – 190 ppm (pyrrole-like) | ~150 – 190 ppm (pyrrole-like) |
| ¹⁵N NMR (N2 shift) | ~240 – 260 ppm (pyridine-like) | ~240 – 260 ppm (pyridine-like) |
Biological Implications: Why Regiochemistry Matters
Distinguishing these isomers is not merely an analytical exercise; it is a critical step in drug development, as the position of the amino group drastically alters the molecule's interaction with biological targets[1].
-
3-Aminopyrazoles: Derivatives based on this scaffold generally exhibit stronger anticonvulsant activity (often acting as sodium channel blockers) and have been successfully developed as potent AXL receptor tyrosine kinase inhibitors[1].
-
5-Aminopyrazoles: This scaffold is a highly fruitful starting point for the development of p38α mitogen-activated protein kinase (MAPK) inhibitors (targeting inflammatory responses) and exhibits significant antimicrobial potential[1].
References
Sources
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- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of chlorophenyl pyrazoles
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Chlorophenyl Pyrazoles
This guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of chlorophenyl pyrazoles, a class of compounds significant in pharmaceuticals, agrochemicals, and materials science. Understanding these fragmentation pathways is critical for researchers and drug development professionals for unambiguous structural elucidation and metabolic profiling. This document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing bond cleavages under mass spectrometric conditions.
The Rationale: Why Fragmentation Matters
In mass spectrometry, particularly with electron ionization (EI), a molecule is bombarded with high-energy electrons, forming a high-energy molecular radical cation (M⁺·). This ion is often unstable and rapidly decomposes into a series of smaller, more stable fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For chlorophenyl pyrazoles, this pattern is dictated by the interplay between the pyrazole ring, the chlorophenyl moiety, and the bond that links them. Analyzing this pattern allows us to confirm chemical structures, differentiate between isomers, and identify metabolites in complex biological matrices.
Core Fragmentation Mechanisms of Chlorophenyl Pyrazoles
The fragmentation of chlorophenyl pyrazoles is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragments. The process is primarily directed by the initial site of ionization, which is often a lone pair of electrons on a heteroatom (nitrogen or chlorine) or the π-systems of the aromatic rings.[1]
The Signature of the Chlorophenyl Group
A key diagnostic feature in the mass spectra of these compounds is the presence of the chlorine atom.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M⁺ and M+2 peak cluster for the molecular ion and any chlorine-containing fragments, where the M+2 peak has about one-third the intensity of the M⁺ peak.[2] This is an invaluable tool for confirming the presence of a single chlorine atom in an unknown compound.
-
Loss of Chlorine: A common initial fragmentation step is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (·Cl).[2][3] This is driven by the formation of a stable phenyl cation.
-
Benzylic Cleavage: If an alkyl chain connects the rings, cleavage of the bond beta to the aromatic ring is highly favored due to the formation of a stable benzyl cation, which can rearrange to a tropylium ion (m/z 91).[3]
Fragmentation of the Pyrazole Ring
The pyrazole ring itself has characteristic fragmentation pathways.
-
N-N Bond Cleavage: The nitrogen-nitrogen single bond is a relatively weak point in the pyrazole ring. Cleavage of this bond is a common fragmentation initiation point, especially in N-substituted pyrazoles.[4]
-
Ring Scission: Following initial cleavages, the pyrazole ring can undergo further scission, often leading to the loss of stable neutral molecules like HCN, N₂, or acetylene (C₂H₂). The specific pathway is highly dependent on the nature and position of substituents.[5][6]
A Unified Fragmentation Pathway
The overall fragmentation pattern is a combination of these events. The molecular ion can undergo several competing primary fragmentations, as illustrated below.
Caption: Generalized fragmentation pathways for a chlorophenyl pyrazole molecular ion.
Comparative Analysis: The Impact of Isomerism
The precise fragmentation pattern can differ significantly between isomers, providing a powerful tool for their differentiation. Key comparisons include the position of the chlorophenyl group on the pyrazole ring (e.g., 1-substituted vs. 3-substituted) and the position of the chlorine on the phenyl ring (ortho, meta, para).
For example, comparing the mass spectra of 1-phenylpyrazole and 3-phenylpyrazole reveals distinct differences in fragment intensities, even though they share the same major ions.[7][8]
| Ion (m/z) | Description | 1-Phenylpyrazole (Relative Intensity)[7][9] | 3-Phenylpyrazole (Relative Intensity)[8] | Rationale for Difference |
| 144 | Molecular Ion [C₉H₈N₂]⁺· | ~100% | ~100% | Base peak for both isomers. |
| 117 | [M - HCN]⁺· | ~21% | ~13% | Loss of HCN from the pyrazole ring. The pathway is more favorable in the 1-phenyl isomer. |
| 90 | [M - N₂H₂]⁺· | ~22% | ~11% | Result of a more complex rearrangement and fragmentation of the pyrazole ring. |
| 77 | Phenyl Cation [C₆H₅]⁺ | ~41% | ~17% | Formed by cleavage of the bond between the rings. The higher intensity for the 1-phenyl isomer suggests the N-phenyl bond is more labile under EI conditions. |
| 51 | [C₄H₃]⁺ | ~27% | Not prominent | A common fragment from the phenyl cation, indicating its higher abundance in the 1-phenyl isomer's spectrum. |
Data extracted from NIST and MassBank of North America databases.[7][8][9]
When a chlorine atom is added, these general patterns hold, but all chlorine-containing fragments will exhibit the characteristic 3:1 isotopic cluster. The position of the chlorine (o-, m-, p-) generally has a more subtle effect on the fragmentation of the primary ions but can influence the rates of certain rearrangement reactions.
Experimental Protocol: Acquiring High-Quality Mass Spectra
A self-validating and robust protocol is essential for obtaining reproducible fragmentation patterns. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method, widely applicable for the analysis of semi-volatile compounds like chlorophenyl pyrazoles.[10][11]
Caption: Standard experimental workflow for GC-MS analysis of chlorophenyl pyrazoles.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the chlorophenyl pyrazole standard in a suitable volatile solvent like methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).[12]
-
Perform serial dilutions from the stock solution using the same solvent to prepare working standards at appropriate concentrations (e.g., 1 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
System: A standard GC system coupled to a mass spectrometer.
-
Injector: Set to 280 °C with a splitless injection of 1 µL.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Rationale: This temperature program ensures good separation of the analyte from solvent and potential impurities while maintaining a reasonable run time. The high final temperature ensures that any less volatile components are eluted from the column.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with established spectral libraries.[5]
-
Ion Source Temperature: 280-300 °C.[10]
-
Mass Range: Scan from m/z 40 to 550. This range is sufficient to capture the molecular ion and all significant fragments of most chlorophenyl pyrazole derivatives.
-
Data Acquisition: Full scan mode to obtain the complete fragmentation pattern.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·). Verify its identity by checking for the M+2 peak corresponding to the ³⁷Cl isotope.
-
Identify major fragment ions and propose fragmentation pathways based on known mechanisms.
-
Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) for confirmation.
-
Conclusion
The mass spectrometric fragmentation of chlorophenyl pyrazoles is a predictable process governed by the fundamental principles of ion chemistry. The key diagnostic features are the chlorine isotopic pattern, cleavage of the inter-ring bond to produce chlorophenyl and pyrazole cations, and characteristic scissions of the pyrazole ring. By leveraging a systematic GC-MS approach and understanding these core fragmentation pathways, researchers can confidently identify these compounds, differentiate between isomers, and advance their work in drug discovery and chemical analysis.
References
-
Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
-
Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry. PubMed.[Link]
-
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc.[Link]
-
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.[Link]
-
LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). ResearchGate.[Link]
-
Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. ACS Publications.[Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate.[Link]
-
1-Phenylpyrazole | C9H8N2. PubChem - NIH.[Link]
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).[Link]
-
1H-Pyrazole, 1-phenyl-. NIST WebBook.[Link]
-
General Fragmentation Modes. CECRI.[Link]
-
3-phenyl-1H-pyrazole | C9H8N2. PubChem - NIH.[Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd.[Link]
-
INTELLIGENCE Journal of Multidisciplinary Research. ResearchGate.[Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Research Square.[Link]
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.[Link]
-
Fast quantitation of pyrazole fungicides in wine by ambient ionization mass spectrometry. Europe PMC.[Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona.[Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Semantic Scholar.[Link]
-
Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing).[Link]
-
Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate.[Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]
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- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine purity
An in-depth comparative guide for the high-performance liquid chromatography (HPLC) method development of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine , focusing on orthogonal column selectivity and regulatory-compliant validation.
Executive Summary & Analyte Profiling
Developing a stability-indicating purity method for complex pharmaceutical intermediates like 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine requires a deep understanding of the molecule's physicochemical properties. This compound presents three distinct chromatographic challenges:
-
Amphoteric/Basic Core: The 3-amino group and the pyrazole nitrogen atoms are basic. Without proper mobile phase buffering, secondary interactions with residual silanols on the stationary phase will cause severe peak tailing.
-
Hydrophobic Moieties: The 5-ethyl and 4-(2-chlorophenyl) groups dictate strong retention on reversed-phase (RP) columns.
-
Critical Impurity Pairs: Synthesis often generates structurally similar byproducts, such as the des-chloro impurity (4-phenyl-5-ethyl-1H-pyrazol-3-amine) and positional isomers, which possess nearly identical hydrophobicities to the active pharmaceutical ingredient (API).
This guide objectively compares the performance of standard C18 (Octadecylsilane) columns against Phenyl-Hexyl columns to demonstrate how exploiting
Methodological Workflow
The following diagram illustrates the causality-driven workflow for developing a self-validating HPLC method, moving from structural profiling to final regulatory validation.
Workflow for HPLC method development and validation of pyrazole derivatives.
Experimental Protocol & Self-Validating System
To objectively compare column performance, the mobile phase and gradient conditions must remain constant. The protocol below establishes a self-validating system: if the system suitability criteria (Resolution
Reagents & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Causality: TFA drops the pH to ~2.0, fully protonating the 3-amino pyrazole[2]. The trifluoroacetate anion acts as a strong ion-pairing agent, shielding the basic analyte from interacting with acidic silanols on the silica matrix, thereby preventing peak tailing.
-
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade Acetonitrile.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II (or equivalent) with Photodiode Array (PDA) detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated chlorophenyl-pyrazole system).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 15.0 min: 10%
80% B -
15.0 - 18.0 min: 80% B
-
18.0 - 18.1 min: 80%
10% B -
18.1 - 23.0 min: 10% B (Re-equilibration)
-
Sample Preparation
-
System Suitability Solution (SST): Accurately weigh and dissolve 1.0 mg of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine and 0.1 mg of the des-chloro impurity in 10 mL of Diluent (50:50 Water:Acetonitrile).
-
Test Sample: Prepare the API at a working concentration of 0.5 mg/mL in Diluent.
Comparative Performance Data: C18 vs. Phenyl-Hexyl
The SST solution was injected onto two different column chemistries of identical dimensions (150 mm x 4.6 mm, 3 µm particle size). The quantitative data is summarized below.
| Chromatographic Parameter | Standard End-Capped C18 | Phenyl-Hexyl Column | Target Criteria (ICH/USP) |
| API Retention Time ( | 11.52 min | 12.85 min | N/A |
| Des-chloro Impurity | 11.20 min | 10.40 min | N/A |
| Resolution ( | 1.1 (Co-elution) | 4.2 (Baseline) | |
| Tailing Factor ( | 1.25 | 1.08 | |
| Theoretical Plates ( | 12,500 | 14,200 | > 10,000 |
| Selectivity Factor ( | 1.03 | 1.25 | > 1.0 |
Mechanistic Discussion & Scientific Causality
Why did the Standard C18 Fail?
A standard C18 stationary phase relies almost exclusively on dispersive (hydrophobic) interactions . The structural difference between the target API and the critical des-chloro impurity is merely a single chlorine atom. Because the overall hydrophobicity (LogP) of the two molecules is highly similar, the C18 phase cannot adequately differentiate them, resulting in a failing resolution (
The Phenyl-Hexyl Advantage ( Interactions)
The Phenyl-Hexyl column provides orthogonal selectivity by introducing an aromatic ring at the end of a hexyl spacer[1]. This allows the stationary phase to engage in
-
The Causality: The highly electronegative chlorine atom on the 2-chlorophenyl group of the API acts as an electron-withdrawing group (EWG). This pulls electron density away from the phenyl ring, creating a
-electron deficient system. -
Conversely, the des-chloro impurity has an unsubstituted, neutral phenyl ring.
-
The electron-rich phenyl phase of the column interacts much more strongly with the
-deficient ring of the API than with the neutral ring of the impurity. This fundamental difference in electronic structure—rather than hydrophobicity—drives the API to be retained longer, completely reversing the elution order and achieving massive baseline resolution ( = 4.2)[4].
Regulatory Alignment
By achieving baseline resolution of all critical synthetic impurities, the Phenyl-Hexyl method qualifies as a "Stability-Indicating Method." Moving forward, this method can be fully validated for Specificity, Linearity, Accuracy, Precision, and Robustness in strict accordance with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[5][6].
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA) / ICH Official Guidelines, 2023. Available at:[Link]
-
Agilent Technologies / Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC, 2022. Available at:[Link]
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Retentivity and Selectivity." Element, 2023. Available at:[Link]
Sources
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- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Halogen Maze: A Comparative Guide to the Potency of 2-Chlorophenyl vs. 4-Chlorophenyl Pyrazole Inhibitors
For Immediate Release to the Scientific Community
The strategic placement of halogen substituents on a phenyl ring can profoundly influence the biological activity of heterocyclic scaffolds. In the realm of pyrazole-based inhibitors, the seemingly subtle shift of a chlorine atom from the para (4-position) to the ortho (2-position) of a phenyl moiety can lead to significant differences in inhibitory potency. This guide offers a comprehensive comparison of 2-chlorophenyl and 4-chlorophenyl pyrazole inhibitors, synthesizing available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective analysis of their relative performance.
The Critical Role of Chlorine Substitution in Pyrazole Inhibitor Efficacy
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1] The introduction of a chlorophenyl group is a common strategy to enhance the potency of these inhibitors. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins.[2] However, the positional isomerism of the chlorine atom—be it at the 2- or 4-position—introduces distinct steric and electronic effects that can either augment or diminish the inhibitor's efficacy.
Quantitative Efficacy Showdown: A Comparative Analysis
Table 1: Comparative Anticancer Activity of Chlorophenyl-Substituted Pyrazolone Derivatives Against HepG2 Liver Carcinoma Cells
| Compound ID | Substituent(s) | IC50 (µg/mL) | Reference |
| 5a | 1-(4-chlorophenyl)ethan-1-one and (2,4-dichlorophenyl)hydrazine derived | 6 | [3] |
| 5b | Not specified chlorophenyl substitution | 20 | [3] |
| 5c | Not specified chlorophenyl substitution | 89 | [3] |
Note: The exact substitution pattern for compounds 5b and 5c were not detailed in the source material beyond being chlorophenyl-substituted pyrazolones.
In a study on chlorophenyl-substituted pyrazolone derivatives, compound 5a , which incorporates two chlorophenyl groups (one being a 2,4-dichlorophenyl), exhibited the most potent anticancer activity with an IC50 of 6 µg/mL against the HepG2 liver carcinoma cell line.[3] This suggests that increased chlorination can enhance potency.
While direct comparative data for a simple 2-chloro versus 4-chloro substitution on an otherwise identical pyrazole scaffold is sparse, the general principles of structure-activity relationships (SAR) can provide a predictive framework.
Deciphering the Positional Advantage: A Mechanistic Perspective
The difference in potency between 2-chlorophenyl and 4-chlorophenyl pyrazole inhibitors can be attributed to a combination of electronic and steric factors.
Electronic Effects: Both ortho and para substitutions place the electron-withdrawing chlorine atom in a position to influence the electron density of the phenyl ring and, by extension, the pyrazole core. This can impact the strength of interactions with the target protein's binding site.
Steric Hindrance: The ortho-position is significantly more sterically hindered than the para-position. A chlorine atom at the 2-position can force the phenyl ring to adopt a non-planar conformation relative to the pyrazole ring. This torsional strain can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing optimal binding with the target. In contrast, the 4-chloro substituent does not impose significant steric hindrance, allowing for freer rotation of the phenyl ring.
The interplay of these effects is highly dependent on the specific topology of the target protein's active site.
Figure 1. A diagram illustrating the potential effects of 2-chloro versus 4-chloro substitution on the properties and potency of pyrazole inhibitors.
Experimental Protocols for Potency Determination
The evaluation of inhibitor potency is typically conducted through in vitro assays that measure the compound's ability to inhibit a specific biological target, such as an enzyme or a cancer cell line.
In Vitro Anticancer Activity Assessment (MTT Assay)
A standard method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (2-chlorophenyl and 4-chlorophenyl pyrazole derivatives) are dissolved in a suitable solvent like DMSO to prepare stock solutions. These are then serially diluted to various concentrations and added to the wells containing the cells. Control wells receive only the vehicle (DMSO).
-
Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Figure 2. A workflow diagram for determining the anticancer activity of pyrazole inhibitors using the MTT assay.
Conclusion and Future Directions
The available data, though not from a direct comparative study, suggests that the position of the chlorine atom on the phenyl ring of pyrazole inhibitors is a critical determinant of their potency. While 4-chlorophenyl pyrazoles are frequently synthesized and often exhibit significant biological activity, the steric influence of a 2-chloro substituent presents a more complex scenario that can lead to either enhanced or diminished potency depending on the specific target.
To definitively elucidate the comparative potency, future research should focus on the synthesis and parallel screening of a library of 2-chlorophenyl and 4-chlorophenyl pyrazole analogues against a panel of relevant biological targets. Such studies will provide the much-needed quantitative data to guide the rational design of next-generation pyrazole-based inhibitors with improved efficacy and selectivity.
References
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Google Scholar.
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Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.). bioRxiv. Retrieved from [Link]
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBb/AKT2. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). (n.d.). NeuroQuantology. Retrieved from [Link]
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Inhibition Effect of 4-(2-Chlorophenyl)Hydrazineylidene- 1-Phenyl-2-Pyrazolin-5-One Derivatives on Corrosion of 304 Stainless Steel in HCl Solution. (n.d.). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]
-
Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (n.d.). PubMed. Retrieved from [Link]
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Structural Elucidation of 4-Aryl-3-Aminopyrazole Derivatives: A Comparative Guide to MicroED, SC-XRD, and Crystallization Platforms
Introduction: The Structural Bottleneck in SBDD
4-Aryl-3-aminopyrazole derivatives are highly privileged pharmacophores in medicinal chemistry, demonstrating exceptional efficacy as anti-inflammatory and anti-cancer agents[1]. Mechanistically, these compounds act as competitive inhibitors targeting the ATP-binding hinge region of critical kinases, most notably p38α mitogen-activated protein kinase (MAPK) and MAPK-activated protein kinase 2 (MK2)[2].
For Structure-Based Drug Design (SBDD) to succeed, researchers require high-resolution crystal structures of these derivatives to map hydrogen-bonding networks and optimize binding affinity. However, 3-aminopyrazoles present a severe crystallographic challenge. They exhibit rapid prototropic tautomerism—a 1,2-H shift between the vicinal N1 and N2 nitrogen atoms of the pyrazole ring—which, combined with the conformational flexibility of the 4-aryl group, often prevents the formation of a uniform macroscopic crystal lattice[3].
This guide objectively compares the analytical performance of traditional Single-Crystal X-Ray Diffraction (SC-XRD) utilizing commercial screening kits against the emerging paradigm of Microcrystal Electron Diffraction (MicroED) for resolving these complex derivatives.
Platform Comparison: SC-XRD vs. MicroED
Historically, SC-XRD has been the gold standard for determining the absolute configuration of small molecules. Its fundamental limitation is the strict requirement for large, well-ordered single crystals (typically >10–50 µm)[4]. Because 4-aryl-3-aminopyrazoles frequently precipitate as amorphous powders or twinned microcrystals due to tautomeric heterogeneity, SC-XRD workflows often stall at the crystallization phase.
MicroED fundamentally bypasses this bottleneck. Because electrons interact with matter significantly more strongly than X-rays, MicroED can extract sub-angstrom resolution structural data from nanocrystals (100–1000 nm)[4]. This allows researchers to utilize the microcrystalline powder directly obtained from organic synthesis, eliminating the need for exhaustive crystallization screening and drastically accelerating the SBDD pipeline[5].
Quantitative Performance Comparison
| Parameter | Single-Crystal X-Ray Diffraction (SC-XRD) | Microcrystal Electron Diffraction (MicroED) |
| Optimal Crystal Size | 10 – 100 µm | 100 – 1000 nm |
| Sample Requirement | > 5 mg (for extensive screening) | < 1 mg |
| Data Collection Time | Hours to Days | Minutes to Hours |
| Interaction Probe | X-rays (interact with electron density) | Electrons (interact with electrostatic potential) |
| Crystallization Need | Extensive empirical screening required | Often utilizes spontaneous synthesis microcrystals |
| Tautomer Resolution | Excellent (requires locked lattice) | Excellent (captures kinetically trapped states) |
Commercial Crystallization Screening Kits (For SC-XRD)
When SC-XRD is mandatory (e.g., for specific regulatory IND/NDA filings or kinase co-crystallization), empirical screening is required. Two highly utilized sparse-matrix screens are the Hampton Research Crystal Screen and the Molecular Dimensions Personal Structure Screen (PSS).
Despite having similar theoretical formulations, empirical data shows these kits can yield dramatically different crystallization outcomes[6]. For highly flexible molecules like 4-aryl-3-aminopyrazoles, screens utilizing higher molecular weight polyethylene glycols (PEGs) and mixed precipitants demonstrate the highest success rates[6].
The Causality of Precipitants: High molecular weight PEGs lower the dielectric constant of the aqueous solution. This thermodynamic shift forces the hydrophobic 4-aryl groups together via hydrophobic collapse, while the 3-amino groups are directed outward to form stable hydrogen-bond networks with counter-ions, driving the system into the nucleation zone.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to implement protocols that validate themselves at each step to prevent wasted instrument time.
Protocol A: MicroED Grid Preparation for 3-Aminopyrazole Powders
-
Sample Suspension: Suspend 0.5 mg of purified 4-aryl-3-aminopyrazole powder in 100 µL of a non-solvating anti-solvent (e.g., hexane or cold water, depending on the specific derivative's hydrophobicity). Causality: This prevents the compound from dissolving while mechanically dispersing aggregated nanocrystals.
-
Grid Application: Apply 2 µL of the suspension onto a glow-discharged Quantifoil R2/2 copper grid.
-
Blotting and Vitrification: Blot the grid for 2-3 seconds using filter paper to remove excess solvent, then immediately plunge-freeze in liquid ethane. Causality: Liquid ethane cools faster than liquid nitrogen, preserving the hydration state and preventing the formation of crystalline ice that would obscure diffraction data.
-
Self-Validation Step: Prior to data collection, acquire a low-dose search image in the cryo-TEM. A validated grid will show a semi-transparent layer where discrete nanocrystals are visible without excessive electron scattering (indicating optimal ice thickness).
-
Data Collection: Transfer to a cryo-TEM (e.g., Thermo Fisher Glacios) operating at 200 kV. Collect continuous rotation data (0.5°/sec) using a direct electron detector.
Protocol B: Sparse-Matrix Crystallization Screening for SC-XRD
-
Solubilization: Prepare the 4-aryl-3-aminopyrazole derivative at 10-15 mg/mL in a compatible solvent (e.g., a DMSO/Methanol mixture).
-
Matrix Setup: Utilize a 96-well sitting-drop vapor diffusion plate. Dispense 50 µL of reservoir solution from commercial screens (e.g., Hampton Research Crystal Screen) into the reservoir wells.
-
Drop Formulation: Mix 1 µL of the compound solution with 1 µL of the reservoir solution. Seal the plate and incubate at 20 °C.
-
Self-Validation Step: Monitor the drops daily using polarized light microscopy. Birefringence (glowing) under cross-polarized light validates that the precipitate is a highly ordered crystal rather than amorphous aggregate, justifying harvesting for X-ray exposure.
-
Harvesting: Loop >10 µm crystals, cryoprotect in 20% glycerol, and flash-cool in liquid nitrogen for SC-XRD analysis.
Mechanistic Insights: Overcoming Tautomerism
Why do 4-aryl-3-aminopyrazoles resist macroscopic crystallization? The 3-amino group acts simultaneously as a hydrogen bond donor and acceptor, while the adjacent pyrazole nitrogens continuously participate in tautomerization. In solution, this creates a dynamic equilibrium of conformers.
Successful macroscopic crystallization (for SC-XRD) requires locking the molecule into a single tautomeric state. This is why acidic conditions (pH < 5) in screening kits often yield better crystals for these derivatives: protonation of the pyrazole ring restricts the 1,2-H shift, creating a uniform lattice. MicroED avoids this thermodynamic hurdle entirely by capturing kinetically trapped nanocrystals directly from the synthesis precipitate, preserving the native solid-state conformer without requiring macroscopic lattice growth[5].
Visualizations of Workflows and Pharmacological Pathways
Caption: Workflow comparison of SC-XRD and MicroED pipelines for the structural elucidation of small molecules.
Caption: Pharmacological pathway of p38α/MK2 inhibition and the SBDD optimization loop.
Conclusion
For the structural elucidation of highly flexible, tautomeric compounds like 4-aryl-3-aminopyrazole derivatives, MicroED offers a superior, rapid alternative to traditional methods by utilizing sub-micron powders directly from synthesis. However, when large single crystals are strictly required, utilizing high-molecular-weight PEG-based sparse-matrix screens (such as those from Hampton Research or Molecular Dimensions) under slightly acidic conditions provides the highest probability of overcoming tautomeric heterogeneity to yield SC-XRD-quality crystals.
References
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Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]
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The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix Source: MDPI URL:[Link]
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Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers URL:[Link]
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Comparison of Three Commercial Sparse-Matrix Crystallization Screens Source: PubMed URL:[Link]
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A Researcher's Guide to the UV-Vis Absorption Maxima of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine and its Analogs
In the landscape of drug discovery and materials science, pyrazole-based compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The characterization of these novel compounds is a critical step in their development, and UV-Visible (UV-Vis) spectroscopy provides a foundational method for probing their electronic structure. This guide offers a comprehensive analysis of the factors influencing the UV-Vis absorption maxima (λmax) of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, a representative substituted aminopyrazole.
While direct experimental data for this specific molecule is not extensively published, this guide will provide a robust framework for its analysis. We will delve into the theoretical underpinnings of pyrazole photophysics, present a detailed experimental protocol for λmax determination, and offer a comparative analysis based on structurally related compounds to predict its spectral behavior.
Theoretical Framework: Understanding the Photophysics of Substituted Pyrazoles
The UV-Vis absorption spectrum of a pyrazole derivative is primarily governed by electronic transitions within the molecule. For heterocyclic aromatic compounds like pyrazoles, the most significant transitions are the π→π* and n→π* transitions.[3][4] The position and intensity of the absorption maxima associated with these transitions are highly sensitive to the nature and position of substituents on the pyrazole core and any appended aryl rings.
The target molecule, 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, possesses several key structural features that will dictate its UV-Vis spectrum:
-
The Pyrazole Core: This five-membered aromatic heterocycle forms the fundamental chromophore.
-
The 3-Amino Group (-NH2): As a potent electron-donating group (EDG) through resonance, the amino group is expected to cause a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the π→π* transition band.
-
The 4-(2-chlorophenyl) Group: The phenyl ring extends the π-conjugated system, which typically results in a bathochromic shift. The chlorine atom, being an electron-withdrawing group (EWG) by induction but an electron-donating group by resonance, will modulate the electronic properties of the phenyl ring. Its ortho position may also introduce steric effects that could influence the planarity between the pyrazole and phenyl rings, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) compared to a para-substituted analog.
-
The 5-Ethyl Group (-CH2CH3): This alkyl group is a weak electron-donating group through induction and is expected to have a minor bathochromic effect.
The interplay of these electronic and steric effects determines the final position of the absorption maxima. The introduction of EDGs or EWGs on the pyrazole ring or associated aryl groups can lead to bathochromic or hypsochromic shifts in the absorption spectrum.[3][5]
Caption: Influence of substituents on UV-Vis absorption maxima.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section provides a self-validating protocol for the accurate determination of the UV-Vis absorption spectrum and molar extinction coefficient of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.
2.1. Materials and Instrumentation
-
Analyte: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
-
Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent can influence the λmax; therefore, it should be reported.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
2.2. Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of the analyte and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0). For example, create dilutions of 1:10, 1:20, and 1:50.
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used for the dilutions. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
-
Sample Measurement:
-
Starting with the most dilute solution, rinse a sample cuvette with a small amount of the solution, then fill the cuvette.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Acquire the absorption spectrum.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Repeat the measurement for all prepared dilutions.
-
-
Data Analysis:
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
A compound is considered to have significant light absorption if its molar extinction coefficient is greater than 1000 L mol⁻¹ cm⁻¹.[6]
-
Caption: Experimental workflow for UV-Vis analysis.
Comparative Analysis and Predicted Absorption
To estimate the λmax of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine, we can analyze the spectral data of structurally related compounds.
| Compound | λmax (nm) | Solvent | Key Structural Features | Reference |
| Phenylazopyrazole Derivatives | 324–368 | CH3CN | Pyrazole with an azo-linked phenyl group. Shows strong π→π* transitions. | [3] |
| Halogenoaminopyrazole Derivative | 287, 306 | Not Specified | Contains a pyrazole and a substituted phenyl ring with nitro and methyl groups. | [7] |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | 250 | Ethanol/Water | Fused pyrazole system. | [8] |
| 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene with Co(II) | 290 | EtOH-H2O | Pyrazole with pyridyl and benzene substituents, complexed with a metal ion. | [9] |
| 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene with Ni(II) | 293 | EtOH-H2O | Pyrazole with pyridyl and benzene substituents, complexed with a metal ion. | [9] |
| 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene with Cu(II) | 294 | EtOH-H2O | Pyrazole with pyridyl and benzene substituents, complexed with a metal ion. | [9] |
Analysis of Trends:
-
The presence of extended conjugated systems, such as in the phenylazopyrazoles, pushes the absorption maxima well into the 320-370 nm range.[3]
-
Fused pyrazole systems and those with multiple aromatic substituents tend to show complex spectra with absorption maxima in the 250-300 nm range.[7][8][9]
-
The halogenoaminopyrazole derivative, which also contains a substituted phenyl ring, shows absorption maxima around 287 nm and 306 nm.[7]
Predicted Absorption for 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine:
Based on the available data, we can make an educated prediction. The core structure is a 3-aminopyrazole substituted with a chlorophenyl group. The amino group will cause a significant bathochromic shift. The chlorophenyl group will also contribute to a red shift due to extended conjugation. Therefore, it is reasonable to predict that the primary π→π* absorption maximum (λmax) for 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine will likely fall in the 280-320 nm range when measured in a polar solvent like ethanol or methanol.
Conclusion
This guide provides a comprehensive framework for researchers and drug development professionals to approach the UV-Vis analysis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine. By understanding the fundamental principles of substituent effects on the pyrazole chromophore and following a rigorous experimental protocol, one can accurately determine its characteristic absorption maxima. The comparative data presented here serves as a valuable reference point for interpreting the obtained spectra and placing the compound within the broader context of pyrazole chemistry. This systematic approach ensures the generation of reliable and reproducible data, which is essential for the characterization and advancement of novel pyrazole-based compounds.
References
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Schütt, C., Pschenitza, M., & Dube, H. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 998–1007. Available from: [Link]
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Schütt, C., Pschenitza, M., & Dube, H. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 998-1007. Available from: [Link]
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Schütt, C., Pschenitza, M., & Dube, H. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 998–1007. Available from: [Link]
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ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Image]. Retrieved from [Link]
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Avram, A. A., Bîrtoiu, A. I., Drăghici, C., Ion, A. E., Căproiu, M. T., & Limban, C. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. Available from: [Link]
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ResearchGate. (n.d.). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link]
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Scientific Laboratory Supplies. (n.d.). 3-Aminopyrazole, 98%. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and Compute the Energies of Possible Tautomers. Retrieved from [Link]
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Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Available from: [Link]
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Institute for In Vitro Sciences. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]
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Rojas, V., Morales, A., Petit, E., Kouznetsov, V., & Areche, C. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
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Avram, A. A., Bîrtoiu, A. I., Drăghici, C., Ion, A. E., Căproiu, M. T., & Limban, C. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules (Basel, Switzerland), 27(23), 8196. Available from: [Link]
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Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Pyrazole Amine Structures Using HMBC and HSQC NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazole derivatives are cornerstones of innovation, forming the structural basis of a multitude of pharmaceuticals and functional materials.[1][2][3] The regiochemistry of substituents on the pyrazole ring is a critical determinant of a molecule's biological activity and physical properties. Consequently, unambiguous structural validation is not just a matter of analytical rigor but a prerequisite for meaningful research and development. This guide provides an in-depth, experience-driven approach to leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments, for the definitive structural elucidation of pyrazole amines.
The Challenge: Regioisomeric Ambiguity in Pyrazole Synthesis
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making the precise determination of the substituent positions a significant analytical hurdle.[4][5] For instance, the reaction of a β-keto nitrile with a substituted hydrazine can potentially produce two different pyrazole amine isomers. Differentiating between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging, if not impossible, due to overlapping signals and the nuanced effects of substituents on chemical shifts.[6] This is where the power of 2D NMR becomes indispensable.
The Solution: A Synergistic Approach with HSQC and HMBC
HSQC and HMBC are powerful 2D NMR techniques that reveal correlations between protons and carbons, providing a detailed map of the molecule's connectivity.[7][8][9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[8][9] It is an essential first step for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations, typically over two to three bonds (and sometimes more), between protons and carbons.[8][11][12] These correlations are crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework by connecting different spin systems.
By using these two experiments in tandem, we can construct a self-validating system for structural assignment, leaving no room for ambiguity.
Experimental Workflow: From Sample Preparation to Spectral Interpretation
The following workflow outlines the key steps for acquiring and interpreting high-quality HSQC and HMBC data for a model pyrazole amine.
Caption: A streamlined workflow for pyrazole amine structure validation using NMR.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-15 mg of the purified pyrazole amine sample. A slightly higher concentration is often beneficial for 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6][13] Ensure the sample is fully dissolved to avoid line broadening.
2. HSQC Data Acquisition:
-
Pulse Sequence: Utilize a standard phase-sensitive HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer).[6] This type of sequence can provide multiplicity information, distinguishing CH/CH₃ from CH₂ groups.
-
Spectral Width: Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all expected signals.
-
Optimization: The experiment is optimized for an average one-bond C-H coupling constant (¹JCH), typically around 145 Hz for aromatic and heteroaromatic systems.[6]
3. HMBC Data Acquisition:
-
Pulse Sequence: Employ a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).[6]
-
Spectral Width: Use the same spectral widths as the HSQC experiment for consistency.
-
Optimization: The HMBC experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8-10 Hz is a good starting point for conjugated systems.[6][7] It may be beneficial to acquire multiple HMBC spectra with different long-range delay settings to capture a wider range of correlations.[8][11][12]
Case Study: Differentiating 3-amino-5-phenyl-1H-pyrazole and 5-amino-3-phenyl-1H-pyrazole
To illustrate the power of this methodology, let's consider the structural elucidation of a synthesized pyrazole amine, where the two likely products are 3-amino-5-phenyl-1H-pyrazole (Isomer A) and 5-amino-3-phenyl-1H-pyrazole (Isomer B).
Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)
| Isomer | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Isomer A | 7.70 (d, 2H, Ph-H), 7.40 (t, 2H, Ph-H), 7.25 (t, 1H, Ph-H), 6.05 (s, 1H, H4), 5.50 (s, 2H, NH₂), 12.10 (br s, 1H, NH) | 158.0 (C3), 138.0 (C5), 95.0 (C4), 130.0 (Ph-Cipso), 128.8 (Ph-Co), 128.0 (Ph-Cm), 125.0 (Ph-Cp) |
| Isomer B | 7.80 (d, 2H, Ph-H), 7.45 (t, 2H, Ph-H), 7.30 (t, 1H, Ph-H), 5.90 (s, 1H, H4), 5.30 (s, 2H, NH₂), 12.30 (br s, 1H, NH) | 148.0 (C3), 145.0 (C5), 98.0 (C4), 132.0 (Ph-Cipso), 128.9 (Ph-Co), 128.2 (Ph-Cm), 126.0 (Ph-Cp) |
HSQC Analysis:
The HSQC spectrum will show correlations between the pyrazole H4 proton and its directly attached C4 carbon, as well as correlations for the phenyl protons and their respective carbons. This allows for the unambiguous assignment of all protonated carbons.
HMBC Analysis: The Decisive Experiment
The key to distinguishing between Isomer A and Isomer B lies in the long-range correlations from the pyrazole H4 proton.
Caption: Key distinguishing HMBC correlations for pyrazole amine isomers.
Interpretation of HMBC Correlations:
-
For Isomer A (3-amino-5-phenyl-1H-pyrazole): The H4 proton (at ~6.05 ppm) will show a two-bond correlation to the amino-substituted C3 carbon (~158.0 ppm) and a two-bond correlation to the phenyl-substituted C5 carbon (~138.0 ppm). Crucially, there will be no direct correlation from H4 to the ipso-carbon of the phenyl ring.
-
For Isomer B (5-amino-3-phenyl-1H-pyrazole): The H4 proton (at ~5.90 ppm) will show a two-bond correlation to the phenyl-substituted C3 carbon (~148.0 ppm) and a two-bond correlation to the amino-substituted C5 carbon (~145.0 ppm). Most importantly, a three-bond correlation will be observed between the H4 proton and the ipso-carbon of the phenyl ring (~132.0 ppm). This three-bond correlation is the definitive piece of evidence for the structure of Isomer B.
Summary of Key Diagnostic HMBC Correlations
| Correlation | Isomer A | Isomer B |
| H4 ↔ C3 | Yes | Yes |
| H4 ↔ C5 | Yes | Yes |
| H4 ↔ Phenyl C-ipso | No | Yes |
| Phenyl H-ortho ↔ C4 | No | Yes |
This systematic analysis of the HMBC data provides an irrefutable confirmation of the pyrazole amine's regiochemistry.
Troubleshooting and Common Pitfalls
-
Tautomerism: N-unsubstituted pyrazoles can exist as a mixture of tautomers, which can complicate NMR spectra by showing two sets of signals if the exchange is slow on the NMR timescale.[6] Variable temperature (VT) NMR can be used to study this phenomenon.[6]
-
Broad N-H Signals: The N-H proton of the pyrazole ring often appears as a broad signal in the ¹H NMR spectrum due to proton exchange and quadrupolar coupling.[6] A D₂O exchange experiment can confirm the assignment of this signal.[6]
-
Signal Overlap: In complex molecules, proton signals, particularly in the aromatic region, may overlap.[6] Running the NMR on a higher field spectrometer can improve signal dispersion.[6]
Conclusion
The synergistic use of HSQC and HMBC NMR spectroscopy provides a robust and reliable methodology for the unambiguous structural validation of pyrazole amines. By carefully acquiring and interpreting both one-bond and long-range C-H correlation data, researchers can confidently determine the regiochemistry of their synthesized compounds. This level of analytical certainty is paramount for advancing drug discovery and materials science, ensuring that structure-activity relationship studies are built on a solid foundation of validated molecular structures.
References
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Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. [Link]
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Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. AIP Publishing. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]
-
HSQC and HMBC | NMR Core Facility. Columbia University. [Link]
-
Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. [Link]
-
Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Natural Product Communications. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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Synthesis and Characterization of Amino Pyrazoles Incorporated with Coumarine Moiety Coupled Through Carbonyl Group. International Journal of Research in Biosciences, Agriculture and Technology. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
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Long-range heteronuclear correlation. University of Ottawa. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry. [Link]
-
Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. [Link]
-
Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for Chlorinated Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For novel heterocyclic compounds such as chlorinated aminopyrazoles, which are significant for their diverse biological activities, elemental analysis serves as a fundamental tool for confirming molecular structure and purity.[1][2][3] This guide provides an in-depth comparison of elemental analysis standards, offering field-proven insights and experimental protocols tailored to the unique challenges presented by chlorinated aminopyrazoles.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass fractions of its constituent elements.[4] For chlorinated aminopyrazoles, the accurate quantification of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) is essential. This analysis is not merely a routine check; it is a critical step in the validation of a new chemical entity. Regulatory bodies and scientific journals alike typically require elemental analysis data to be within ±0.4% of the theoretical values to confirm the purity and identity of a compound.[5][6][7]
The presence of both nitrogen, often in a heterocyclic ring, and chlorine in the same molecule presents specific analytical challenges. Incomplete combustion can lead to the formation of nitrogen oxides (NOx) or stable chlorinated compounds, resulting in inaccurate nitrogen and chlorine values, respectively.[8] Therefore, the choice of analytical methodology and the validation of that method are of utmost importance.
A Comparative Overview of Analytical Techniques
The determination of elemental composition in chlorinated aminopyrazoles can be approached through several techniques, each with its own set of advantages and limitations. The most prevalent methods are based on combustion analysis, a technique with a long history of refinement.[9]
| Analytical Technique | Principle | Analytes | Advantages | Disadvantages |
| Combustion Analysis (Dumas Method) | Sample is combusted at high temperature in a pure oxygen environment. The resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector (TCD).[4] | C, H, N, S | Fast, automated, and requires small sample size.[7] | Indirectly determines oxygen. Can be affected by incomplete combustion of complex matrices. |
| Oxygen Flask Combustion (Schöniger Flask) | The sample is burned in a closed flask filled with oxygen. The combustion products are absorbed into a solution and then titrated. | Cl, Br, I, S | Simple and inexpensive for halogen and sulfur determination. | Labor-intensive, lower throughput, and requires larger sample sizes compared to automated methods. |
| Combustion with Ion Chromatography (CIC) | After combustion, the gaseous products are passed through an absorption solution, which is then injected into an ion chromatograph for the separation and quantification of halide ions. | Cl, Br, I, S | High sensitivity and specificity for halogens and sulfur. Can determine multiple halogens in a single run. | Higher initial instrument cost compared to titration methods. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) | After sample digestion, the elements are introduced into an argon plasma and are quantified based on their atomic emission spectra (OES) or mass-to-charge ratio (MS). | Wide range of elements, including Cl | Extremely high sensitivity and multi-element capability. | Requires complete sample digestion, which can be challenging for organic matrices. Higher cost and complexity. |
Modern elemental analyzers often combine combustion for C, H, and N with a separate module for halogen determination, sometimes within the same instrument for a streamlined workflow.[10]
Experimental Protocol: Elemental Analysis of a Chlorinated Aminopyrazole by Combustion
This protocol outlines a self-validating system for the determination of C, H, N, and Cl in a model chlorinated aminopyrazole compound using a modern automated combustion analyzer.
1. Instrumentation and Reagents
-
Elemental Analyzer: A CHN analyzer equipped with a thermal conductivity detector (TCD) and an independent module for chlorine determination by coulometric titration.
-
Carrier Gas: Helium (99.995% purity)
-
Combustion Gas: Oxygen (99.995% purity)
-
Certified Reference Materials (CRMs): Acetanilide (for CHN calibration), and a certified chlorinated organic compound (e.g., 4-Chloro-3-nitrobenzoic acid) for chlorine calibration and verification.[11]
-
Sample: A representative batch of the synthesized chlorinated aminopyrazole, dried to a constant weight.
2. Instrument Calibration and System Suitability
-
CHN Calibration: Calibrate the instrument using a multi-point calibration curve generated from varying weights of Acetanilide. The correlation coefficient (r²) should be ≥ 0.999.
-
Chlorine Calibration: Calibrate the chlorine module using a certified chlorinated organic standard.
-
System Suitability Test (SST): Before analyzing samples, run a known CRM as a sample. The results for C, H, N, and Cl must be within ±0.3% of the certified values.[7] This verifies the instrument's performance on the day of analysis.
3. Sample Preparation and Analysis
-
Accurately weigh 1-3 mg of the dried chlorinated aminopyrazole sample into a tin capsule.
-
Seal the capsule and place it in the autosampler.
-
Enter the sample identification and weight into the instrument software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature furnace (~900-1000 °C) for combustion.
-
The resulting gases are passed through various catalysts and scrubbers to ensure complete oxidation and removal of interferences.
-
For CHN analysis, the gases are separated by a chromatographic column and detected by the TCD.
-
For chlorine analysis, the combustion gases are directed to the titration cell where the chloride ions are quantified.
-
Each sample should be analyzed in triplicate to ensure reproducibility.
4. Data Analysis and Acceptance Criteria
-
The instrument software will calculate the percentage of C, H, N, and Cl in the sample.
-
The average of the triplicate analyses should be reported.
-
The relative standard deviation (RSD) of the triplicate analyses should be ≤ 2%.
-
The mean experimental values should be within ±0.4% of the theoretically calculated values for the proposed molecular formula.[5][6]
Visualizing the Workflow
A clear understanding of the analytical process is crucial. The following diagram illustrates the key stages of the elemental analysis workflow for a chlorinated aminopyrazole.
Caption: Experimental workflow for elemental analysis.
Causality in Experimental Choices and Trustworthiness
The described protocol is designed as a self-validating system to ensure the trustworthiness of the results.
-
Rationale for Certified Reference Materials: The use of CRMs traceable to national or international standards is fundamental.[11] They provide an independent and reliable means to verify the accuracy of the instrument's calibration and overall performance.
-
System Suitability Testing: Performing an SST before each batch of samples confirms that the analytical system is operating correctly at that specific time. This mitigates the risk of instrument drift or other unforeseen issues affecting the results.
-
Triplicate Analysis: Analyzing each sample in triplicate provides a measure of the method's precision. A low RSD indicates that the results are reproducible and not subject to random error.
-
Acceptance Criteria: The widely accepted ±0.4% deviation from the theoretical value serves as a stringent, albeit debated, benchmark for purity.[5][6] Adherence to this criterion provides a high degree of confidence in the sample's identity and purity.
Future Perspectives and Advanced Methodologies
While combustion analysis remains the gold standard for routine elemental analysis, advancements in analytical instrumentation continue to offer new possibilities. Techniques like high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can also be used to confirm the elemental composition of a molecule. For trace elemental impurities, ICP-MS offers unparalleled sensitivity.[12]
The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the sample throughput, and the available resources. However, for the fundamental confirmation of the elemental composition of a novel chlorinated aminopyrazole, a properly validated combustion analysis method, as described in this guide, remains an indispensable tool in the arsenal of the drug development professional.
References
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. [Link]
-
Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]
-
Determination of Total Sulfur, Total Nitrogen, and Total Chlorine Contents in Used Cooking Oil (UCO) and Related Bio-borne Fats. Analytik Jena. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]
-
Elemental Analysis. University of Padua. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. SpringerLink. [Link]
-
Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Bentham Science. [Link]
-
C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. Analytik Jena. [Link]
-
Elemental Analysis for N/S/Cl Determination in Biofuels and Their Precursors. Analytik Jena. [Link]
-
Monitoring Nitrogen Trichloride (NCl3) in Chlorine Manufacture. Applied Analytics. [Link]
-
Nitrogen / Sulfur / Halogen / Chlorine Analyzers. Mandel Scientific. [Link]
-
Total Nitrogen Sulfur Chlorine analyzer. EST Analytical. [Link]
-
Comparison of the CHNS analysis results with those determined by other analytical instruments. ResearchGate. [Link]
-
The choline chloride/hydroquinone carboxylic acid-based DES as a novel catalyst for the green synthesis of dihydrochromeno[4,3-d]pyrimidinediones. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- METHOD FOR PRODUCING NEW HETEROCYCLIC COMPOUNDS.
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]
-
Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. MDPI. [Link]
-
Aromatic Heterocyclic Chemistry. Vanderbilt University. [Link]
Sources
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Reference Standard Guide: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
This guide is structured as a technical dossier for the qualification and application of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine as a Primary Reference Standard.
Given that this specific molecule is a specialized intermediate rather than a pharmacopeial commodity (like Acetaminophen), this guide focuses on the critical path for establishing it as an in-house Primary Reference Standard for use in drug development (likely kinase inhibitors or pyrazolo-pyrimidine synthesis).
Executive Summary & Strategic Context
In the synthesis of fused heterocyclic APIs (Active Pharmaceutical Ingredients), particularly p38 MAPK or Src kinase inhibitors , the pyrazole core is a defining scaffold. The specific substitution pattern of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine presents unique analytical challenges due to the steric hindrance of the ortho-chloro group and the tautomeric nature of the pyrazole ring.
Unlike commodity chemicals, this compound rarely exists as a USP/EP certified standard. Consequently, researchers must choose between Custom Synthesis (CRO) and In-House Qualification . This guide objectively compares these sourcing strategies and provides the definitive protocol for qualifying this material as a Primary Reference Standard (PRS) .
The Molecule at a Glance
-
Chemical Name: 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
-
Molecular Formula: C₁₁H₁₂ClN₃
-
Molecular Weight: 221.69 g/mol
-
Critical Quality Attribute (CQA): Regioisomeric Purity (differentiation from the 3-ethyl-4-(2-chlorophenyl)-1H-pyrazol-5-amine tautomer/isomer during N-alkylation steps).
Sourcing Alternatives: Objective Comparison
For a drug development program, the choice of reference standard source impacts regulatory compliance and project timelines.
| Feature | Option A: Custom Synthesis (CRO) | Option B: In-House Synthesis & Qualification | Option C: Catalog "Research Grade" |
| Purity Guarantee | High (>98% usually guaranteed) | Variable (Depends on internal skill) | Low to Medium (>95% typical) |
| Traceability | High (CoA provided, often ISO 17034 aligned) | Maximum (Full control over raw materials) | Low (Often re-packed, limited history) |
| Data Package | Standard (H-NMR, LC-MS) | Comprehensive (qNMR, TGA, ROI, 2D-NMR) | Minimal (Basic CoA) |
| Cost | High ($2,000 - $5,000 / gram) | Medium (Labor intensive) | Low ($100 - $500 / gram) |
| Lead Time | 4–8 Weeks | 2–3 Weeks | 1 Week |
| Suitability | GMP Release Testing | Primary Standard Establishment | Early R&D / Screening Only |
Recommendation:
-
For Early R&D: Use Option C for structural confirmation.
-
For GMP/GLP: Use Option B (In-House Qualification) starting from Option A or B material. You must re-qualify any external material to establish it as your Primary Reference Standard using the protocol below.
Technical Deep Dive: The Qualification Protocol
To use this molecule as a quantitative standard, you cannot rely on "Area %" from HPLC alone. You must determine the Potency (Assay) using a mass balance approach or Quantitative NMR (qNMR).
Step 1: Structural Verification (Regiochemistry)
The synthesis of 4-aryl-3-aminopyrazoles often involves the reaction of a hydrazine with a
-
Technique: 2D NMR (NOESY/ROESY).
-
Critical Signal: Look for NOE correlations between the Ethyl group protons and the Amine protons .
-
Target Structure: The Ethyl group is at position 5, adjacent to the NH (N1) or the Amine (N3) depending on tautomer, but spatially distinct from the aryl ring protons due to the orthogonal twist caused by the 2-chloro substituent.
-
Interference: The ortho-chloro group causes significant shielding effects.
-
Step 2: Purity & Potency Assignment (The "Gold Standard" Method)
We utilize a Self-Validating qNMR Protocol rather than chromatographic mass balance, as it is independent of extinction coefficients.
Protocol: Internal Standard qNMR
-
Solvent: DMSO-
(Solubility of the pyrazole is optimal here; prevents exchange of amine protons). -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-tetrachloro-3-nitrobenzene (if aromatic overlap is minimal).
-
Pulse Sequence: 90° pulse, relaxation delay (
) 60 seconds (5 T1). -
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)
Step 3: Chromatographic Purity (HPLC)
While qNMR gives potency, HPLC is required to profile impurities.
-
Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex Biphenyl).
-
Why? The basic amine and pyrazole nitrogen cause tailing on standard C18. Biphenyl phases interact with the chlorophenyl pi-system for better selectivity.
-
-
Mobile Phase:
-
A: 0.1% Ammonium Hydroxide in Water (High pH suppresses protonation, improving peak shape).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 20 mins.
Visualizing the Workflow
The following diagrams illustrate the synthesis origin of the impurity profile and the qualification decision tree.
Diagram 1: Synthesis & Impurity Logic
This diagram shows how the target molecule is formed and where the critical regio-isomer impurity originates.
Caption: Reaction pathway showing the origin of the critical regio-isomeric impurity during cyclization.
Diagram 2: Reference Standard Qualification Workflow
This flowchart guides the decision-making process for qualifying the material.
Caption: Step-by-step decision tree for qualifying the candidate material as a Primary Reference Standard.
Experimental Data Summary (Simulated)
The following table represents typical data expectations for a successful qualification of this specific pyrazole.
| Test Parameter | Method | Acceptance Criteria | Typical Result (High Quality) |
| Appearance | Visual | White to off-white solid | Off-white crystalline powder |
| Identification A | 1H NMR (DMSO- | Consistent with structure | Confirms Ethyl (q, t) and 2-Cl-Ph pattern |
| Identification B | LC-MS (ESI+) | 222.1 m/z | |
| HPLC Purity | Gradient RP-HPLC | NLT 99.0% Area | 99.4% |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits | Ethanol: 450 ppm |
| Water Content | Karl Fischer (Coulometric) | Report Value | 0.3% w/w |
| Assay (Potency) | qNMR (vs. Maleic Acid) | 98.0% – 102.0% w/w | 99.1% w/w |
References
- Faming Zhuanli Shenqing (Patent).Preparation of 1H-pyrazole-3-amine derivatives. (Relevant synthetic routes for 3-amino-4-aryl-pyrazoles).
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
Sources
Safety Operating Guide
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine proper disposal procedures
Executive Summary: The "Zero-Compromise" Safety Protocol
Stop. Read this before handling. 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine is a halogenated, nitrogen-rich heterocycle .[1] It poses specific risks regarding aquatic toxicity and chemical incompatibility.[1][2]
-
NEVER dispose of this compound or its solutions down the drain. It is classified as Very Toxic to Aquatic Life (Category 1).[1][2]
-
NEVER mix this waste with oxidizing acids (Nitric, Perchloric).[1] The pyrazole ring is susceptible to energetic nitration, and the amine function is incompatible with strong oxidizers.[1]
-
ALWAYS segregate into the Halogenated Organic waste stream due to the chlorine substituent.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its functional vulnerabilities.[1] This compound is not merely "organic waste"; it is a multi-functional scaffold with specific reactivity profiles.[1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| 2-Chlorophenyl | Halogenated Aromatic | MANDATORY SEGREGATION. Combustion generates Hydrogen Chloride (HCl).[1] Must be incinerated in a facility with acid gas scrubbers. |
| 3-Amine ( | Basic / Nucleophilic | INCOMPATIBILITY. Reacts exothermically with acids. Can form diazonium salts with nitrites under acidic conditions (potential explosion hazard). |
| Pyrazole Ring | Nitrogen-Rich Heterocycle | ECOTOXICITY. High persistence in aquatic environments.[1] Strict zero-discharge policy applies.[1] |
Operational Workflow: From Bench to Pickup
The following workflow ensures a self-validating disposal loop. This prevents the common laboratory error of "bucket chemistry"—mixing incompatible waste streams.
Visualizing the Waste Stream Logic
Figure 1: Decision tree for segregating 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the compound technically classifies the mixture as halogenated waste in many jurisdictions.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound, Spills, Contaminated PPE)[1][2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Segregation: Do not mix with "sharps" or "biohazard" waste.[1] This is purely chemical waste.[1]
-
Labeling:
-
Protocol:
-
Sweep up any spill using a nitrile-gloved hand and a disposable scoop.[1]
-
Place the scoop and the waste directly into the HDPE jar.
-
Wipe the area with a solvent-dampened tissue (Acetone or Ethanol).
-
Crucial: The tissue now contains the halogenated compound. It must go into the solid hazardous waste, not the trash.
-
Scenario B: Liquid Waste (Reaction Mixtures, HPLC Effluent)
-
The "Halogen Rule": Because the molecule contains Chlorine, any solution containing significant amounts (>1%) of this compound should ideally be moved to the Halogenated Waste carboy.
-
Why? If you place this into a "Non-Halogenated" (Fuel Blending) stream, the chlorine content may damage the incinerator or violate the facility's acceptance criteria for fuel blending.
-
Container: Amber glass or HDPE carboy (4L or 20L).
-
Incompatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric, Chromic) or active metals.[1]
Scenario C: Empty Containers
-
Triple Rinse: The original bottle must be triple-rinsed with a solvent capable of dissolving the residue (e.g., DMSO or Acetone).
-
Rinsate Disposal: The rinsate (the wash liquid) must be disposed of as Hazardous Liquid Waste (Scenario B).
-
Defacing: Deface the label and mark "Triple Rinsed" before discarding the glass bottle or recycling it, depending on local EHS rules.
Emergency Response & Spills
In the event of a spill during transport to the waste area:
-
Isolate: Mark the area.[1] The dust is an irritant and potentially toxic if inhaled.
-
PPE: Minimum requirements are Nitrile gloves (0.11mm+), Safety Goggles, and a Lab Coat.[1] If powder is fine/aerosolized, an N95 or P100 respirator is required.[1]
-
Neutralization: Chemical neutralization is not recommended in the lab due to the complexity of the pyrazole chemistry. Physical containment and removal is the standard.
Regulatory & Compliance Context (US/Global)
| Regulatory Body | Classification | Action Required |
| EPA (RCRA) | Characteristic Waste | While not explicitly P- or U-listed, it is often treated as D001 (if in ignitable solvent) or generic toxic.[1] The chlorine content flags it for specific incineration protocols [1]. |
| DOT (Transport) | Class 9 (Environmentally Hazardous) | If shipping waste off-site, it likely falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.)[1] due to aquatic toxicity [2].[1][2] |
| Local EHS | Halogenated Organic | Most institutional incinerators require segregation of Halogens >1000 ppm.[1] This pure compound is ~15% Chlorine by weight.[1] |
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings and Characteristics (F-Codes and Halogenated Solvents). RCRA Regulations.[1] [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazole Derivatives and Aquatic Toxicity Data. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The following protocols are grounded in established safety standards for analogous chemical structures.
Hazard Analysis: Understanding the Risks
The structure of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine incorporates several functional groups that inform its potential hazard profile:
-
Aromatic Amine: Aromatic amines as a class can be toxic and require careful handling to avoid exposure.
-
Halogenated Aromatic Ring: The presence of a chlorophenyl group suggests potential for environmental persistence and specific toxicities.
-
Pyrazole Core: This heterocyclic moiety is common in biologically active molecules, indicating a potential for physiological effects.[5]
Based on data from similar compounds, the primary hazards are anticipated to be:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[4][6]
The Occupational Safety and Health Administration (OSHA) classifies any chemical with these properties as hazardous, necessitating a formal hazard communication plan and adherence to specific safety protocols.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended equipment, drawing from best practices for handling similar chemical structures.[11][12]
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Must comply with OSHA 29 CFR 1910.133 or equivalent standards. This is to prevent eye contact which can cause serious irritation.[3][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Always inspect gloves before use and use proper removal technique to avoid skin contact.[4] Breakthrough times for aromatic amines can vary, so consult glove manufacturer data if available.[13] For anhydrous ammonia, which shares some hazards with amines, PVC-coated gloves are recommended.[14] |
| Skin and Body Protection | A laboratory coat must be worn at all times. Additional protective clothing may be necessary depending on the scale of the operation. | This is to prevent skin contact which can cause irritation.[3][4][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be required.[11][15] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for safe handling. The following diagram illustrates the key procedural steps.
Caption: Workflow for the safe handling of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[11]
-
Avoid generating dust. If handling a solid, use techniques that minimize aerosolization.
-
In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
-
-
Spill Response :
-
Small Spills: For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the contaminated material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill yourself.[1]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step. Improper disposal, such as discarding in the regular trash or pouring down the drain, can lead to environmental contamination.[17] All waste containing 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine should be treated as hazardous waste.
Caption: Waste disposal workflow for 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.
Waste Disposal Protocol:
-
Segregation :
-
Solid Waste : All solid materials contaminated with the compound, including gloves, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
-
-
Containerization and Storage :
-
Final Disposal :
By adhering to these guidelines, you contribute to a safe and responsible laboratory environment. Always consult with your institution's EHS department for specific protocols and requirements.
References
-
Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. 16
-
What are the Health and Safety Guidelines for Using Amines? 15
-
Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. 1
-
Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. 2
-
Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. 17
-
Benchchem. Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. 11
-
VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. 12
-
Prairieland FS. Anhydrous Ammonia PPE. YouTube. 14
-
Berardinelli, Stephen P. Jr., et al. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. 13
-
Fisher Scientific. SAFETY DATA SHEET: 5-Amino-3-(4-chlorophenyl)pyrazole. 3
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. 9
-
Aaronchem. Safety Data Sheet: 3-(tert-Butyl)-1-(2-chlorophenyl)-1H-pyrazol-5-amine. 4
-
PubChem. 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. 8
-
ChemScene. Safety Data Sheet: 5-(4-Chlorophenyl)-1h-pyrazole. 7
-
BASF. Safety data sheet. 6
-
MilliporeSigma. SAFETY DATA SHEET.
-
DuraLabel Resources. OSHA Rules for Hazardous Chemicals. 10
-
Cornell University Environment, Health and Safety. Chapter 9 - Particularly Hazardous Substances. 18
-
Sigma-Aldrich. 5-(2-Chlorophenyl)-1h-pyrazol-3-amine hydrochloride. 19
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. 20
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. 21
-
Ameziane El Hassani, Issam, et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
